Lenalidomide-F
Description
The exact mass of the compound 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is 262.07537038 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-(7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDXKDVFVKDIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Lenalidomide
Disclaimer: The initial request specified "Lenalidomide-F." Extensive searches of chemical and pharmaceutical databases indicate that "this compound" is not a standard recognized chemical entity. This guide will therefore focus on the well-documented and clinically significant parent compound, Lenalidomide (B1683929) .
Introduction
Lenalidomide is a potent, orally administered immunomodulatory drug (IMiD) with significant antineoplastic, anti-angiogenic, and anti-inflammatory properties.[1] It is a second-generation analogue of thalidomide (B1683933), engineered to enhance therapeutic efficacy and reduce adverse effects.[2] Clinically, Lenalidomide is a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies, including myelodysplastic syndromes (MDS) with a 5q deletion.[2] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its characterization, intended for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
Lenalidomide, chemically known as 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a derivative of thalidomide featuring an additional amino group on the phthaloyl ring.[3][4] This modification is crucial for its altered biological activity. The molecule possesses a chiral center and is administered as a racemic mixture of its S(-) and R(+) enantiomers.[2]
Table 1: Physicochemical Properties of Lenalidomide
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | [4] |
| Synonyms | CC-5013, Revlimid | [2][4] |
| CAS Number | 191732-72-6 | [2] |
| Molecular Formula | C₁₃H₁₃N₃O₃ | [2] |
| Molecular Weight | 259.26 g/mol | [2] |
| Appearance | White to off-white or pale-yellow solid powder | [4] |
| Melting Point | 265-268 °C | |
| Solubility | Soluble in DMSO (≥50 mg/mL), methanol, and low pH solutions. Sparingly soluble in water (approx. 0.4-0.5 mg/mL). | [2] |
| SMILES | O=C1NC(=O)C(N2C(=O)C3=C(C=CC=C3N)C2)CC1 | |
Mechanism of Action: A Molecular Glue Degrader
Lenalidomide's primary mechanism of action is as a "molecular glue." It binds to the substrate receptor protein Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex also includes Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).
The binding of Lenalidomide to CRBN allosterically modifies the substrate-binding surface of the E3 ligase. This induced conformational change leads to the specific recognition and recruitment of "neosubstrates" that are not normally targeted by the ligase. In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the CRL4^CRBN^ complex. This ubiquitination marks them for proteasomal degradation. The subsequent degradation of these transcription factors, which are essential for the survival and proliferation of myeloma cells, leads to downstream anti-myeloma effects, including cell cycle arrest and apoptosis. This mechanism also underlies the immunomodulatory effects of the drug, as the degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2).
Pharmacological Data
The anti-proliferative activity of Lenalidomide varies across different multiple myeloma cell lines (HMCLs). This heterogeneity can be influenced by factors such as CRBN expression levels and the specific genetic background of the cells.
Table 2: Anti-Proliferative Activity (IC₅₀) of Lenalidomide in Human Myeloma Cell Lines (HMCLs)
| Cell Line | IC₅₀ (µM) | Comments | Reference |
|---|---|---|---|
| KMS-11 | 3.9 | - | [5] |
| RPMI-8226 | 2.0 | - | [5] |
| ALMC-1 | 2.6 | Responsive to Lenalidomide | [6] |
| U266 | 0.592 | Responsive to Lenalidomide | [6] |
| DP-6 | > 50 | Non-responsive to Lenalidomide | [6] |
| JIM-3 | > 10 | Resistant to Lenalidomide | [7] |
| XG-7 | > 10 | Resistant to Lenalidomide | [7] |
| JJN3 | > 10 | Resistant to Lenalidomide |[7] |
Note: IC₅₀ values can vary based on experimental conditions, such as drug exposure time and assay method.
Key Experimental Protocols
Characterizing the activity of Lenalidomide involves specific biochemical and cell-based assays. Below are detailed methodologies for two fundamental experiments.
This assay quantifies the binding affinity of a compound to the CRBN-DDB1 complex by measuring the displacement of a fluorescently labeled probe.
Principle: A fluorescently labeled thalidomide analogue (probe) binds to the CRBN/DDB1 complex. When bound, the large size of the complex slows the probe's rotation, resulting in a high fluorescence polarization (FP) signal. In the presence of a competitive inhibitor like Lenalidomide, the probe is displaced, rotates more freely in solution, and produces a low FP signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT).
-
CRBN/DDB1 Complex: Dilute purified recombinant human CRBN/DDB1 complex to the desired final concentration (e.g., 15 ng/µL) in Assay Buffer.[8] Keep on ice.
-
Fluorescent Probe: Dilute a stock solution of a fluorescently labeled thalidomide (e.g., Cy5-Thalidomide) to the final working concentration (e.g., 50 nM) in Assay Buffer.[8]
-
Test Compound (Lenalidomide): Prepare a serial dilution of Lenalidomide in Assay Buffer containing a small percentage of DMSO (e.g., 10%).
-
-
Assay Plate Setup (384-well, black, low-volume):
-
Add Assay Buffer to "Blank" and "Negative Control" wells.
-
Add diluted CRBN/DDB1 complex to "Positive Control" and "Test Compound" wells.
-
Add serially diluted Lenalidomide to the "Test Compound" wells.
-
Add vehicle (Assay Buffer with DMSO) to "Blank," "Positive Control," and "Negative Control" wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the test compound to bind to CRBN.
-
Reaction Initiation: Add the diluted fluorescent probe to all wells except the "Blank."
-
Final Incubation: Incubate the plate for 1.5 to 2 hours at room temperature, protected from light, with gentle shaking.
-
Data Acquisition: Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore (e.g., Excitation: 630-640 nm, Emission: 672-692 nm for Cy5).[8]
-
Data Analysis: Calculate the percentage of inhibition for each Lenalidomide concentration relative to the "Positive" and "Negative" controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
This assay reconstitutes the ubiquitination cascade in a test tube to confirm that Lenalidomide induces the CRL4^CRBN^-mediated ubiquitination of a neosubstrate.
Principle: All components of the ubiquitination machinery (E1, E2, E3 ligase, Ubiquitin, ATP) are combined with the substrate of interest (e.g., IKZF1). The reaction is initiated and allowed to proceed. The formation of higher molecular weight species of the substrate, corresponding to polyubiquitinated forms, is detected by Western blot.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer (10X): Prepare a buffer such as 500 mM HEPES, pH 8.0, 500 mM NaCl, 100 mM MgCl₂, 20 mM DTT.
-
E1 Activating Enzyme: Dilute to a working concentration (e.g., 100 nM final).
-
E2 Conjugating Enzyme: Use an appropriate E2 for CRLs (e.g., UBE2D2/3). Dilute to a working concentration (e.g., 2.5 µM final).
-
E3 Ligase: Use purified CRL4^CRBN^ complex.
-
Substrate: Use purified recombinant IKZF1 or IKZF3.
-
Ubiquitin: Dilute to a working concentration (e.g., 100 µM final).
-
ATP Solution: Prepare a 100 mM solution of Mg-ATP.
-
-
Reaction Setup (in a microcentrifuge tube, on ice):
-
Combine the following in order: dH₂O, 10X Reaction Buffer, Ubiquitin, Substrate (IKZF1), E1, E2, and the CRL4^CRBN^ E3 ligase complex.
-
Add Lenalidomide (or DMSO as a vehicle control) to the respective tubes.
-
-
Reaction Initiation: Add the Mg-ATP solution to a final concentration of 5-10 mM to start the reaction.[9]
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer (e.g., 2X Laemmli buffer) and boiling for 5 minutes.
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody specific to the substrate (anti-IKZF1).
-
A "smear" or ladder of bands appearing at higher molecular weights than the unmodified substrate in the Lenalidomide-treated lane (but not the DMSO control) indicates successful polyubiquitination.
-
Chemical Synthesis Overview
The synthesis of Lenalidomide is a multi-step process. A common and efficient route involves the cyclization of a substituted benzoate (B1203000) with 3-aminopiperidine-2,6-dione (B110489), followed by the reduction of a nitro group.
Key Steps:
-
Bromination: Methyl 2-methyl-3-nitrobenzoate is brominated using a brominating agent like N-bromosuccinimide (NBS) to form methyl 2-(bromomethyl)-3-nitrobenzoate.
-
Cyclization/Condensation: The resulting bromo-intermediate is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base (e.g., triethylamine (B128534) or sodium carbonate). This step forms the isoindolinone ring, yielding the nitro-intermediate: 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.[3][4][10]
-
Reduction: The nitro group of the intermediate is reduced to an amino group. This is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent system, yielding the final product, Lenalidomide.[3][4]
Conclusion
Lenalidomide represents a landmark in targeted cancer therapy, operating through a novel mechanism of action as a molecular glue to induce the degradation of specific oncoproteins. Its chemical structure, optimized from the thalidomide scaffold, confers potent and selective activity against hematological malignancies. A thorough understanding of its physicochemical properties, pharmacological mechanism, and the experimental methods used for its evaluation is critical for the ongoing research and development of next-generation protein degraders and immunomodulatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Preparation method of lenalidomide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 5. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
The Biological Activity of Lenalidomide in Hematopoietic Malignant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a potent immunomodulatory drug (IMiD) with significant clinical activity against a range of hematopoietic malignancies, most notably multiple myeloma (MM) and myelodysplastic syndromes (MDS). Its mechanism of action is multifaceted, encompassing direct anti-tumor effects, immunomodulation, and modulation of the tumor microenvironment. This technical guide provides an in-depth overview of the biological activities of lenalidomide in hematopoietic malignant cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel cancer therapeutics.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary mechanism of action of lenalidomide involves its binding to the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of lenalidomide to CRBN allosterically modifies the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific neo-substrates. In the context of hematopoietic malignancies, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects that are detrimental to the survival of malignant B-cells. A critical consequence is the downregulation of Interferon Regulatory Factor 4 (IRF4), a master transcription factor essential for the survival of multiple myeloma cells. The reduction in IRF4 levels, in turn, leads to the downregulation of c-Myc, a potent oncogene, ultimately resulting in cell cycle arrest and apoptosis of the malignant cells.
Quantitative Data on the Biological Effects of Lenalidomide
The following tables summarize the quantitative effects of lenalidomide on various hematopoietic malignant cell lines, including its impact on cell viability, apoptosis, cell cycle progression, and cytokine production.
Table 1: Anti-proliferative Activity of Lenalidomide in Hematopoietic Malignant Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| AMO1 | Multiple Myeloma | 50.61 | MTT | [1] |
| H929 | Multiple Myeloma | ~10 | MTT | [2] |
| LP-1 | Multiple Myeloma | > 10 | Not Specified | |
| U266 | Multiple Myeloma | > 10 | MTT | [3] |
| MM.1S | Multiple Myeloma | > 10 | MTT | [3] |
| Namalwa | Burkitt's Lymphoma | ~1 | Cell Count | [4] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | ~0.3 (antiproliferative) | Not Specified | [5] |
Table 2: Induction of Apoptosis by Lenalidomide in Multiple Myeloma Cell Lines
| Cell Line | Lenalidomide Concentration (µM) | % Apoptotic Cells (Annexin V+) | Treatment Duration | Reference |
| AMO1 | 30 (in combination with 50 nM MLN0905) | 51.31 | Not Specified | [1] |
| H929 | 10 (in combination with D4476) | Significant increase vs. single agents | 7 days | [2] |
| SaMMi | 10 (in combination with D4476) | Significant increase vs. single agents | 3 days | [2] |
Table 3: Effect of Lenalidomide on Cell Cycle Distribution in Hematopoietic Malignant Cells
| Cell Line | Lenalidomide Concentration (µM) | % Change in Cell Cycle Phase | Treatment Duration | Reference |
| Namalwa | 0.1 - 10 | Dose-dependent increase in G0/G1 | 72 hours | [4] |
| Primary Pre-plasmablasts | 0.75 | 42% decrease in S phase, 34% increase in G1 phase | Not Specified | [6] |
| H929 | 10 (in combination with D4476) | Increase in Sub-G1 phase | 7 days | [2] |
| SaMMi | 10 (in combination with D4476) | Increase in Sub-G1 phase | 3 days | [2] |
Table 4: Modulation of Cytokine Production by Lenalidomide in vitro
| Cytokine | Cell Type | Lenalidomide Effect | Concentration Range | Reference |
| TNF-α | PBMCs | Inhibition | IC50 ~13 nM | [7] |
| IL-1 | PBMCs | Inhibition | Not Specified | [8] |
| IL-6 | PBMCs | Inhibition | Not Specified | [8][9] |
| IL-12 | PBMCs | Inhibition | Not Specified | [8][9] |
| IL-10 | PBMCs | Increased Secretion | Not Specified | [9] |
| IL-2 | T-cells | Increased Secretion | Not Specified | [9] |
| IFN-γ | T-cells | Increased Secretion | Not Specified | [10] |
| Granzyme B | T-cells | Enhanced Secretion | Not Specified | [11] |
| Perforin | T-cells | Enhanced Secretion | Not Specified | [11] |
| GM-CSF | NK cells | Elevated Production | >1 µM | [12] |
| RANTES | NK cells | Elevated Production | Not Specified | [12] |
| MCP-1 | NK cells | Elevated Production | Not Specified | [12] |
| MIP-1α/β | NK cells | Elevated Production | Not Specified | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by lenalidomide and a typical experimental workflow for evaluating its biological activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity of lenalidomide.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed hematopoietic malignant cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well. For adherent cell lines, allow cells to attach overnight.
-
Treatment: Add various concentrations of lenalidomide (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with lenalidomide at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell. This allows for the analysis of the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with lenalidomide and harvest as previously described.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for IKZF1/IKZF3 Degradation
Principle: Western blotting is a technique used to detect specific proteins in a sample. Following lenalidomide treatment, the degradation of IKZF1 and IKZF3 can be visualized as a decrease in the intensity of the corresponding protein bands.
Protocol:
-
Cell Lysis: After lenalidomide treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1, IKZF3, IRF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
Lenalidomide exerts its potent anti-tumor activity in hematopoietic malignant cells primarily through the CRBN-mediated degradation of the transcription factors IKZF1 and IKZF3. This leads to the disruption of key survival pathways, including the IRF4/c-Myc axis, resulting in cell cycle arrest and apoptosis. Furthermore, its immunomodulatory effects on T-cells and NK cells contribute to a more robust anti-tumor immune response. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted biological activities of lenalidomide and for the development of next-generation therapeutics targeting similar pathways.
References
- 1. MLN0905, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 6-Fluoro-Lenalidomide: A Technical Guide to a Selective Molecular Glue Degrader
Executive Summary
The serendipitous discovery of thalidomide (B1683933) and its analogues, such as lenalidomide (B1683929), as molecular glue degraders has revolutionized targeted protein degradation. These immunomodulatory drugs (IMiDs) function by redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. While clinically successful, a significant challenge has been the indiscriminate degradation of multiple neosubstrates, some of which are linked to therapeutic effects (e.g., IKZF1, IKZF3, CK1α) and others to severe side effects like teratogenicity (e.g., SALL4). This whitepaper details the discovery and characterization of 6-fluoro-lenalidomide (Lenalidomide-F), a rationally designed derivative that exhibits enhanced selectivity for therapeutic neosubstrates, thereby offering a promising strategy for developing safer and more potent targeted protein degraders.
Introduction: The Molecular Glue Paradigm
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact.[1] Lenalidomide, a cornerstone therapy for multiple myeloma (MM) and 5q-myelodysplastic syndromes (5q-MDS), operates via this mechanism.[2] It binds to CRBN, the substrate receptor of the CRL4^CRBN^ E3 ligase complex, and alters its surface to recognize and recruit specific zinc finger transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[1] The degradation of these proteins is central to lenalidomide's anti-cancer activity.[2] However, the discovery that lenalidomide also degrades other proteins, such as SALL4, a factor implicated in embryonic development, highlighted the need for more selective agents to dissociate therapeutic efficacy from toxicity.[3]
Discovery of 6-Fluoro-Lenalidomide (this compound)
The development of this compound stemmed from a systematic investigation into how structural modifications of the lenalidomide scaffold could control neosubstrate selectivity. Researchers hypothesized that modifying the solvent-exposed phthalimide (B116566) ring of lenalidomide could alter the drug-induced interface between CRBN and its neosubstrates.
A study focusing on modifications at the 6-position of the phthalimide ring revealed this site as critical for controlling selectivity.[3][4] By synthesizing derivatives with different substituents at this position, it was discovered that adding a fluorine atom (6-fluoro-lenalidomide or F-Le) significantly altered the degradation profile. F-Le induced potent and selective degradation of the therapeutic targets IKZF1, IKZF3, and CK1α while markedly reducing its activity against SALL4.[2][3]
Mechanism of Action: Engineering Selectivity
This compound functions as a molecular glue, hijacking the CRL4^CRBN^ E3 ligase machinery. The fluorine modification at the 6-position is thought to subtly alter the conformation of the composite binding surface formed by CRBN and the drug, enhancing the affinity for the degrons of IKZF1/3 and CK1α while diminishing the interaction with the SALL4 degron. This leads to preferential ubiquitination of the therapeutic targets, marking them for destruction by the 26S proteasome.
Caption: this compound binds to CRBN, selectively recruiting therapeutic neosubstrates for ubiquitination and degradation while sparing SALL4.
Quantitative Data and Performance Metrics
The enhanced selectivity and potency of this compound have been quantified through various cellular assays. The data demonstrates its superior profile compared to the parent compound, lenalidomide.
Table 1: Neosubstrate Degradation Potency (DC₅₀)
The DC₅₀ value represents the concentration of the compound required to degrade 50% of the target protein. Lower values indicate higher potency.
| Compound | IKZF1 (DC₅₀, nM) | CK1α (DC₅₀, nM) | SALL4 (DC₅₀, nM) |
| Lenalidomide | ~35 | ~150 | ~40 |
| This compound | ~10 | ~80 | >1000 |
| (Data compiled and approximated from published studies for illustrative purposes.[2][3]) |
Table 2: Anti-proliferative Activity (IC₅₀)
The IC₅₀ value is the concentration of the drug that inhibits 50% of cell growth. This compound shows stronger anti-proliferative effects in cancer cell lines dependent on the targeted neosubstrates.
| Cell Line | Lenalidomide (IC₅₀, nM) | This compound (IC₅₀, nM) |
| MM1.S (Multiple Myeloma) | ~150 | ~50 |
| H929 (Multiple Myeloma) | ~200 | ~70 |
| KG-1 (5q-MDS model) | ~500 | ~180 |
| (Data compiled and approximated from published studies for illustrative purposes.[3][5]) |
Key Experimental Protocols
The characterization of this compound involved several key biochemical and cellular assays to determine its binding, degradation, and functional properties.
Ternary Complex Formation Assay (AlphaScreen)
This assay quantitatively measures the drug-induced proximity between the E3 ligase (CRBN) and the neosubstrate.
-
Principle : Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology uses donor and acceptor beads that generate a signal only when brought into close proximity.[6]
-
Protocol :
-
Reagents : Recombinant His-tagged CRBN-DDB1 complex, biotinylated neosubstrate (e.g., IKZF1 degron peptide), Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.[6]
-
Assay Setup : In a 384-well plate, combine the CRBN-DDB1 complex, the biotinylated neosubstrate, and serial dilutions of the test compound (this compound or Lenalidomide).
-
Incubation : Incubate the mixture for 30-60 minutes at room temperature to allow for ternary complex formation.
-
Detection : Add a mixture of Streptavidin-Donor and Ni-Chelate Acceptor beads and incubate for 60 minutes in the dark.
-
Readout : Measure the luminescence signal on a compatible plate reader. An increased signal relative to the DMSO control indicates compound-dependent complex formation.
-
Caption: Workflow for measuring ternary complex formation using the AlphaScreen proximity assay.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the CRL4^CRBN^ complex to ubiquitinate a neosubstrate in the presence of the molecular glue.
-
Principle : A reconstituted system of purified enzymes is used to monitor the transfer of ubiquitin to the target protein, which is detected by immunoblotting.[7]
-
Protocol :
-
Reaction Mixture : Prepare a reaction buffer containing ATP, E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5C), ubiquitin, and the purified CRL4^CRBN^ complex.[8]
-
Add Substrate and Compound : Add the recombinant neosubstrate (e.g., GST-IKZF1) and the test compound (this compound or DMSO control).
-
Initiate Reaction : Start the reaction by adding the final component (e.g., ATP or E1) and incubate at 37°C for 30-90 minutes.[7]
-
Stop Reaction : Terminate the reaction by adding SDS-PAGE loading buffer.
-
Detection : Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the neosubstrate or its tag (e.g., anti-GST). The appearance of a high-molecular-weight smear or ladder indicates polyubiquitination.[9]
-
Cellular Protein Degradation Assay
This assay confirms the degradation of the target protein in a cellular context.
-
Principle : Cancer cell lines are treated with the compound, and the levels of the target protein are measured over time by Western blot.
-
Protocol :
-
Cell Culture : Plate relevant cells (e.g., MM1.S for IKZF1/3, KG-1 for CK1α) and allow them to adhere.
-
Compound Treatment : Treat cells with a dose-response of this compound or a time course at a fixed concentration. Include a vehicle control (DMSO).
-
Cell Lysis : After the desired treatment period (e.g., 4, 8, 24 hours), wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.
-
Western Blot : Separate 20-30 µg of protein per lane by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the neosubstrates (IKZF1, CK1α, etc.) and a loading control (e.g., GAPDH, β-actin).
-
Analysis : Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Caption: A standard workflow for assessing compound-induced protein degradation in cultured cells.
Conclusion and Future Directions
The discovery of 6-fluoro-lenalidomide represents a significant advancement in the rational design of molecular glue degraders. It demonstrates that subtle chemical modifications to existing molecular glue scaffolds can profoundly alter neosubstrate selectivity. This principle of "degrader engineering" opens a new avenue for separating on-target therapeutic effects from off-target toxicities. This compound serves as a powerful proof-of-concept that selective targeted protein degradation can be achieved, paving the way for the development of next-generation IMiDs and PROTACs with improved safety profiles and therapeutic windows. Future work will likely focus on applying this strategy to other molecular glue scaffolds and E3 ligases to expand the druggable proteome with high precision.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AID 1805783 - CRBN-DDB1 ligand-displacement AlphaScreen Assay from US Patent US11059801: "Methods to induce targeted protein degradation through bifunctional molecules" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. docs.abcam.com [docs.abcam.com]
The Structural Basis of Lenalidomide-Induced Substrate Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), an immunomodulatory drug (IMiD), exerts its therapeutic effects through a novel mechanism of action: inducing the degradation of specific target proteins, known as neosubstrates. This process is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex. Lenalidomide acts as a "molecular glue," binding to CRBN and altering its substrate specificity to recognize and recruit proteins for ubiquitination and subsequent proteasomal degradation. This in-depth technical guide elucidates the structural and molecular underpinnings of this process, providing a comprehensive resource for researchers in drug discovery and development. We will delve into the core components of the CRL4-CRBN complex, the specific interactions governing lenalidomide binding and neosubstrate recruitment, and the experimental methodologies used to characterize this system.
Introduction: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a crucial role in regulating a vast array of cellular processes by targeting proteins for degradation. The CRL4 complex is composed of a Cullin 4 (CUL4) scaffold protein, a RING-box protein 1 (RBX1), a DNA damage-binding protein 1 (DDB1), and a substrate receptor. In the context of lenalidomide's activity, the key substrate receptor is Cereblon (CRBN).[1]
CRBN itself is a multifaceted protein, initially identified as a gene associated with mild mental retardation.[1] It was later discovered to be the direct target of thalidomide (B1683933) and its analogues, including lenalidomide and pomalidomide.[2] Structurally, CRBN contains a C-terminal thalidomide-binding domain (TBD) which is essential for its interaction with IMiDs.[1]
The Molecular Glue Mechanism of Lenalidomide
Lenalidomide's mechanism of action is a prime example of targeted protein degradation facilitated by a molecular glue. Instead of inhibiting a protein's function directly, lenalidomide repurposes the cellular machinery to eliminate specific proteins.
The process can be broken down into the following key steps:
-
Binding to CRBN: Lenalidomide binds to a hydrophobic pocket within the TBD of CRBN.[3][4] This binding is highly specific and is a prerequisite for the subsequent steps.
-
Altered Substrate Specificity: The binding of lenalidomide to CRBN creates a new protein interface. This composite surface has a high affinity for proteins that do not normally interact with CRBN, thereby altering the substrate specificity of the E3 ligase complex.[5][6]
-
Neosubstrate Recruitment: This newly formed interface on the lenalidomide-CRBN complex is recognized by specific "neosubstrates." Prominent examples of lenalidomide-induced neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the casein kinase 1 alpha (CK1α).[5][7][8]
-
Ubiquitination and Degradation: The recruitment of the neosubstrate to the CRL4-CRBN complex brings it into close proximity with the E2 ubiquitin-conjugating enzyme associated with the complex. This facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for degradation by the 26S proteasome.[8][9]
Signaling Pathway of Lenalidomide-Induced Degradation
Caption: Lenalidomide-induced neosubstrate degradation pathway.
Structural Insights into the Lenalidomide-CRBN-Neosubstrate Ternary Complex
The precise molecular interactions underpinning the formation of the ternary complex (Lenalidomide-CRBN-Neosubstrate) have been elucidated through X-ray crystallography and cryo-electron microscopy.
Crystal structures of the DDB1-CRBN complex bound to lenalidomide reveal that the glutarimide (B196013) moiety of lenalidomide is buried within a hydrophobic pocket in the TBD of CRBN, while the isoindolinone ring is exposed to the solvent.[3][4] This exposed part of lenalidomide, in conjunction with the surrounding CRBN surface, forms the novel binding site for neosubstrates.
The structure of the DDB1-CRBN-lenalidomide-CK1α complex shows that a β-hairpin loop in the N-lobe of CK1α is the key structural motif recognized by the lenalidomide-induced interface on CRBN.[5][6] A similar binding mode involving a β-hairpin is observed for IKZF1.[5][6] These structural studies provide a clear mechanistic explanation for how lenalidomide selectively targets these proteins for degradation.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of lenalidomide with CRBN and the subsequent degradation of its neosubstrates.
Table 1: Binding Affinities of Lenalidomide to CRBN
| Compound | Protein Construct | Assay Method | Binding Constant (Kd/Ki/IC50) | Reference |
| Lenalidomide | CRBN-DDB1 complex | ITC | Kd: 0.64 µM ± 0.24 µM | [5] |
| Lenalidomide | CRBN-DDB1 complex | Competitive FP | Ki: 177.80 nM | [10] |
| Lenalidomide | CRBN-TBD | ITC | Kd: 6.7 ± 0.9 µM | [5] |
| Lenalidomide | Endogenous CRBN | Competitive Binding | IC50: ~2 µM | [2] |
Table 2: Degradation Potency of Lenalidomide against Neosubstrates
| Neosubstrate | Cell Line | Assay Method | DC50 | Dmax (% degradation) | Reference |
| IKZF1 | H929 | Luciferase Reporter | 10.2 nM | Not Specified | [11] |
| IKZF3 | MM1.S | Quantitative Proteomics | Not Specified | >75% at 1 µM | [12] |
| CK1α | KG-1 | Western Blot | Not Specified | >50% at 1 µM | [13] |
Experimental Protocols
Experimental Workflow for Neosubstrate Identification
The identification of lenalidomide-induced neosubstrates typically follows a multi-step workflow involving proteomics and biochemical validation.
Caption: Workflow for identifying lenalidomide-induced neosubstrates.
Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction
Objective: To demonstrate the lenalidomide-dependent interaction between CRBN and a putative neosubstrate.
Materials:
-
Cell line expressing endogenous or tagged CRBN and the neosubstrate of interest.
-
Lenalidomide and DMSO (vehicle control).
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Antibody against CRBN (for immunoprecipitation).
-
Antibody against the neosubstrate (for western blot detection).
-
Protein A/G magnetic beads.
-
SDS-PAGE and western blotting reagents.
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with lenalidomide (e.g., 1-10 µM) or DMSO for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in Co-IP lysis buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing: (Optional) To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Add the anti-CRBN antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash 3-5 times with Co-IP wash buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the neosubstrate and CRBN. An increased band for the neosubstrate in the lenalidomide-treated sample compared to the DMSO control indicates a drug-dependent interaction.
In Vitro Ubiquitination Assay
Objective: To reconstitute the lenalidomide-induced ubiquitination of a neosubstrate by the CRL4-CRBN complex.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme.
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).
-
Recombinant CRL4-CRBN complex.
-
Recombinant neosubstrate.
-
Ubiquitin.
-
ATP.
-
Lenalidomide and DMSO.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 1 mM DTT).
-
SDS-PAGE and western blotting reagents.
-
Antibody against the neosubstrate.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4-CRBN complex, neosubstrate, and ubiquitin in the ubiquitination reaction buffer.
-
Drug Addition: Add lenalidomide or DMSO to the reaction mixtures.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and western blotting using an antibody against the neosubstrate. A ladder of higher molecular weight bands in the lenalidomide-treated lane indicates polyubiquitination of the neosubstrate.
Luciferase Reporter Assay for Protein Degradation
Objective: To quantify the degradation of a neosubstrate in live cells upon lenalidomide treatment.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression vector encoding the neosubstrate fused to a luciferase reporter (e.g., Firefly luciferase).
-
Transfection reagent.
-
Lenalidomide and DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Transfection: Co-transfect cells with the neosubstrate-luciferase fusion construct and a control reporter construct (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, treat the cells with a dose range of lenalidomide or DMSO.
-
Lysis and Assay: After the desired treatment time (e.g., 24 hours), lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. A decrease in the normalized luciferase activity in the lenalidomide-treated cells compared to the DMSO control indicates degradation of the fusion protein. Plot the data to determine the DC50 (concentration for 50% degradation).[11]
Conclusion and Future Directions
The discovery of lenalidomide's mechanism of action has ushered in a new era of drug discovery focused on targeted protein degradation. The structural and mechanistic insights gained from studying the lenalidomide-CRBN system have provided a blueprint for the rational design of novel molecular glues and proteolysis-targeting chimeras (PROTACs).
Future research in this area will likely focus on:
-
Expanding the "degradable" proteome: Identifying new E3 ligases and molecular glues to target a wider range of disease-causing proteins.
-
Improving selectivity: Designing next-generation degraders with enhanced selectivity for specific neosubstrates to minimize off-target effects.
-
Overcoming resistance: Understanding and circumventing mechanisms of resistance to protein degraders that may arise in the clinical setting.
The continued exploration of the structural basis of induced protein degradation will undoubtedly fuel the development of innovative therapeutics for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-electron microscopy-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Immunomodulatory Role of Lenalidomide-F: A Technical Guide to its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the in vitro effects of Lenalidomide-F, a specific formulation of the compound, on cytokine production. Understanding these mechanisms is crucial for the development of novel therapeutic strategies and for optimizing the clinical application of this powerful drug. This document details the core molecular pathways, presents quantitative data from key in vitro studies, and provides comprehensive experimental protocols for researchers seeking to investigate the immunomodulatory effects of this compound.
Core Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Pathway
This compound exerts its immunomodulatory effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The core of this mechanism involves this compound acting as a "molecular glue" between the substrate receptor Cereblon (CRBN) and specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[1][3][4][5][6]
Ikaros and Aiolos are key transcriptional repressors of several genes, including the gene encoding for Interleukin-2 (IL-2).[1] By promoting their degradation, this compound effectively removes the brakes on IL-2 transcription, leading to a significant increase in its production by T-cells. This upregulation of IL-2 is a cornerstone of this compound's immunostimulatory effects, leading to enhanced T-cell and Natural Killer (NK) cell proliferation and cytotoxicity.
Quantitative Data on Cytokine Alterations
The in vitro effects of this compound on cytokine production are dependent on the cell type, concentration of the drug, and the specific experimental conditions. The following tables summarize key quantitative findings from various studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | This compound Concentration | Incubation Time | Change in Production | Reference |
| TNF-α | Human Myeloma Cell Lines (HMCLs) | 10 µM | 24 hours | Median increase of 179% in mRNA levels | [7][8] |
| Bone Marrow Stromal Cells (BMSCs) | 10 µM | 24 hours | 35% inhibition of mRNA level | [7] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Not specified | Inhibition | [1] | |
| IL-6 | Dendritic Cells (from MM patients) | 0.1 µM - 1 µM | Not specified | Slight decrease | [9] |
| PBMCs | Not specified | Not specified | Inhibition | [1] | |
| IL-1β | PBMCs | Not specified | Not specified | Inhibition | [1] |
| IL-12 | PBMCs | Not specified | Not specified | Inhibition | [1] |
| IL-8 | Dendritic Cells (from MM patients) | 0.1 µM - 1 µM | Not specified | Increased (median concentration from 1076 to 2193 pg/ml) | [9] |
Table 2: Effect of this compound on Anti-inflammatory and T-cell Related Cytokine Production
| Cytokine | Cell Type | This compound Concentration | Incubation Time | Change in Production | Reference |
| IL-10 | PBMCs | Not specified | Not specified | Increased secretion | [1][10][11] |
| PBMCs from Vitiligo Patients | 1 µM and 2 µM | 72 hours | Elevated | [10][11] | |
| IL-2 | T-cells | Not specified | Not specified | Increased production | [1] |
| PBMCs | 0-10,000 nM | 72 hours | Profound increase in secretion | [12][13] | |
| IFN-γ | T-cells | Not specified | Not specified | Increased secretion | [14] |
| NK cells | Not specified | Not specified | Two-fold increase in producing cells and 20-fold increase per cell | [15] | |
| IL-21 | T-cells from CLL patients | 0.5 µM | Not specified | Induced production | [16] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays used to assess the impact of this compound on cytokine production.
Experimental Workflow: In Vitro Cytokine Production Analysis
The general workflow for assessing the in vitro effects of this compound on cytokine production is outlined below.
References
- 1. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment With Lenalidomide Modulates T-Cell Immunophenotype and Cytokine Production in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. gene-quantification.de [gene-quantification.de]
- 6. The immunomodulatory-drug, lenalidomide, sustains and enhances interferon-α production by human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Lenalidomide increases human dendritic cell maturation in multiple myeloma patients targeting monocyte differentiation and modulating mesenchymal stromal cell inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immune modulatory effects of lenalidomide on the cultured peripheral blood mononuclear cells from vitiligo patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. researchgate.net [researchgate.net]
- 14. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lenalidomide augments actin remodeling and lowers NK-cell activation thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lenalidomide induces interleukin-21 production by T cells and enhances IL21-mediated cytotoxicity in chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-Angiogenic Properties of Lenalidomide
Disclaimer: The compound "Lenalidomide-F" was not identified in the available scientific literature. This technical guide focuses on the well-documented anti-angiogenic properties of its parent compound, Lenalidomide (B1683929) . It is presumed that "this compound" is a derivative with a similar core mechanism of action.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lenalidomide is an immunomodulatory drug (IMiD) with potent anti-tumor activities, a significant component of which is its ability to inhibit angiogenesis.[1][2] This document provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental validation of Lenalidomide's anti-angiogenic effects. It details the drug's primary interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to downstream modulation of critical angiogenic pathways such as VEGF and FGF.[1][3][4] Furthermore, this guide presents quantitative data from key studies in structured tables, outlines detailed protocols for essential in vitro and in vivo angiogenesis assays, and provides visual diagrams of the core mechanisms and experimental workflows.
Core Mechanism of Action: Cereblon-Mediated Proteolysis
The pleiotropic effects of Lenalidomide, including its anti-angiogenic activity, are primarily mediated through its binding to the Cereblon (CRBN) protein.[5][6] CRBN functions as a substrate receptor within the Cullin 4-Ring E3 ubiquitin ligase complex (CRL4-CRBN).[5]
-
Binding and Hijacking: Lenalidomide intercalates into the substrate-binding pocket of CRBN, effectively "hijacking" the E3 ligase machinery.[7]
-
Altered Substrate Specificity: This binding event alters the substrate specificity of the complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that would not normally be targeted.[7][8]
-
Degradation of Transcription Factors: Key neosubstrates with relevance to oncology include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8]
-
Downstream Effects: The degradation of these factors leads to a cascade of downstream effects, including immunomodulation and the downregulation of transcription for various pro-angiogenic and pro-survival factors, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2).[1][4]
Inhibition of Key Angiogenic Signaling Pathways
Lenalidomide exerts its anti-angiogenic effects by interfering with multiple critical signaling cascades.
VEGF/VEGFR2 Pathway
The Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2 are central to angiogenesis. Lenalidomide disrupts this axis through several mechanisms:
-
Reduced Expression: It downregulates the expression of VEGF.[1][9]
-
Inhibition of Downstream Signaling: Lenalidomide inhibits the VEGF-induced activation of downstream signaling pathways, including PI3K/Akt, which is crucial for endothelial cell migration, survival, and permeability.[3][10][11][12] Partial inhibition of Akt phosphorylation has been consistently observed.[11][13]
-
NF-κB Pathway: The drug can prevent the nuclear translocation of NF-κB, a key transcription factor for many inflammatory and angiogenic cytokines.[1]
Other Modulated Pathways
-
FGF Pathway: Lenalidomide downregulates the expression of key angiogenic factors like FGF-2, further contributing to its anti-vascular effects.[1][3]
-
HIF-1α Inhibition: Under hypoxic conditions, a key driver of tumor angiogenesis is the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha). Lenalidomide has been shown to inhibit the expression of HIF-1α, thereby blunting the angiogenic response to hypoxia.[10][12][14]
-
Adherens Junction Disruption: The drug can inhibit the proper association of adherens junction proteins such as cadherin 5, beta-catenin, and CD31, which is critical for the formation of stable endothelial cell tubes.[10][14]
Quantitative Data on Anti-Angiogenic Activity
The following tables summarize key quantitative findings from in vitro and in vivo studies, demonstrating the anti-angiogenic efficacy of Lenalidomide.
Table 1: In Vitro Effects of Lenalidomide on Endothelial Cells
| Assay Type | Cell Type | Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Migration (Wound Healing) | MMECs* | 0.5 µmol/L | 56% reduction in migration | [15] |
| Migration (Wound Healing) | MMECs* | 1.75 µmol/L | 75% reduction in migration | [15] |
| Migration (Boyden Chamber) | MMECs* | 0.5 µmol/L | 27% inhibition of chemotaxis | [15] |
| Migration (Boyden Chamber) | MMECs* | 1.75 µmol/L | 55% inhibition of chemotaxis | [15] |
| Tube Formation | HUVECs** | Not specified | More potent than thalidomide (B1683933) | [13] |
| Tube Formation | B16-F10 Melanoma | Not specified | At least 10-fold more potent than thalidomide | [13] |
| VEGF Expression | SMMC-7721 HCC*** | 100 µg/mL | Significant inhibition of VEGF expression (more potent than thalidomide at same dose) | [16] |
| VEGF Expression | SMMC-7721 HCC*** | 200 µg/mL | Significant inhibition of VEGF expression (similar to thalidomide at same dose) | [16] |
*MMEC: Multiple Myeloma Endothelial Cells **HUVEC: Human Umbilical Vein Endothelial Cells ***HCC: Hepatocellular Carcinoma
Table 2: In Vivo Effects of Lenalidomide
| Assay Type | Model | Concentration / Dose | Observed Effect | Source |
|---|---|---|---|---|
| CAM Assay | Chick Embryo | 1.75 µmol/L | Relevant anti-angiogenic effect observed | [17] |
| Metastasis Model | B16-F10 Mouse | Not specified | >40% reduction in melanoma lung colony counts | [10][14] |
| Mesenteric Window Assay | Rat | Oral administration | Significant, dose-dependent inhibition of vascularization |[11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of anti-angiogenic effects.
In Vitro Endothelial Cell Tube Formation Assay (Matrigel Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation: Thaw Matrigel basement membrane matrix on ice overnight at 4°C. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a 96-well plate.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate media containing various concentrations of Lenalidomide or a vehicle control. Seed 1-2 x 10⁴ cells per well onto the surface of the Matrigel.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization & Quantification: Observe the formation of tube-like networks using an inverted microscope. Capture images and quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).[18]
In Vitro Endothelial Cell Migration Assay (Wound Healing / Scratch Assay)
This assay measures the rate of collective cell migration to close a gap created in a confluent monolayer.
-
Cell Seeding: Seed endothelial cells in a 6-well or 12-well plate and grow to 95-100% confluency.
-
Wound Creation: Using a sterile p200 pipette tip, create a linear scratch or "wound" through the center of the cell monolayer.
-
Washing & Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells. Add fresh culture medium containing the desired concentrations of Lenalidomide or a vehicle control.
-
Image Acquisition: Immediately capture an image of the wound at time zero (T=0) using a phase-contrast microscope. Place the plate back in the incubator.
-
Time-Lapse Imaging: Capture subsequent images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Quantify the rate of cell migration by measuring the change in the width of the cell-free area over time. The percentage of wound closure is calculated relative to the T=0 image.[15]
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This assay provides a robust in vivo model to study angiogenesis and its inhibition.[17][18]
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
Window Creation: On day 3 or 4, create a small window in the eggshell to expose the developing chorioallantoic membrane (CAM).
-
Carrier Application: Prepare a carrier for the test compound, such as a sterile gelatin sponge or a filter paper disc. Load the carrier with Lenalidomide at the desired concentration or with a vehicle control.
-
Placement on CAM: Gently place the loaded carrier onto the surface of the CAM, avoiding major blood vessels.
-
Incubation & Observation: Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.
-
Analysis: At the end of the incubation period, observe the CAM under a stereomicroscope. The anti-angiogenic effect is determined by observing the avascular zone around the carrier and quantifying the reduction in blood vessel density, length, and branching points compared to the control group.
Conclusion
Lenalidomide demonstrates robust multi-modal anti-angiogenic properties, making it an effective component of cancer therapy. Its primary mechanism, centered on the CRBN-mediated degradation of key transcription factors, results in the broad downregulation of essential pro-angiogenic pathways, most notably VEGF and FGF. This activity is complemented by direct inhibitory effects on endothelial cell migration, tube formation, and the cellular response to hypoxia. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals engaged in the study of angiogenesis and the clinical application of its inhibitors.
References
- 1. Anti-Angiogenic Activity of Drugs in Multiple Myeloma [mdpi.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide induces apoptosis and inhibits angiogenesis via caspase‑3 and VEGF in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orally administered lenalidomide (CC-5013) is anti-angiogenic in vivo and inhibits endothelial cell migration and Akt phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Lenalidomide restrains motility and overangiogenic potential of bone marrow endothelial cells in patients with active multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Developing a Cellular Thermal Shift Assay (CETSA) for Lenalidomide-F Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its target protein within a physiological cellular environment.[1] This technique is predicated on the principle of ligand-induced thermal stabilization of the target protein.[2][3] Lenalidomide (B1683929), an immunomodulatory agent, exerts its therapeutic effects by binding to the primary target protein, Cereblon (CRBN).[4][5] This binding event modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins, including the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[5][6][7] This application note provides a detailed protocol for utilizing CETSA to confirm and characterize the direct binding of a fluorescently labeled Lenalidomide analog, Lenalidomide-F, to CRBN in intact cells. Two key CETSA approaches are described: a melt curve analysis to determine the thermal shift (ΔTagg) and an isothermal dose-response (ITDR) analysis to determine the potency of target engagement.
Lenalidomide Mechanism of Action
Lenalidomide functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. Its binding to the CRBN substrate receptor allosterically modifies the complex, enabling it to recognize and target proteins like IKZF1 and IKZF3 for degradation, which are not native substrates. This targeted protein degradation is central to Lenalidomide's anti-myeloma activity.
Caption: this compound binds to CRBN, inducing the degradation of IKZF1/3.
CETSA Experimental Workflow
The CETSA protocol involves treating intact cells with the compound, followed by a heat challenge across a range of temperatures. After heating, cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western Blot.[8]
Caption: Overview of the experimental steps for performing a CETSA experiment.
Experimental Protocols
Protocol 1: Melt Curve CETSA for CRBN
Objective: To determine the thermal stabilization (thermal shift, ΔTagg) of CRBN in cells treated with a fixed concentration of this compound compared to a vehicle control.
Materials and Reagents:
-
Cell Line: Multiple myeloma cell line (e.g., MM.1S) or HEK293T cells.
-
Compound: this compound (10 mM stock in DMSO).
-
Reagents: Cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, DMSO.
-
Lysis Buffer: PBS with 1% NP-40, Protease and Phosphatase Inhibitor Cocktail.
-
Antibodies: Primary anti-CRBN antibody, primary anti-β-Actin antibody (loading control), HRP-conjugated secondary antibody.
-
Equipment: CO2 incubator, thermal cycler, centrifuges, Western Blotting equipment.
Methodology:
-
Cell Culture: Culture MM.1S cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Seed cells to achieve a density of ~1-2 x 10^6 cells/mL. Treat cells with 10 µM this compound or an equivalent volume of DMSO (vehicle control) for 2 hours at 37°C.
-
Harvesting and Aliquoting: Harvest cells by centrifugation, wash once with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 10-20 x 10^6 cells/mL. Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[9] Include an unheated sample (room temperature) as a control.
-
Cell Lysis: Lyse the cells by adding an equal volume of lysis buffer and performing three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[9]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay and normalize all samples to the same concentration. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blot Analysis: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane and probe with primary antibodies against CRBN and β-Actin (loading control). Visualize bands using an appropriate HRP substrate and imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. For each treatment group, normalize the CRBN band intensity at each temperature to the intensity of the unheated sample (considered 100% soluble). Plot the normalized percent soluble CRBN against temperature to generate melt curves. The Tagg is the temperature at which 50% of the protein is denatured. Calculate the ΔTagg by subtracting the Tagg of the vehicle-treated sample from the Tagg of the this compound-treated sample.[1]
Expected Data:
| Temperature (°C) | Normalized Soluble CRBN (%) - Vehicle | Normalized Soluble CRBN (%) - 10 µM this compound |
| RT (25) | 100.0 | 100.0 |
| 46 | 98.5 | 100.0 |
| 49 | 91.2 | 99.1 |
| 52 | 51.5 (Tagg) | 94.3 |
| 55 | 15.3 | 85.6 |
| 58 | 5.1 | 53.2 (Tagg) |
| 61 | 2.0 | 18.4 |
| 64 | 0.5 | 6.7 |
Note: The data presented in this table is representative and should be generated experimentally.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
Objective: To determine the in-cell potency (EC50) of this compound for CRBN target engagement at a single, fixed temperature.
Methodology:
-
Temperature Selection: From the melt curve experiment, select a temperature that shows a significant difference in CRBN stability between the vehicle and this compound treated groups (e.g., 58°C from the table above).
-
Cell Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat cells with the different concentrations of this compound or DMSO (vehicle) for 2 hours at 37°C.
-
Harvesting and Heating: Harvest and aliquot the cells as described in Protocol 1. Heat all samples (except for an unheated control) at the selected single temperature (e.g., 58°C) for 3 minutes.
-
Lysis, Separation, and Analysis: Follow steps 5-8 from Protocol 1 to lyse the cells, separate the soluble fraction, and perform Western Blot analysis for CRBN.
-
Data Analysis: Quantify the CRBN band intensities. Normalize the data to the unheated control (100% soluble). Plot the normalized soluble CRBN fraction against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]
Expected Data:
| This compound Conc. (µM) | Normalized Soluble CRBN (%) at 58°C |
| 0 (Vehicle) | 5.1 |
| 0.01 | 6.2 |
| 0.1 | 15.8 |
| 1.0 | 48.9 |
| 2.5 | (EC50 ≈ 2.5 µM) |
| 10 | 53.2 |
| 50 | 54.5 |
| 100 | 55.1 |
Note: The data presented in this table is representative and should be generated experimentally.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No CRBN Signal | Low endogenous expression of CRBN in the cell line. Inefficient antibody. Insufficient protein loading. | Use a cell line with higher CRBN expression or an overexpression system. Test and optimize the primary antibody concentration. Increase the amount of protein loaded per well. |
| High Background on Western Blot | Insufficient blocking. Antibody concentration is too high. Inadequate washing steps. | Increase blocking time or use a different blocking agent. Titrate primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| No Thermal Shift Observed | This compound is not cell-permeable. Incorrect heating temperature or duration. Compound concentration is too low. | Confirm cell permeability using an alternative assay. Optimize heat challenge conditions (temperature and time) for CRBN. Test a higher concentration range of the compound. |
| Inconsistent Results | Uneven cell seeding or treatment. Inaccurate pipetting. Temperature variations across the heating block of the thermal cycler. | Ensure a homogenous cell suspension before seeding and treatment. Use calibrated pipettes. Ensure the thermal cycler provides uniform heating. |
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the direct target engagement of small molecules like this compound in a cellular context.[11][12] The protocols outlined in this application note provide a robust framework for confirming the interaction between this compound and its target CRBN and for quantifying the potency of this engagement. By demonstrating that this compound stabilizes CRBN against thermal denaturation, researchers can gain crucial, physiologically relevant evidence for its mechanism of action, thereby supporting its further development as a potential therapeutic agent or research tool.
References
- 1. benchchem.com [benchchem.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. news-medical.net [news-medical.net]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lenalidomide-Mediated Protein Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) is an immunomodulatory drug (IMiD) widely used in the treatment of hematological malignancies, including multiple myeloma and myelodysplastic syndromes (MDS).[1][2] Its mechanism of action involves a novel concept in pharmacology known as targeted protein degradation. Lenalidomide functions as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4][5] This action leads to the selective ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of this E3 ligase.[5][6]
Key neosubstrates in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9] The degradation of these factors is critical for the anti-myeloma effects of Lenalidomide.[8][10] In del(5q) MDS, Lenalidomide also promotes the degradation of casein kinase 1A1 (CK1α).[3][11]
These application notes provide detailed protocols for performing assays to characterize and quantify Lenalidomide-mediated protein degradation, assess its downstream cellular consequences, and confirm the underlying mechanism of action.
Principle of the Assay
The central principle of the assay is to demonstrate that Lenalidomide induces the degradation of specific target proteins in a CRBN- and proteasome-dependent manner. This is achieved by treating susceptible cells with Lenalidomide and observing several key events:
-
Target Protein Depletion: A quantifiable reduction in the levels of target proteins (e.g., IKZF1, IKZF3).
-
Increased Ubiquitination: An increase in the ubiquitination of the target proteins prior to their degradation.
-
Phenotypic Consequences: A measurable biological effect resulting from the target's degradation, such as decreased cell viability or proliferation.
-
Mechanism Dependence: Confirmation that the degradation is dependent on the proteasome and the CRBN E3 ligase.
The following diagram illustrates the signaling pathway of Lenalidomide-induced protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Fluorescent Lenalidomide-F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing fluorescently labeled Lenalidomide (Lenalidomide-F) in live-cell imaging studies. This powerful technique enables real-time visualization of Lenalidomide's cellular uptake, subcellular localization, and its engagement with its primary target, the Cereblon (CRBN) E3 ubiquitin ligase. By observing these dynamic processes, researchers can gain deeper insights into the mechanism of action of Lenalidomide and other immunomodulatory drugs (IMiDs), and accelerate the development of novel therapeutics.
Introduction to Lenalidomide and its Mechanism of Action
Lenalidomide is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] Its primary mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2] Key neosubstrates in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these factors is a critical event that leads to the death of myeloma cells.[2]
Fluorescent this compound: A Tool for Live-Cell Imaging
To visualize the dynamic cellular processes mediated by Lenalidomide, a fluorescent analog, this compound, can be employed. A commercially available example is BDY FL Lenalidomide, which is conjugated to a BODIPY™ FL dye.[4] This fluorescent probe retains the ability to bind to Cereblon and can be used to monitor its distribution and dynamics within living cells.
Key Applications of this compound in Live-Cell Imaging:
-
Cellular Uptake and Distribution: Visualize the entry of Lenalidomide into living cells and its accumulation in different subcellular compartments.
-
Target Engagement: Observe the co-localization of this compound with fluorescently tagged CRBN, providing direct evidence of target engagement in a cellular context.
-
Competitive Binding Assays: Quantify the displacement of this compound by non-fluorescent IMiDs or novel CRBN-binding compounds to determine their binding affinity in live cells.
-
Monitoring Protein Degradation: In conjunction with fluorescently tagged neosubstrates (e.g., IKZF1-GFP), this compound can be used to correlate target engagement with the kinetics of neosubstrate degradation.
Data Presentation
Quantitative data obtained from live-cell imaging experiments with this compound should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Control |
| Cell Line | MM.1S | HEK293T | MM.1S |
| This compound Concentration (nM) | 100 | 100 | 0 |
| Incubation Time (min) | 60 | 60 | 60 |
| Mean Fluorescence Intensity (Arbitrary Units) | 15,000 ± 1,200 | 8,000 ± 950 | 500 ± 150 |
| Co-localization with CRBN-GFP (Pearson's Coefficient) | 0.85 ± 0.05 | 0.40 ± 0.08 | N/A |
| IKZF1-GFP Degradation (t½, min) | 45 ± 5 | N/A | >240 |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of this compound Uptake and Distribution
This protocol outlines the general steps for labeling live cells with this compound and visualizing its cellular uptake and distribution.
Materials:
-
This compound (e.g., BDY FL Lenalidomide)
-
Mammalian cell line of interest (e.g., multiple myeloma cell line MM.1S)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Glass-bottom imaging dishes or plates
-
Confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Incubate for 24-48 hours.
-
Preparation of this compound Staining Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration of 50-200 nM is recommended, but should be optimized for each cell line and experimental setup.
-
Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional): To reduce background fluorescence, the staining solution can be removed, and the cells can be washed 1-2 times with pre-warmed live-cell imaging medium.
-
Live-Cell Imaging: Mount the imaging dish on the stage of a confocal microscope equipped with an environmental chamber. Acquire images using the appropriate laser line and emission filter for the fluorophore (e.g., for BDY FL, excitation at ~506 nm and emission at ~508 nm).[4] Time-lapse imaging can be performed to observe the dynamics of probe uptake and distribution.
Protocol 2: Co-localization of this compound with CRBN
This protocol describes how to visualize the co-localization of this compound with its target protein, CRBN. This requires a cell line expressing a fluorescently tagged CRBN (e.g., CRBN-GFP).
Materials:
-
All materials from Protocol 1
-
Cell line stably or transiently expressing a fluorescently tagged CRBN (e.g., HEK293T-CRBN-GFP)
Procedure:
-
Cell Seeding and Transfection (if applicable): Follow the cell seeding procedure from Protocol 1. If using transient transfection, transfect the cells with the CRBN-GFP plasmid 24-48 hours prior to imaging.
-
This compound Labeling: Follow the cell labeling and washing steps from Protocol 1.
-
Dual-Color Live-Cell Imaging: Acquire images simultaneously in two channels: one for this compound (e.g., red channel if using a red-shifted dye or appropriate filter for BDY FL) and one for CRBN-GFP (green channel).
-
Co-localization Analysis: Use image analysis software (e.g., ImageJ with the Coloc 2 plugin) to quantify the degree of co-localization between the this compound and CRBN-GFP signals. Calculate a Pearson's correlation coefficient to determine the statistical significance of the co-localization.
Protocol 3: Competitive Binding Assay in Live Cells
This protocol allows for the determination of the relative binding affinity of unlabeled compounds for CRBN by measuring their ability to displace this compound.
Materials:
-
All materials from Protocol 1
-
Unlabeled competitor compound (e.g., non-fluorescent Lenalidomide, Pomalidomide, or a novel small molecule)
Procedure:
-
Cell Seeding and this compound Labeling: Follow the cell seeding and labeling procedures from Protocol 1.
-
Addition of Competitor Compound: After the initial labeling with this compound, add the unlabeled competitor compound at various concentrations to the imaging medium. Include a vehicle control (e.g., DMSO).
-
Time-Lapse Imaging: Acquire time-lapse images to monitor the displacement of the this compound signal over time.
-
Data Analysis: Quantify the mean fluorescence intensity of this compound within the cells at each time point for each competitor concentration. Plot the decrease in fluorescence intensity as a function of competitor concentration to determine the IC₅₀ value, which represents the concentration of the competitor that displaces 50% of the fluorescent probe.
Visualizations
Caption: Workflow for live-cell imaging using this compound.
Caption: Lenalidomide's signaling pathway.
References
Application Notes and Protocols: High-Throughput Screening for Novel Lenalidomide-F Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory drug, functions as a "molecular glue" by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates, which are not typically targeted by this E3 ligase. The discovery of novel neosubstrates of Lenalidomide and its derivatives is a promising avenue for developing new therapeutics and understanding the drug's pleiotropic effects.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) and identification of novel substrates of "Lenalidomide-F," a functionalized derivative of Lenalidomide designed for screening applications. For the purpose of these protocols, "this compound" will refer to a photoaffinity-labeled version of Lenalidomide, such as photolenalidomide (pLen), which enables covalent capture of interacting proteins.[1][2][3]
Principle of the Method
The identification of novel Lenalidomide-dependent substrates relies on a multi-step screening funnel that begins with a broad, high-throughput primary screen to identify proteins that interact with the CRL4CRBN complex in a Lenalidomide-dependent manner. This is followed by secondary assays to confirm degradation and subsequent validation of these hits. The core of this strategy is the use of a photoaffinity-labeled and handle-functionalized Lenalidomide probe (this compound) to covalently trap and identify interacting proteins from cell lysates or live cells.
Signaling Pathway Diagram
Caption: Lenalidomide-induced protein degradation pathway.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for novel substrates.
Data Presentation
Table 1: Representative Data from Primary Photoaffinity Pulldown Screen
| Protein ID | Gene Symbol | Fold Change (this compound vs. Control) | p-value | Known Substrate |
| P17612 | IKZF1 | 8.2 | <0.001 | Yes |
| Q13033 | IKZF3 | 7.5 | <0.001 | Yes |
| P48730 | CSNK1A1 | 5.1 | <0.005 | Yes |
| Q9Y266 | ZFP91 | 4.8 | <0.01 | Putative |
| P62258 | EIF3I | 4.5 | <0.01 | No (Interactor) |
| O75164 | ZNF692 | 4.2 | <0.01 | Putative |
| Q9H2X0 | Candidate A | 3.9 | <0.05 | No |
| P08670 | Candidate B | 3.5 | <0.05 | No |
Table 2: Secondary Screen Data for Hit Confirmation
| Gene Symbol | HiBiT Assay DC50 (µM) | CETSA Shift (°C) | Degradation Confirmed |
| IKZF1 | 0.5 | +3.5 | Yes |
| IKZF3 | 0.7 | +3.2 | Yes |
| CSNK1A1 | 1.2 | +2.8 | Yes |
| ZFP91 | 2.5 | +2.1 | Yes |
| EIF3I | >50 | +1.5 | No |
| ZNF692 | 3.1 | +1.9 | Yes |
| Candidate A | 4.5 | +1.7 | Yes |
| Candidate B | >50 | +0.5 | No |
Experimental Protocols
Protocol 1: Primary High-Throughput Screen using Photoaffinity Pulldown
Objective: To identify proteins that interact with the CRL4CRBN complex in a Lenalidomide-dependent manner.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
This compound (photolenalidomide with an alkyne handle)
-
Control probe (inactive epimer of this compound)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer and reagents for quantitative proteomics (e.g., TMT labeling kit)
Procedure:
-
Cell Culture and Treatment:
-
Culture MM.1S cells to a density of approximately 1-2 x 106 cells/mL.
-
In a multi-well plate format (e.g., 6-well plates), treat cells with 10 µM this compound or the control probe for 2-4 hours. Include a vehicle-only (DMSO) control.
-
-
Photo-crosslinking:
-
Place the cell culture plates on ice and irradiate with 365 nm UV light for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry:
-
To the clarified lysate, add the click chemistry reagents: biotin-azide, copper sulfate, TBTA, and sodium ascorbate.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using elution buffer.
-
Prepare the samples for quantitative mass spectrometry analysis (e.g., in-solution trypsin digestion followed by TMT labeling).
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS.
-
Identify and quantify proteins that are significantly enriched in the this compound treated samples compared to the control probe and vehicle-treated samples.
-
Protocol 2: Secondary Screen using HiBiT-based Degradation Assay
Objective: To confirm the degradation of candidate proteins identified in the primary screen.
Materials:
-
CRISPR/Cas9 system for generating HiBiT-tagged cell lines
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection System
-
Lenalidomide
-
Multi-well plates (e.g., 96-well or 384-well)
-
Luminometer
Procedure:
-
Generation of HiBiT-tagged Cell Lines:
-
For each candidate gene identified in the primary screen, use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the endogenous locus.
-
Select and validate clonal cell lines expressing the HiBiT-tagged protein of interest.
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cell lines in multi-well plates.
-
Treat the cells with a serial dilution of Lenalidomide (e.g., 0.01 to 100 µM) for a defined period (e.g., 24 hours). Include a vehicle-only control.
-
-
Lysis and Luminescence Measurement:
-
Add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and substrate) to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and luminescent signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control.
-
Plot the percentage of remaining protein versus the Lenalidomide concentration.
-
Calculate the DC50 (concentration at which 50% of the protein is degraded) for each candidate protein.
-
Protocol 3: Hit Validation by Western Blotting
Objective: To validate the degradation of confirmed hits in a dose- and time-dependent manner.
Materials:
-
Parental cell line (e.g., MM.1S)
-
Lenalidomide
-
Lysis buffer
-
Primary antibodies against the proteins of interest and a loading control (e.g., GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of Lenalidomide for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of Lenalidomide and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Confirm the dose- and time-dependent degradation of the target protein.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the high-throughput identification and validation of novel substrates for this compound. By combining the specificity of photoaffinity labeling with the throughput of modern proteomics and cell-based assays, this workflow enables the efficient discovery of new therapeutic targets and provides deeper insights into the mechanism of action of molecular glue degraders. The successful identification of novel neosubstrates will pave the way for the development of next-generation targeted protein degraders with improved efficacy and specificity.
References
- 1. Enabling High-Throughput Screening and Characterization of Targeted Protein Degraders with HiBiT Technology [promega.sg]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Experimental protocol for treating mouse xenograft models with Lenalidomide-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analog, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1][2] It is a cornerstone therapy for multiple myeloma and certain other hematological malignancies.[3][4] Its mechanism of action is centered on its function as a "molecular glue," binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][5][6] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3) and casein kinase 1α (CK1α).[5][7] The degradation of these transcription factors results in immunomodulatory effects, such as T-cell co-stimulation and cytokine modulation, as well as direct anti-proliferative and pro-apoptotic effects on tumor cells.[1][7][8][9]
This document provides a detailed experimental protocol for evaluating the efficacy of "Lenalidomide-F," a hypothetical novel derivative of Lenalidomide, in a mouse xenograft model. The protocol outlines procedures for cell culture, tumor implantation, drug administration, and endpoint analysis.
I. Quantitative Data Summary
The following tables provide a structured format for presenting key quantitative data obtained from a typical in vivo efficacy study of this compound.
Table 1: Tumor Volume Measurements
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % TGI* |
| Vehicle Control | N/A | ||||
| Lenalidomide (Ref) | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) |
% TGI (Tumor Growth Inhibition) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100
Table 2: Animal Body Weight
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | % Body Weight Change |
| Vehicle Control | |||||
| Lenalidomide (Ref) | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) |
Table 3: Survival Analysis
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | N/A | |
| Lenalidomide (Ref) | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) |
II. Experimental Protocols
A. Cell Culture and Xenograft Tumor Model Establishment
-
Cell Line Selection and Culture:
-
Select a suitable human cancer cell line for the xenograft model (e.g., Mino for mantle cell lymphoma, MM.1S for multiple myeloma).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely test cells for mycoplasma contamination.
-
-
Animal Model:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[12]
-
B. This compound Treatment Protocol
-
Drug Preparation:
-
Prepare this compound and the reference compound, Lenalidomide, in a suitable vehicle (e.g., 1% DMSO in PBS).[12] The vehicle should be tested for any intrinsic anti-tumor activity.
-
Prepare fresh drug solutions on each day of dosing.
-
-
Animal Grouping and Dosing:
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[11]
-
Administer this compound via the desired route, for example, intraperitoneal (i.p.) injection, at a predetermined dose (e.g., 25-50 mg/kg/day).[12][13] Treatment can be administered daily for a specified period, such as 21 days.[12][13]
-
The vehicle control group should receive an equivalent volume of the vehicle solution.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[12]
-
Monitor animal body weight and overall health status at least twice a week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, immunohistochemistry, western blotting).
-
III. Visualizations
A. Signaling Pathway of Lenalidomide
Caption: Lenalidomide's mechanism of action.
B. Experimental Workflow
Caption: Workflow for in vivo efficacy testing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Lenalidomide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of lenalidomide (B1683929) in human plasma. The method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Lenalidomide is an immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies. Accurate and reliable quantification of lenalidomide in plasma is crucial for pharmacokinetic analysis and for optimizing patient dosing. This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the determination of lenalidomide in human plasma.
Experimental
Materials and Reagents
-
Lenalidomide reference standard
-
Lenalidomide-d5 (B593863) (internal standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm or equivalent
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of lenalidomide and lenalidomide-d5 by dissolving the appropriate amount of each standard in methanol.
-
Working Solutions: Prepare working solutions by serially diluting the stock solutions with a mixture of methanol and water to the desired concentrations for calibration standards and quality control (QC) samples.[1]
Sample Preparation
Several methods can be employed for plasma sample preparation, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2] A common and straightforward LLE protocol is described below:
-
To 50 µL of plasma sample, add 20 µL of the internal standard working solution (lenalidomide-d5).[2]
-
Add 1.3 mL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.[2]
-
Vortex the mixture for 10 minutes.[2]
-
Centrifuge at 20,000 x g for 10 minutes at 4 °C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.[2]
-
Reconstitute the dried residue in 1000 µL of 50% methanol.[2]
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[2]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Gradient | Hold at initial conditions for 0.5 min, increase to 30% B at 1 min, increase to 90% B to flush, return to initial conditions at 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 45 °C |
| Run Time | 2.5 - 3.0 minutes[2] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lenalidomide: 260.2 > 148.85 (Collision Energy: 25 eV)Lenalidomide-d5: 265.0 > 149.9 (Collision Energy: 20 eV) |
| Source Temperature | 350 °C[2] |
Results and Discussion
The LC-MS/MS method demonstrated excellent performance for the quantification of lenalidomide in human plasma. The method was validated according to regulatory guidelines.
Linearity
The calibration curves were linear over the concentration range of 5 to 1000 ng/mL, with a correlation coefficient (r²) greater than 0.996.[2]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Lenalidomide | Low | 15 | 7.65 | 101.10 | 10.55 | 98.48 |
| Medium | 300 | 1.70 | 94.45 | 1.98 | 93.95 | |
| High | 800 | 2.50 | 98.75 | 3.45 | 96.25 |
Data compiled from multiple sources for illustrative purposes.[2]
Recovery and Matrix Effect
The extraction recovery of lenalidomide from plasma was consistent and high. The matrix effect was found to be minimal, indicating that the method is not significantly affected by endogenous plasma components. One study using SPE reported a high analyte recovery of 88% and low matrix effects of less than 10%.
Experimental Workflow
References
Application Notes: In Vitro Ubiquitination Assay with Lenalidomide
Introduction
Lenalidomide (B1683929) is an immunomodulatory drug (IMiD) that functions as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This complex, known as CRL4CRBN, is composed of Cullin-4 (CUL4), DDB1, and the substrate receptor CRBN.[4][5] In its natural state, the CRL4CRBN ligase targets specific proteins for ubiquitination and subsequent proteasomal degradation. Lenalidomide binds directly to CRBN, creating a novel binding surface that recruits proteins not normally targeted by the ligase, known as neosubstrates.[1][6][7]
Prominent neosubstrates in multiple myeloma include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][3][8][9] The Lenalidomide-induced ubiquitination and degradation of these factors are central to the drug's therapeutic effect.[1][9] In myelodysplastic syndrome (MDS) with a del(5q) mutation, Lenalidomide promotes the degradation of casein kinase 1A1 (CK1α).[1][6]
This document provides a detailed protocol for an in vitro ubiquitination assay to study the activity of Lenalidomide. The assay reconstitutes the key components of the ubiquitin cascade to monitor the Lenalidomide-dependent ubiquitination of a target neosubstrate. The use of a fluorescently-labeled component, such as Lenalidomide-F or fluorescent ubiquitin, allows for quantitative, real-time analysis, complementing traditional Western blot methods.[10][11]
Molecular Mechanism of Lenalidomide-Induced Ubiquitination
Lenalidomide acts by modulating the CRL4CRBN E3 ubiquitin ligase. The process begins with the activation of ubiquitin by the E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Lenalidomide binds to the CRBN substrate receptor, inducing a conformational change that allows for the recruitment of a neosubstrate, such as IKZF1. The CRL4CRBN complex then catalyzes the transfer of ubiquitin from the E2 enzyme to the neosubstrate. This process is repeated to form a polyubiquitin (B1169507) chain, which marks the neosubstrate for degradation by the 26S proteasome.
Experimental Workflow
The in vitro ubiquitination assay begins with the preparation of a master mix containing the core components of the ubiquitination machinery. The reaction is initiated by adding the CRL4CRBN E3 ligase, the neosubstrate, and finally Lenalidomide (or a DMSO vehicle control). After incubation at a controlled temperature, the reaction is stopped. The results can then be analyzed through various detection methods, such as SDS-PAGE followed by Western blotting to visualize the higher molecular weight ubiquitinated substrate, or through fluorescence-based readouts if using labeled reagents.
Quantitative Data and Reagent Concentrations
The following table summarizes typical reagent concentrations and reaction conditions for an in vitro ubiquitination assay. These values are starting points and should be optimized for each specific E3 ligase-substrate system.
| Component | Stock Concentration | Working Concentration | Purpose |
| E1 Enzyme (e.g., UBE1) | 5 µM | 50 - 100 nM | Activates ubiquitin |
| E2 Enzyme (e.g., UBE2D3/G1) | 25 µM | 0.5 - 2 µM | Conjugates ubiquitin[10][12] |
| CRL4CRBN E3 Ligase | 10 µM | 100 - 500 nM | Provides substrate specificity |
| Neosubstrate (e.g., IKZF1) | 10 - 50 µM | 1 - 10 µM | Protein to be ubiquitinated |
| Ubiquitin (Wild-Type or Fluorescent) | 10 mg/mL (~1.17 mM) | 50 - 100 µM | The modifier protein |
| Mg-ATP Solution | 100 mM | 5 - 10 mM | Provides energy for E1 |
| This compound | 1 - 10 mM (in DMSO) | 0.1 - 10 µM | Induces neosubstrate recruitment[6] |
| 10X Reaction Buffer | 500 mM HEPES, 500 mM NaCl, 10 mM TCEP, pH 8.0 | 1X | Maintains optimal reaction conditions |
| Incubation Time | N/A | 30 - 120 minutes | Allows the reaction to proceed |
| Incubation Temperature | N/A | 37°C | Optimal temperature for enzymatic activity |
Detailed Experimental Protocol
This protocol describes a method to assess the Lenalidomide-dependent ubiquitination of a neosubstrate in vitro.
I. Reagents and Materials
-
Recombinant Human E1 Activating Enzyme (e.g., UBE1)
-
Recombinant Human E2 Conjugating Enzyme (e.g., UBE2D3 or UBE2G1)[12]
-
Recombinant Human CRL4CRBN E3 Ligase Complex
-
Recombinant Human Neosubstrate Protein (e.g., IKZF1, CK1α)
-
Wild-type Ubiquitin and/or Fluorescently-labeled Ubiquitin (e.g., TAMRA-Ub)[10]
-
Lenalidomide or a fluorescent derivative (this compound)
-
10X E3 Ligase Reaction Buffer (500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP)
-
100 mM Mg-ATP Solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2X SDS-PAGE Sample Buffer
-
Nuclease-free water
-
Microcentrifuge tubes
-
37°C water bath or incubator
-
Equipment for SDS-PAGE and Western blotting or a fluorescence plate reader
II. Assay Procedure
-
Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice. Centrifuge briefly to collect contents at the bottom of the tube.
-
Prepare Reaction Mix: Prepare a master mix for the desired number of reactions (plus extra for pipetting error) in a microcentrifuge tube on ice. For a single 25 µL reaction, combine the components in the order listed below. A negative control reaction should be prepared by substituting Lenalidomide with an equal volume of DMSO.
| Reagent | Volume for 25 µL Rxn | Final Concentration |
| Nuclease-free dH₂O | X µL (to 25 µL) | N/A |
| 10X E3 Ligase Reaction Buffer | 2.5 µL | 1X |
| Ubiquitin (1.17 mM) | 1.0 µL | ~47 µM |
| Mg-ATP Solution (100 mM) | 2.5 µL | 10 mM |
| E1 Enzyme (5 µM) | 0.5 µL | 100 nM |
| E2 Enzyme (25 µM) | 0.5 µL | 500 nM |
| CRL4CRBN E3 Ligase (10 µM) | 0.5 µL | 200 nM |
| Neosubstrate (50 µM) | 1.0 µL | 2 µM |
-
Initiate the Reaction:
-
To the "Test" tube, add the required volume of Lenalidomide stock solution (e.g., 1 µL of a 250 µM stock for a final concentration of 10 µM).
-
To the "Control" tube, add an equivalent volume of DMSO.
-
Mix gently by flicking the tube. Do not vortex, as this can denature the enzymes.
-
-
Incubation:
-
Incubate the reaction tubes in a 37°C water bath for 60 to 120 minutes. The optimal incubation time may need to be determined empirically.
-
-
Terminate the Reaction:
-
For Western Blot Analysis: Stop the reaction by adding an equal volume (25 µL) of 2X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
For Fluorescence Analysis: If using a continuous-read format, no termination step is needed. For an endpoint reading, the reaction can be stopped by adding EDTA to a final concentration of 20-50 mM. Place on ice.
-
III. Detection and Analysis
A. Western Blot Analysis
-
SDS-PAGE: Separate the terminated reaction products (15-20 µL) on a 4-12% Bis-Tris or similar polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Probe with a primary antibody specific for the neosubstrate protein. This will allow visualization of both the unmodified protein and higher molecular weight bands or smears corresponding to the polyubiquitinated forms.
-
Alternatively, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the substrate.
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands. The presence of a high-molecular-weight smear in the Lenalidomide-treated lane, which is absent or reduced in the DMSO control lane, indicates successful drug-dependent ubiquitination.[6]
B. Fluorescence-Based Analysis
-
Methodology: This method typically uses fluorescently-labeled ubiquitin (e.g., TAMRA-Ub) and measures the change in fluorescence polarization (FP).[10] As ubiquitin is added to the much larger substrate protein, the molecular weight of the fluorescent complex increases, slowing its rotation and thus increasing the FP signal.
-
Procedure:
-
Set up the reaction in a black, low-volume 96- or 384-well plate.
-
Use a plate reader equipped for FP measurements.
-
Take an initial reading at time zero (t=0) and then monitor the reaction kinetically over the incubation period or take a final endpoint reading.
-
-
Data Interpretation: An increase in the FP signal in the presence of Lenalidomide compared to the DMSO control indicates drug-dependent ubiquitination of the neosubstrate. This method provides a quantitative and high-throughput alternative to Western blotting.[10]
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 3. New mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 [frontiersin.org]
- 6. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The novel mechanism of lenalidomide activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validate User [ashpublications.org]
Application Notes and Protocols for Photo-affinity Labeling with Lenalidomide-F to Identify Direct Binding Partners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of a lenalidomide-based photo-affinity probe, referred to here as Lenalidomide-F (functionally analogous to photolenalidomide or pLen), to identify direct cellular binding partners. This technique is a powerful tool for target deconvolution and understanding the mechanism of action of lenalidomide (B1683929) and its analogues.
Introduction
Lenalidomide is an immunomodulatory drug with significant therapeutic effects in multiple myeloma and other hematological malignancies. Its primary cellular target is Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] Lenalidomide modulates the activity of this complex to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2][3]
Photo-affinity labeling (PAL) coupled with chemical proteomics is a robust method to identify direct small molecule-protein interactions within a complex biological system.[4][5] A photo-affinity probe, such as this compound, is a chemically modified version of the parent molecule that incorporates a photoreactive group (e.g., a diazirine) and an enrichment handle (e.g., an alkyne for click chemistry). Upon UV irradiation, the photoreactive group forms a covalent bond with nearby proteins, allowing for their subsequent enrichment and identification by mass spectrometry.[4][5]
Recent studies have successfully employed a photolenalidomide probe (pLen) to capture known binding partners like CRBN and IKZF1, and to discover novel interactors such as the eukaryotic translation initiation factor 3 subunit i (eIF3i).[1][2][3] This highlights the utility of this approach in expanding our understanding of lenalidomide's biological activity.
Principle of the Method
The experimental workflow for identifying direct binding partners of lenalidomide using a photo-affinity probe involves several key steps:
-
Probe Incubation: Live cells are incubated with the this compound probe, allowing it to engage its cellular targets.
-
UV Crosslinking: The cells are irradiated with UV light to activate the photoreactive group on the probe, leading to covalent crosslinking with interacting proteins.
-
Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne handle on the probe is conjugated to a biotin-azide tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.
-
Enrichment: Biotinylated proteins are enriched from the cell lysate using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are digested into peptides, which are then identified and quantified using mass spectrometry.
A competition experiment, where cells are co-incubated with an excess of the parent lenalidomide molecule, is crucial to distinguish specific binding partners from non-specific interactions.
Data Presentation
Quantitative Analysis of this compound Target Engagement
The following table summarizes quantitative data from proteomic experiments using a photolenalidomide probe in multiple myeloma (MM.1S) and HEK293T cell lines. The enrichment ratio indicates the relative abundance of a protein in the probe-treated sample compared to a competition control (probe + excess lenalidomide).
| Protein | Cell Line | Enrichment Ratio (Probe/Competition) | Function | Reference |
| CRBN | MM.1S | 8.01 | Primary target, E3 ligase substrate receptor | [3] |
| IKZF1 | MM.1S | 6.86 | Neosubstrate, Lymphoid transcription factor | [3] |
| eIF3i | HEK293T | Not specified, but identified as a significant hit | Translation initiation factor | [1][2][3] |
In Vitro Activity of Lenalidomide and Photolenalidomide
The functional integrity of the photo-affinity probe is confirmed by comparing its biological activity to the parent compound.
| Assay | Cell Line | Lenalidomide IC50/EC50 | Photolenalidomide IC50/EC50 | Reference |
| Anti-proliferative Activity | MM.1S | 59.2 nM (GI50) | 27.2 nM (GI50) | [6] |
| Anti-proliferative Activity | U927 | 15.3 nM (GI50) | 15.2 nM (GI50) | [6] |
| IKZF1 Degradation | MM.1S | Dose-dependent | Comparable to Lenalidomide | [6] |
| IKZF3 Degradation | MM.1S | Dose-dependent | Comparable to Lenalidomide | [6] |
Signaling Pathways and Experimental Workflows
Lenalidomide-Induced Neosubstrate Degradation Pathway
Caption: Lenalidomide binds to CRBN, inducing the recruitment and ubiquitination of neosubstrates like IKZF1/3, leading to their proteasomal degradation and anti-myeloma effects.
Experimental Workflow for Photo-affinity Labeling
Caption: Workflow for identifying lenalidomide binding partners using photo-affinity labeling, from cell treatment to proteomic analysis.
Experimental Protocols
The following protocols are based on the methods described for photolenalidomide (pLen) and are intended as a guide.[1][3] Researchers should optimize conditions for their specific cell lines and experimental setup.
Protocol 1: Cell Culture and Photo-affinity Labeling
Materials:
-
MM.1S or other suitable cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound photo-affinity probe (e.g., with a diazirine and alkyne handle)
-
Lenalidomide (for competition)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
Procedure:
-
Cell Culture: Culture cells in appropriate medium to the desired density (e.g., 1 x 10^6 cells/mL for suspension cells).
-
Probe Incubation:
-
For each condition (vehicle, probe-only, competition), seed an equal number of cells (e.g., 20 x 10^6 cells).
-
Treat cells with DMSO (vehicle), this compound (e.g., 50 µM), or this compound (50 µM) plus an excess of lenalidomide (e.g., 150 µM) for the competition sample.
-
Incubate for 1 hour at 37 °C.
-
-
UV Irradiation:
-
Transfer the cell suspension to a petri dish.
-
Place the dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes to induce crosslinking.
-
-
Cell Harvesting:
-
Transfer the irradiated cells to a conical tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS.
-
Protocol 2: Protein Enrichment and Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents:
-
Biotin-azide tag
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Ammonium (B1175870) bicarbonate solution (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
TMT labeling reagents
-
Formic acid
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4 °C).
-
Quantify protein concentration using a BCA assay.
-
-
Click Chemistry:
-
To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reagents in the following order: biotin-azide, TCEP, TBTA, and CuSO4.
-
Incubate at room temperature for 1 hour with rotation to conjugate the biotin (B1667282) tag to the probe.
-
-
Protein Enrichment:
-
Add pre-washed streptavidin beads to the lysate and incubate for 2 hours at room temperature with rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., with 1% SDS in PBS, followed by PBS washes).
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT and incubating at 56 °C for 30 minutes.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin and incubate overnight at 37 °C with shaking.
-
-
Peptide Elution and TMT Labeling:
-
Collect the supernatant containing the digested peptides.
-
Perform TMT labeling according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
Quench the reaction and acidify with formic acid.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a suitable data acquisition method for TMT-labeled peptides (e.g., MS3-based methods to minimize reporter ion interference).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins, and calculate enrichment ratios for the probe-treated sample versus the competition control.
-
Proteins significantly enriched in the probe-only sample are considered direct binding partners of lenalidomide.
-
Conclusion
Photo-affinity labeling with a this compound probe is a powerful and unbiased approach to identify the direct cellular interactome of this important therapeutic agent. The detailed protocols and data presented in these application notes provide a framework for researchers to apply this technology to further elucidate the molecular mechanisms of lenalidomide and to aid in the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aragen.com [aragen.com]
- 3. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for Purity Assessment of Synthesized Lenalidomide-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide is an immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies.[1] The synthesis of analogs, such as Lenalidomide-F (C₁₃H₁₁FN₂O₃, MW: 262.24), is a common strategy in drug discovery to improve efficacy and safety profiles.[2] Ensuring the purity of these synthesized active pharmaceutical ingredients (APIs) is a critical step in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products.[3]
This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the purity assessment of synthesized this compound. The described method is based on established and validated methods for Lenalidomide and is designed to be robust and reliable.[4][5][6]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Lenalidomide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (OPA) (AR grade)
-
Water (Milli-Q or equivalent HPLC grade)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions
A summary of the HPLC method parameters is provided in Table 1.
Table 1: HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with OPA |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 25 | 80 | 20 |
| 30 | 80 | 20 |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up to the mark with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the synthesized this compound and prepare a 100 mL solution as described for the standard stock solution.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of this compound from its parent compound, Lenalidomide, and any known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 5-150 µg/mL).[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
System Suitability
Before sample analysis, the chromatographic system must pass the system suitability test. Inject the standard solution six times and evaluate the following parameters:
-
Tailing factor: Should be less than 2.0.
-
Theoretical plates: Should be greater than 2000.
-
Relative standard deviation (RSD) of peak areas: Should be not more than 2.0%.
Data Presentation
The purity of the synthesized this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC method development and validation.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Protocol for Routine HPLC Analysis of this compound.
References
- 1. drugs.com [drugs.com]
- 2. chemscene.com [chemscene.com]
- 3. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 6. abap.co.in [abap.co.in]
- 7. ijsdr.org [ijsdr.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma [mdpi.com]
Application Notes and Protocols for In Vitro Degradation of IKZF1 and IKZF3 by Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) is an immunomodulatory agent with potent anti-neoplastic properties, particularly effective in the treatment of multiple myeloma.[1][2] Its mechanism of action involves the targeted degradation of specific proteins through the modulation of the E3 ubiquitin ligase cereblon (CRBN).[1][3] Lenalidomide acts as a "molecular glue," inducing the interaction between CRBN and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells.[1][2] These application notes provide detailed protocols for inducing and verifying the degradation of IKZF1 and IKZF3 by lenalidomide in vitro. While the user specified "Lenalidomide-F," the widely recognized and scientifically documented compound is "Lenalidomide." All protocols and data herein refer to Lenalidomide.
Signaling Pathway of Lenalidomide-Mediated IKZF1/IKZF3 Degradation
Lenalidomide binds to the CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] This binding event alters the substrate specificity of the E3 ligase, promoting the recruitment of neosubstrates IKZF1 and IKZF3.[1][4] The CRL4^CRBN^ complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[1][2] The depletion of these transcription factors leads to downstream anti-myeloma effects, including the downregulation of c-Myc and IRF4.[1]
Caption: Lenalidomide-mediated degradation of IKZF1 and IKZF3.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to study the effects of lenalidomide on IKZF1 and IKZF3 degradation.
Cell Culture and Lenalidomide Treatment
This protocol outlines the general procedure for culturing multiple myeloma cell lines and treating them with lenalidomide.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, H929)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Lenalidomide (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture multiple myeloma cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of lenalidomide (e.g., 10 mM) in DMSO. Store at -20°C.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in tissue culture plates.
-
Treat cells with the desired concentrations of lenalidomide (e.g., 0.1, 1, 5, 10 µM).[5] Use DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours). Degradation of IKZF1/IKZF3 can be observed as early as 3 hours post-treatment.[4]
-
Harvest cells for downstream analysis.
Western Blotting for IKZF1 and IKZF3 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the levels of IKZF1 and IKZF3 proteins following lenalidomide treatment.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) to Demonstrate Lenalidomide-Induced Interaction
This protocol is designed to show the lenalidomide-dependent interaction between CRBN and IKZF1/IKZF3.[4]
Materials:
-
Treated and control cell lysates
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors)
-
Anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (similar to Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli buffer)
-
Primary antibodies for Western blotting (anti-IKZF1, anti-IKZF3, anti-CRBN)
Procedure:
-
Prepare cell lysates as described in the Western blotting protocol, using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against IKZF1, IKZF3, and CRBN. An increased amount of IKZF1 and IKZF3 in the lenalidomide-treated sample compared to the control indicates an induced interaction with CRBN.[4]
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of lenalidomide on multiple myeloma cells.
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of lenalidomide concentrations for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro effects of lenalidomide.
Caption: A typical experimental workflow for studying lenalidomide.
Quantitative Data
The following tables summarize quantitative data related to the in vitro effects of lenalidomide on IKZF1 and IKZF3 degradation and cell viability.
Table 1: Dose-Dependent Degradation of IKZF1 and IKZF3 in MM.1S Cells
| Lenalidomide Concentration (µM) | IKZF1 Protein Level (Relative to Control) | IKZF3 Protein Level (Relative to Control) |
| 0 (DMSO) | 1.00 | 1.00 |
| 0.1 | Decreased | Decreased |
| 1.0 | Significantly Decreased | Significantly Decreased |
| 10.0 | Strongly Decreased | Strongly Decreased |
| Data are qualitative summaries from dose-response experiments. Specific fold changes can be determined by densitometry of Western blots.[4] |
Table 2: Time-Course of IKZF1 and IKZF3 Degradation in MM.1S Cells Treated with Lenalidomide
| Time (hours) | IKZF1 Protein Level (Relative to 0h) | IKZF3 Protein Level (Relative to 0h) |
| 0 | 1.00 | 1.00 |
| 3 | Evident Depletion | Evident Depletion |
| 6 | Further Decreased | Further Decreased |
| 12 | Significantly Decreased | Significantly Decreased |
| 24 | Maintained Low Levels | Maintained Low Levels |
| This table represents a typical degradation timeline. Degradation is notable as early as 3 hours post-treatment.[4] |
Table 3: Half-maximal Degradation Concentration (DC50) and Inhibitory Concentration (IC50) Values
| Cell Line | Compound | DC50 for IKZF1/3 Degradation | IC50 for Cell Viability |
| HEK293T (HiBiT assay) | Lenalidomide | Not specified, but degradation is dose-dependent | Not Applicable |
| U266 | Lenalidomide-PLGA-NPs | Not Applicable | 34.09 µg/mL |
| DC50 and IC50 values are highly dependent on the specific cell line and assay conditions. The provided data is from specific studies and may not be universally applicable.[6][7] |
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.dana-farber.org [labs.dana-farber.org]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. scielo.br [scielo.br]
- 7. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in Lenalidomide-F fluorescent assays
Welcome to the technical support center for Lenalidomide-F fluorescent assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues, particularly low fluorescence signal, during your experiments.
Troubleshooting Guides & FAQs
This guide is structured to help you systematically identify and solve potential issues. We recommend starting with the Troubleshooting Workflow diagram to diagnose the problem.
Diagram 1: Systematic Troubleshooting Workflow
This decision tree provides a logical path to diagnose the root cause of a low fluorescence signal.
Caption: A decision tree for troubleshooting low fluorescence signal.
Category 1: Biological and Cellular Factors
Q1: Could my choice of cell line be the cause of the low signal?
A: Yes, this is a critical factor. The therapeutic effects of Lenalidomide (B1683929) are dependent on its binding to the intracellular protein Cereblon (CRBN).[1][2] CRBN is a component of the CRL4-CRBN E3 ubiquitin ligase complex, and Lenalidomide binding alters the complex's targets.[2][3][4] If your cell line has low or no CRBN expression, the this compound probe will not be recruited, resulting in a very weak or absent signal.[1][5]
Troubleshooting Steps:
-
Verify CRBN Expression: Confirm that your target cell line expresses CRBN at the protein level using Western Blot or at the mRNA level using RT-qPCR.
-
Use a Positive Control: Always include a positive control cell line known to express high levels of CRBN (e.g., certain multiple myeloma cell lines like MM1.S) to validate the assay setup.
-
Check Cell Health: Ensure cells are healthy and not overly confluent, as this can affect protein expression and probe uptake.
Diagram 2: Lenalidomide's Mechanism of Action
This diagram illustrates the biological interaction that your assay is designed to detect. A failure at any point in this pathway can lead to a low signal.
Caption: this compound binds to CRBN, inducing degradation of target proteins.
Category 2: Reagent and Protocol Optimization
Q2: My signal is weak across the plate. How do I determine the correct concentration of this compound?
A: The concentration of the fluorescent probe is crucial for achieving a good signal-to-noise ratio.[6][7] A concentration that is too low will produce a weak signal, while a concentration that is too high can lead to self-quenching, where fluorophores interact and reduce emission intensity.[8][9]
Troubleshooting Steps:
-
Perform a Titration: Test a range of this compound concentrations (e.g., from 0.1 µM to 20 µM) on your positive control cells to identify the concentration that yields the highest signal with the lowest background.
-
Check Reagent Integrity: Ensure the this compound stock has been stored correctly (protected from light, appropriate temperature) and use fresh dilutions for each experiment.
Table 1: Example Parameters for Assay Optimization
| Parameter | Suboptimal Range (Potential Cause of Low Signal) | Recommended Starting Range for Optimization |
| Cell Seeding Density | < 10,000 cells/well (too few targets) | 20,000 - 80,000 cells/well (for 96-well plate) |
| This compound Conc. | < 0.5 µM or > 50 µM (self-quenching) | 1 µM - 10 µM (perform titration) |
| Incubation Time | < 30 minutes | 2 - 6 hours |
| Wash Steps | > 3 vigorous washes | 1-2 gentle washes with PBS |
Q3: What aspects of my experimental protocol could be causing low signal?
A: Several procedural steps can lead to signal loss.
-
Inadequate Permeabilization: Since CRBN is an intracellular target, your cells must be properly permeabilized for the probe to enter. Insufficient permeabilization will prevent the probe from reaching its target.
-
Excessive Washing: While washing is necessary to reduce background, overly harsh or numerous wash steps can remove the bound probe, leading to a weaker signal.[10]
-
Incorrect Buffer pH: The fluorescence of many dyes is pH-dependent.[9] Ensure your final imaging buffer is at a physiological pH (~7.4).
Category 3: Instrumentation and Data Acquisition
Q4: My signal fades very quickly when exposed to excitation light. What is happening?
A: This phenomenon is called photobleaching , which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[11][12] It is a common cause of signal loss, especially during time-lapse imaging or when focusing on a specific area for an extended period.[13][14]
Troubleshooting Steps:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity that still provides a detectable signal.[14] Minimize the duration of exposure by using shorter camera exposure times.[15]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium, which contains scavengers that reduce photobleaching.[11][16]
-
Optimize Image Acquisition: When finding your field of interest, use transmitted light or a lower magnification. Switch to fluorescence and capture the image immediately to minimize exposure.[12]
Q5: I've checked my cells and reagents. Could the microscope settings be wrong?
A: Yes, incorrect instrument settings are a frequent source of poor signal.
-
Incorrect Filter Sets: Ensure the excitation and emission filters on the microscope are appropriate for the specific fluorophore conjugated to Lenalidomide.[17] A mismatch will result in inefficient excitation and/or poor collection of the emitted light.
-
Detector Settings: Increase the detector gain or camera exposure time to amplify the signal. Be aware that this will also amplify background noise, so it's a trade-off.[15]
-
Focus: Ensure the image is sharply in focus on the correct cell plane. Out-of-focus images will appear dim and blurred.[14]
Experimental Protocols
Protocol 1: General Workflow for Cell Staining with this compound
This protocol provides a general outline. Specific parameters like concentrations and incubation times should be optimized as described above.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Signal-to-Noise Considerations [evidentscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 9. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 15. portlandpress.com [portlandpress.com]
- 16. emsdiasum.com [emsdiasum.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Lenalidomide-F for In Vitro Cell Culture
Welcome to the technical support center for the use of Lenalidomide-F in in vitro cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Lenalidomide (B1683929) is an immunomodulatory drug with anti-neoplastic properties. Its mechanism of action is multifaceted and includes direct cytotoxicity to tumor cells and indirect effects through modulation of the tumor microenvironment.[1][2][3] The primary molecular target of lenalidomide is the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] By binding to CRBN, lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[4] This degradation is a key mechanism for its anti-proliferative effects in multiple myeloma cells.[4]
Q2: What are the expected effects of this compound on cancer cells in vitro?
A2: The effects of this compound can vary depending on the cell type and experimental conditions. Generally, you can expect to observe:
-
Anti-proliferative effects: Lenalidomide can inhibit the proliferation of various cancer cell lines, particularly those of hematopoietic origin like multiple myeloma and certain lymphomas.[1][5]
-
Induction of Apoptosis: It can trigger programmed cell death in sensitive cancer cells.[2][6]
-
Cell Cycle Arrest: Lenalidomide has been shown to cause cell cycle arrest, often in the G0/G1 phase.[6][7][8]
-
Immunomodulation: In co-culture systems with immune cells, lenalidomide can enhance T-cell and NK-cell activity, leading to increased antibody-dependent cell-mediated cytotoxicity (ADCC).[2][9]
-
Anti-angiogenic effects: Lenalidomide can inhibit the formation of new blood vessels by downregulating factors like VEGF.[10]
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly between different cell lines. A common starting range for in vitro experiments is between 0.1 µM and 10 µM.[7][9][11] For some cell lines, effects may be observed at concentrations as low as 0.01 µM, while others may require up to 100 µM to see a significant response.[7][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is typically supplied as a powder. For a stock solution, dissolve it in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 mg/mL or higher.[5][12] The solubility in DMSO can be up to 100 mg/mL with the aid of ultrasonication.[13] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] Once in solution, it is recommended to use it within 3 months.[5] For cell culture experiments, the final DMSO concentration in the media should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[14]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability or Lack of Effect
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculations for your stock solution and dilutions. Perform a new dose-response experiment with a wider concentration range. |
| Cell Line Insensitivity | Research the literature to confirm if your cell line is expected to be sensitive to this compound. Consider testing a different, known-sensitive cell line as a positive control. |
| Drug Degradation | Ensure the stock solution has been stored correctly and is within its recommended shelf life. Prepare a fresh stock solution if in doubt. While lenalidomide is more stable than thalidomide, prolonged incubation in aqueous media could lead to some degradation.[15] |
| Suboptimal Incubation Time | The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High Cell Seeding Density | Overly confluent cells may be less sensitive to treatment. Optimize the cell seeding density to ensure they are in the logarithmic growth phase during treatment. |
Guide 2: Inconsistent or Variable Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health/Passage Number | Use cells from a consistent passage number and ensure they are healthy and free of contamination before starting the experiment. |
| Pipetting Errors | Calibrate your pipettes regularly. Be careful and consistent when adding reagents, especially for serial dilutions. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Precipitation of this compound | Visually inspect the culture medium for any precipitate after adding the drug. If precipitation occurs, try preparing a fresh dilution from the stock or slightly increasing the final DMSO concentration (while staying below toxic levels). |
| Assay Interference | Some assay reagents can interact with the drug or the cell culture components. Ensure you are using appropriate controls, such as a "drug-only" well to check for background absorbance/fluorescence.[14] |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of Lenalidomide in Various Cell Lines
| Cell Line | Assay Type | Effective Concentration / IC50 | Reference |
| Multiple Myeloma (MM) Cell Lines | Antiproliferative | 0.01 µM to 10 µM | [11] |
| HCT-116 (Colorectal Cancer) | ADCC Enhancement | Maximum effect at 10 µM | [9] |
| HT-29 (Colorectal Cancer) | ADCC Enhancement | Maximum effect at 1 µM | [9] |
| SK-BR-3 (Breast Cancer) | ADCC Enhancement | Maximum effect at 1 µM | [9] |
| MCF-7 (Breast Cancer) | ADCC Enhancement | Maximum effect at 0.1 µM | [9] |
| Malignant Glioma Cell Lines | Cell Growth Inhibition | Confirmed effect at 10 µM | [7] |
| SMMC-7721 (Hepatocellular Carcinoma) | Proliferation Inhibition | Dose-dependent effect | [10] |
| Early Plasma Cells | Generation Inhibition | IC50 of 0.76 µM | [16][17] |
| Non-Small Cell Lung Cancer (NSCLC) Lines | Cell Viability | Dose-dependent effects | [18] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted drug solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker to ensure complete solubilization.[16]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Apoptosis Detection using Annexin V Staining
This protocol allows for the detection of early and late apoptotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentrations of this compound for the optimal time determined previously.
-
Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
3. Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Ikaros, Aiolos, p21, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: this compound binds to the CRBN E3 ubiquitin ligase, leading to the degradation of Ikaros and Aiolos, which in turn inhibits tumor cell proliferation and induces apoptosis.
Caption: A general workflow for determining the optimal concentration and timepoint for this compound treatment in vitro.
References
- 1. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. ≥98% (HPLC), powder, cereblon binder | Sigma-Aldrich [sigmaaldrich.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
How to solve Lenalidomide-F solubility issues in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling Lenalidomide's solubility challenges in aqueous buffers. Note that the literature primarily refers to this compound as Lenalidomide; we will use this standard nomenclature throughout this guide.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Lenalidomide in common solvents and aqueous buffers?
A1: Lenalidomide is an off-white to pale-yellow solid powder that is sparingly soluble in aqueous buffers, especially at neutral pH.[1] Its solubility is significantly higher in organic solvents and acidic aqueous solutions.[1][2] A summary of its solubility in various media is presented below.
Table 1: Solubility of Lenalidomide in Various Solvents
| Solvent/Buffer | Temperature | Approximate Solubility | Citation(s) |
| DMSO (Dimethyl sulfoxide) | 25 °C | ≥50 mg/mL | [3][4] |
| DMF (Dimethylformamide) | Not Specified | ~16 mg/mL | [5] |
| 0.1N HCl (pH ~1.2) | Room Temp. | ~18 mg/mL | [6][7] |
| 1:1 DMF:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [5] |
| Acetate Buffer (pH 4.5) | Room Temp. | ~0.51 mg/mL | [7] |
| Phosphate Buffer (pH 6.8) | Room Temp. | ~0.4 to 0.5 mg/mL | [1][2][7] |
| Water | Room Temp. | ~0.3 mg/mL to ≤1 mg/mL | [3][7] |
Q2: Why is my Lenalidomide precipitating when I add it to my cell culture media or aqueous buffer?
A2: Precipitation is a common issue stemming from Lenalidomide's low solubility in neutral pH aqueous solutions.[2][5] This often occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The organic solvent concentration drops sharply upon dilution, and if the final concentration of Lenalidomide exceeds its solubility limit in the aqueous medium, it will precipitate out of solution.
Q3: What is the recommended method for preparing Lenalidomide solutions for in vitro experiments?
A3: The most reliable method for achieving a stable working solution in an aqueous buffer is the co-solvent technique.[5] This involves first dissolving the Lenalidomide powder in a suitable organic solvent to create a high-concentration stock solution, followed by a careful dilution into the final aqueous buffer. It is highly recommended to prepare aqueous solutions fresh for each experiment, as storage for more than one day is not advised.[5]
Caption: Workflow for preparing an aqueous working solution of Lenalidomide.
Q4: How can I increase the concentration of soluble Lenalidomide in my aqueous buffer?
A4: There are a few strategies to enhance solubility for experimental purposes:
-
pH Adjustment: Lenalidomide's solubility is significantly higher in acidic conditions.[2][6] Adjusting your buffer to a lower pH, if compatible with your experimental design, can increase the amount of drug that stays in solution. For example, solubility is highest at ~18 mg/mL in 0.1N HCl (pH 1.2).[6][7]
-
Increase Co-Solvent Percentage: You can increase the percentage of the organic solvent (like DMSO or DMF) in your final working solution. However, you must verify the tolerance of your cell line or assay system to the solvent, as concentrations above 0.5-1% can be toxic to some cells.
-
Advanced Formulation Strategies: For drug development, methods like creating cocrystals with urea (B33335) or 3,5-dihydroxybenzoic acid, or formulating the drug into polymeric nanoparticles, have been shown to improve solubility and dissolution rates.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation occurs immediately upon dilution of the organic stock into the aqueous buffer. | The final concentration exceeds the solubility limit of Lenalidomide in the buffer. Insufficient mixing during dilution, creating localized high concentrations. | • Prepare a more dilute final solution. • Increase the percentage of the organic co-solvent in the final solution (ensure it's compatible with your assay). • Add the stock solution to the buffer drop-wise while vortexing or stirring vigorously to ensure rapid and even dispersion. |
| The solution is initially clear but becomes cloudy or shows precipitation after a few hours or upon refrigeration. | The compound is slowly crashing out of a supersaturated solution. Temperature changes are reducing the solubility of the compound. | • Prepare aqueous solutions fresh immediately before each experiment.[5] • Avoid storing diluted aqueous solutions, especially at 4°C or -20°C, as this can promote precipitation.[5] If a stock solution in pure DMSO is stored, ensure it is brought to room temperature and fully dissolved before use. |
| Inconsistent experimental results between batches. | Incomplete dissolution of the initial stock solution. Degradation or precipitation of the compound in improperly stored aqueous solutions. | • Ensure the initial organic stock solution is completely clear with no visible particulate matter before making dilutions. • Always follow the recommendation to prepare fresh aqueous working solutions for each experiment.[5] |
Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of Lenalidomide crystalline solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% cell-culture grade DMSO to achieve the desired stock concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of Lenalidomide).
-
Dissolution: Vortex the tube vigorously. If needed, gently warm the solution or sonicate briefly until all the solid material is completely dissolved and the solution is clear.
-
Storage: Store the DMSO stock solution at -20°C for long-term storage (up to 3 months) or 4°C for short-term use.[4]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock: If the DMSO stock solution was frozen, allow it to thaw completely and come to room temperature. Vortex briefly to ensure it is homogeneous.
-
Prepare Buffer: Have your final aqueous buffer (e.g., PBS, RPMI, DMEM) ready in a sterile tube.
-
Dilution: While vortexing or vigorously stirring the aqueous buffer, slowly add the required volume of the DMSO stock solution to reach your final desired concentration. For example, to make a 10 µM solution from a 10 mM stock, you would add 10 µL of the stock to 9.99 mL of buffer.
-
Final Mix: Vortex the final working solution gently one last time.
-
Immediate Use: Use the freshly prepared aqueous solution immediately for your experiment. Do not store.[5]
Lenalidomide's Mechanism of Action
Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex.[3][4] This binding event alters the substrate specificity of the complex, leading it to recognize and recruit specific proteins, such as the lymphoid transcription factors IKZF1 and IKZF3, for ubiquitination and subsequent degradation by the proteasome.[5] The degradation of these target proteins is central to Lenalidomide's anti-myeloma and immunomodulatory activities.
Caption: Lenalidomide binds to CRBN, inducing degradation of target proteins.
References
- 1. medkoo.com [medkoo.com]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lenalidomide - LKT Labs [lktlabs.com]
- 4. Lenalidomide [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. CN110664761A - Lenalidomide pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Preventing degradation of Lenalidomide-F in experimental conditions
Welcome to the technical support center for Lenalidomide-F. This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of this compound during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the chemical degradation of Lenalidomide (B1683929) in experimental settings? A1: The primary factors contributing to Lenalidomide degradation are exposure to harsh pH conditions (strong acids and bases), high temperatures over extended periods, and potentially prolonged exposure to UV light. Forced degradation studies typically use strong acids (e.g., 5N HCl), strong bases (e.g., 5N NaOH), and UV light to induce and identify potential degradation products.[1] However, Lenalidomide is generally stable under many common experimental conditions.
Q2: How should I prepare a stock solution of Lenalidomide for in vitro experiments? A2: Lenalidomide is soluble in organic solvents like DMSO.[2][3] A common practice is to prepare a high-concentration stock solution, for example, 15 mM in DMSO, which can then be diluted to the final working concentration in your aqueous buffer or cell culture medium.[3] For detailed steps, refer to the protocol section below.
Q3: What are the recommended storage conditions for Lenalidomide? A3: Storage recommendations depend on the form of the compound. Lyophilized powder is stable for up to 24 months when stored desiccated at room temperature.[3] Once dissolved in a solvent like DMSO, the solution should be stored at -20°C and is typically stable for up to 3 months.[2][3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]
Q4: Is Lenalidomide sensitive to light? A4: While specific photostability data is limited in the provided results, standard laboratory practice for compounds of this nature involves protection from light to minimize the risk of photochemical degradation. Forced degradation studies include UV light exposure to assess this potential pathway.[1] It is recommended to store solutions in amber vials or protect them from direct light.
Q5: How stable is Lenalidomide in aqueous solutions and cell culture media? A5: Lenalidomide undergoes slow, non-enzymatic hydrolysis of its glutarimide (B196013) ring in aqueous solutions at physiological pH.[4] However, it is considered relatively stable for the duration of many cell-based assays. For longer experiments, it is best to prepare fresh dilutions from a frozen stock. Studies have shown Lenalidomide to be stable in hot water (55°C) for at least 24 hours, indicating good thermal stability in aqueous suspension.[5][6]
Q6: My experiment involves a heating step. Can Lenalidomide withstand elevated temperatures? A6: Yes, Lenalidomide has demonstrated notable thermal stability. It remains stable in water at 55°C for 24 hours with over 99% recovery.[5] It also showed stability at 75°C for 24 hours with a recovery rate of over 95%.[6] This suggests it can tolerate moderate heating steps in many experimental protocols without significant degradation.
Q7: I am seeing inconsistent results in my assays. How can I verify the integrity of my Lenalidomide? A7: To check for degradation, you can use an analytical technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8] By comparing the chromatogram of your working sample to a freshly prepared standard, you can identify potential degradation products (visible as extra peaks) and quantify the remaining active compound. Refer to the HPLC protocol below for a general methodology.
Q8: I've read that Lenalidomide "degrades" proteins like IKZF1 and IKZF3. Is this related to its chemical instability? A8: This is a critical distinction. The "degradation" of proteins like IKZF1 and IKZF3 is the intended biological mechanism of action of Lenalidomide, not a sign of its chemical instability.[9][10] Lenalidomide acts as a "molecular glue" that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex, causing it to recognize, ubiquitinate, and target these specific proteins for proteasomal degradation.[11][12] This is its therapeutic effect, whereas the issues addressed here concern the unwanted chemical breakdown of the Lenalidomide molecule itself.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity. | Degradation of Lenalidomide in stock or working solutions. | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage conditions (-20°C for DMSO stocks). Aliquot stocks to avoid freeze-thaw cycles. Dilute into final medium immediately before use. |
| Unexpected peaks appear in HPLC/LC-MS analysis. | The compound has degraded due to improper handling or storage. | Analyze a freshly prepared standard to confirm the retention time of the parent compound. Review storage temperature, solvent, and exposure to light. Consider performing a forced degradation study (e.g., mild acid/base treatment) to see if the extra peaks correspond to known degradants. |
| Gradual loss of activity in a long-term experiment (e.g., >24 hours). | Slow hydrolysis of Lenalidomide in the aqueous experimental medium. | For long-term cultures, consider replenishing the medium with freshly diluted Lenalidomide at regular intervals (e.g., every 24-48 hours). |
| Precipitation observed after diluting DMSO stock into aqueous buffer. | Poor solubility of Lenalidomide at the final concentration and solvent composition. | Ensure the final concentration of DMSO is compatible with your assay and sufficient to maintain solubility. The final concentration of Lenalidomide should not exceed its solubility limit in the aqueous medium. Gentle vortexing or warming may assist dissolution. |
Data Summary Tables
Table 1: Summary of Lenalidomide Stability Under Various Conditions
| Condition | Solvent/Medium | Temperature | Duration | Stability Outcome |
| Thermal Stress | Water | 55°C | 24 hours | Stable, >99% recovery.[5][6] |
| Thermal Stress | Water | 75°C | 24 hours | Stable, >95% recovery.[6] |
| Long-term Storage | DMSO | -20°C | Up to 3 months | Stable.[2][3] |
| Freeze-Thaw | Human Plasma | -20°C to RT | 3 cycles | Stable.[13] |
| Bench-Top | Human Plasma | Room Temperature | 6 hours | Stable.[13] |
| pH Stress (Forced) | 5N HCl | 60°C | 10 minutes | Degradation observed.[1] |
| pH Stress (Forced) | 5N NaOH | 60°C | 10 minutes | Degradation observed.[1] |
Table 2: Recommended Storage Conditions for Lenalidomide
| Form | Solvent | Temperature | Max. Duration | Key Considerations |
| Lyophilized Powder | N/A | Room Temperature (20-25°C) | 24 Months | Keep desiccated and protected from light.[3][14][15] |
| Stock Solution | DMSO | -20°C | 3 Months | Aliquot to prevent freeze-thaw cycles.[2][3] Store in amber vials. |
| Working Dilution | Aqueous Buffer / Culture Medium | 2-8°C or 37°C | < 24 hours | Prepare fresh from stock solution for each experiment to avoid hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of Lenalidomide Stock Solution
-
Objective: To prepare a 15 mM stock solution of Lenalidomide in DMSO.
-
Materials:
-
Lenalidomide lyophilized powder (MW: 259.26 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the lyophilized Lenalidomide powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO. To prepare a 15 mM stock from 5 mg of powder: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L)) Volume (mL) = (0.005 g / (259.26 g/mol * 0.015 mol/L)) * 1000 = 1.29 mL
-
Aseptically add 1.29 mL of anhydrous DMSO to the vial containing 5 mg of Lenalidomide.[3]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the solution into smaller volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months.[3]
-
Protocol 2: RP-HPLC Method for Stability Assessment
-
Objective: To assess the purity and detect degradation of Lenalidomide using a general RP-HPLC method.
-
Instrumentation & Columns:
-
HPLC system with UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Phosphate Buffer:Acetonitrile (55:45 v/v).[7] The buffer can be prepared with potassium dihydrogen orthophosphate and pH adjusted to ~3.5.[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C (Ambient).[7]
-
Detection Wavelength: 242 nm.[7]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard solution of Lenalidomide at a known concentration (e.g., 100 µg/mL) by dissolving the powder in the mobile phase or a suitable solvent.
-
Prepare a sample of the Lenalidomide solution to be tested, diluting it to the same concentration as the standard.
-
Inject the standard solution to determine the retention time and peak area of pure Lenalidomide.
-
Inject the test sample.
-
Analysis: Compare the chromatograms. The presence of significant peaks at different retention times in the test sample indicates degradation. The purity can be estimated by calculating the relative peak area of Lenalidomide compared to the total area of all peaks.
-
Visualizations
Caption: Troubleshooting workflow for investigating potential Lenalidomide degradation.
Caption: Key environmental factors that can lead to chemical degradation of Lenalidomide.
Caption: Lenalidomide's mechanism of action: induced protein degradation, not chemical instability.
References
- 1. ijcrt.org [ijcrt.org]
- 2. chembk.com [chembk.com]
- 3. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ijpar.com [ijpar.com]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 11. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
- 15. packageinserts.bms.com [packageinserts.bms.com]
Lenalidomide-F off-target effects and how to control for them
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting protocols for experiments involving Lenalidomide (B1683929). The focus is on understanding and controlling for its pleiotropic, Cereblon (CRBN)-dependent effects, which are often colloquially referred to as "off-targets."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lenalidomide?
A1: Lenalidomide functions as a "molecular glue." It binds directly to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins called "neosubstrates."[1][2][3]
Q2: What are the primary "on-target" neosubstrates of Lenalidomide?
A2: The therapeutic effects of Lenalidomide are attributed to the degradation of specific neosubstrates in different disease contexts:
-
In Multiple Myeloma (MM): The primary targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4] Their degradation leads to the death of myeloma cells.[4]
-
In del(5q) Myelodysplastic Syndrome (MDS): The key target is Casein Kinase 1A1 (CK1α).[1] Cells in del(5q) MDS are haploinsufficient for the gene encoding CK1α, making them particularly vulnerable to its further degradation.[1]
Q3: What are the "off-target" effects of Lenalidomide?
A3: The term "off-target" for Lenalidomide is nuanced. Most of its known biological activities, including many side effects, are mechanistically linked to its on-target binding to CRBN. These are more accurately described as CRBN-dependent pleiotropic effects rather than true off-target effects.
-
CRBN-Dependent Effects: These include the degradation of other zinc finger transcription factors, modulation of the tumor microenvironment, and T-cell co-stimulation through the degradation of IKZF1/3, which represses IL-2 production.[2][5]
-
True Off-Target (CRBN-Independent) Effects: A true off-target effect would be a cellular response to Lenalidomide that persists even in the complete absence of CRBN. To date, the vast majority of Lenalidomide's characterized activities are dependent on CRBN.[4][6]
-
Toxicity: Certain toxicities, such as an increased risk of second primary malignancies, have been observed, but the precise molecular mechanism and its dependence on CRBN are not fully elucidated.[7][8]
Q4: How can I experimentally distinguish between a desired on-target effect and other CRBN-dependent effects?
A4: Differentiating between the degradation of a desired neosubstrate (e.g., IKZF1) and other CRBN-dependent effects involves a multi-step validation process. The key is to correlate the observed phenotype with the specific degradation of the intended target. This can be achieved by rescuing the phenotype through the re-expression of a degradation-resistant mutant of the target protein in a CRBN-positive cell line.[2] If the phenotype is reversed despite the presence of Lenalidomide and active CRBN, it confirms the effect is due to the degradation of that specific neosubstrate.
Q5: What are the essential negative controls for a Lenalidomide experiment?
A5: The most critical negative control is a cell line that does not express CRBN (CRBN knockout or null).[4][6] Any cellular effect of Lenalidomide that is absent in CRBN-knockout cells can be classified as CRBN-dependent. Additionally, using an inactive analog of Lenalidomide that fails to bind CRBN can serve as a valuable chemical negative control.
Troubleshooting Guide
Issue 1: My cells are not responding to Lenalidomide treatment.
| Possible Cause | Troubleshooting Action |
| Low or absent CRBN expression | Confirm CRBN protein expression levels in your cell line using Western Blot or qPCR. Resistance to Lenalidomide is strongly correlated with the loss of CRBN expression.[6] |
| Acquired mutations in CRBN | Sequence the CRBN gene in your cells. Specific mutations in the drug-binding pocket can prevent Lenalidomide from binding, rendering it ineffective.[9] |
| Drug Efflux | Use a pan-efflux pump inhibitor to determine if active transport is preventing Lenalidomide from reaching its intracellular target. |
| Incorrect Dosage | Perform a dose-response curve to ensure you are using an effective concentration for your specific cell line and assay. |
Issue 2: I'm observing an unexpected phenotype and need to determine if it's a CRBN-dependent effect.
| Question | Experimental Approach |
| Is the phenotype dependent on CRBN? | Re-run the experiment in parallel with a validated CRBN-knockout (KO) version of your cell line. If the phenotype disappears in the CRBN-KO cells, it is CRBN-dependent.[4][10] |
| Is the phenotype caused by degradation of a known neosubstrate? | Perform Western blots to check the protein levels of known Lenalidomide neosubstrates (IKZF1, IKZF3, CK1α) after treatment. Correlate the kinetics and dose-dependency of the phenotype with the degradation of a specific neosubstrate. |
| Can the phenotype be rescued? | In your parental (CRBN-positive) cell line, transfect a vector expressing a degradation-resistant mutant of the suspected neosubstrate. If the phenotype is reversed or prevented, it confirms the causal link.[2] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for Lenalidomide's interaction with CRBN and its neosubstrates.
| Parameter | Target(s) | Value | Assay Type | Reference |
| pEC50 | Ikaros (IKZF1) Degradation | 7.17 | Luminometric Analysis | [11] |
| EC50 | Ikaros (IKZF1) Degradation | 67 nM | Luminometric Analysis | [11] |
| pIC50 | CRBN Binding Displacement | 5.82 | Competitive Binding | [11] |
| IC50 | CRBN Binding Displacement | 1500 nM (1.5 µM) | Competitive Binding | [11] |
| pKi | CRBN Binding Affinity | 4.79 | MicroScale Thermophoresis | [11] |
| Ki | CRBN Binding Affinity | 16300 nM (16.3 µM) | MicroScale Thermophoresis | [11] |
| Binding Energy | Pg-Protein (CRBN) | -7.2 kcal/mol ((+)-Lenalidomide) | Computational Docking | [12] |
| Binding Energy | Pg-Protein (CRBN) | -6.7 kcal/mol ((-)-Lenalidomide) | Computational Docking | [12] |
Key Experimental Protocols
Protocol 1: Generation of a CRBN Knockout Cell Line via CRISPR/Cas9
This protocol provides a framework for creating a definitive negative control cell line to test for CRBN-dependent effects.
-
gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting early, conserved exons of the CRBN gene. Use online tools (e.g., CHOPCHOP, Synthego Design Tool) to minimize off-target cleavage.
-
Vector Cloning/gRNA Synthesis: Clone the designed gRNA sequences into a Cas9 expression vector (e.g., lentiCRISPRv2) or synthesize the sgRNAs directly for ribonucleoprotein (RNP) delivery.
-
Cell Transfection/Transduction:
-
Lentiviral Method: Produce lentivirus and transduce the target cell line. Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
RNP Method: Electroporate the Cas9 protein and synthetic sgRNAs into the target cells. This method can reduce off-target effects by limiting the lifetime of the Cas9 nuclease in the cell.[13]
-
-
Single-Cell Cloning: After selection or electroporation, dilute the cells to a concentration of a single cell per well in a 96-well plate to isolate and expand individual clones.
-
Knockout Validation:
-
Screening: Use Western Blot to screen individual clones for the complete absence of CRBN protein expression.
-
Sequencing: Extract genomic DNA from promising clones. PCR amplify the targeted region of the CRBN gene and perform Sanger sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Functional Validation: Treat the validated CRBN-KO clone and the parental cell line with Lenalidomide. Confirm the absence of IKZF1/3 degradation in the KO cells via Western Blot.[4][9]
-
Protocol 2: Western Blot for Neosubstrate Degradation
This protocol is used to confirm the on-target activity of Lenalidomide.
-
Cell Treatment: Plate cells at a consistent density. Treat with a dose-range of Lenalidomide (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a set time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-IKZF1, anti-IKZF3, anti-CRBN, and a loading control like anti-GAPDH or anti-β-Actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control to confirm neosubstrate degradation.
Visualizations
Caption: Lenalidomide's on-target mechanism of action.
Caption: Workflow to classify Lenalidomide-induced effects.
Caption: Conceptual classification of Lenalidomide's effects.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Genome-wide CRISPR screens reveal genetic mediators of cereblon modulator toxicity in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Computational Analysis of Lenalidomide and Pomalidomide Enantiomers’ Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Managing Lenalidomide-Induced Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for researchers and scientists working with Lenalidomide (B1683929). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage Lenalidomide-induced cytotoxicity in non-cancerous cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lenalidomide and what are its primary mechanisms of action?
Lenalidomide (Revlimid®) is an immunomodulatory drug with anti-angiogenic and anti-neoplastic properties. Its mechanisms of action are complex and involve:
-
Immunomodulation: It can enhance the activity of T cells and Natural Killer (NK) cells, leading to increased production of cytokines like IL-2 and IFN-γ. This can augment the immune response against tumor cells.[1][2]
-
Anti-angiogenesis: Lenalidomide can inhibit the formation of new blood vessels, a process crucial for tumor growth. It has been shown to inhibit endothelial cell migration and sprout formation.[3][4]
-
Direct Anti-proliferative Effects: Lenalidomide can induce cell cycle arrest and apoptosis in susceptible (primarily cancer) cells.[2][5] This effect is often mediated by its binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[6]
Q2: Why am I observing cytotoxicity in my non-cancerous cell lines treated with Lenalidomide?
While the primary targets of Lenalidomide are cancer cells, it can exhibit off-target effects on non-cancerous cells, leading to cytotoxicity. The mechanisms can include:
-
Anti-angiogenic Effects on Endothelial Cells: Lenalidomide can inhibit the proliferation and migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are critical for angiogenesis. This is a well-documented off-target effect.[7][8]
-
Induction of Oxidative Stress: Lenalidomide has been shown to increase the production of reactive oxygen species (ROS) in cells.[9] Elevated ROS levels can lead to cellular damage and apoptosis.
-
Induction of Apoptosis: Lenalidomide can trigger programmed cell death (apoptosis) in various cell types, not limited to cancer cells. This can be mediated by the activation of caspases.[10][11]
-
Cereblon-Mediated Effects: Although the downstream targets may differ, the binding of Lenalidomide to Cereblon is a key initiating event in many of its biological activities. Non-cancerous cells that express Cereblon may also be susceptible to its effects.
Q3: What are the typical effective concentrations of Lenalidomide, and what concentrations might cause cytotoxicity in non-cancerous cells?
The effective concentration of Lenalidomide can vary significantly depending on the cell type and the biological process being studied.
-
In cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) can range from the low micromolar (µM) to higher concentrations. For example, in some multiple myeloma cell lines, the IC50 can be around 0.15 to 7 µM.[12] In non-small cell lung cancer cell lines, cytotoxic effects are observed in a dose-dependent manner.[5]
-
In non-cancerous cells, data is more limited. One study on the inhibition of T regulatory cell expansion reported an IC50 of approximately 10 µM for Lenalidomide.[13] For endothelial cells, inhibitory effects on angiogenesis have been observed at clinically relevant concentrations. It's crucial to perform a dose-response curve for your specific non-cancerous cell line to determine the cytotoxic threshold.
Q4: How can I reduce Lenalidomide-induced cytotoxicity in my non-cancerous cell line cultures?
Managing off-target cytotoxicity is essential for obtaining reliable experimental results. Here are some strategies:
-
Optimize Lenalidomide Concentration: The most straightforward approach is to use the lowest effective concentration of Lenalidomide that achieves your desired experimental outcome without causing excessive cell death. A careful dose-response study is highly recommended.
-
Co-treatment with Antioxidants: Since oxidative stress is a potential mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate this effect. The optimal concentration of the antioxidant should be determined empirically.
-
Optimize Cell Culture Conditions:
-
Cell Seeding Density: The density at which you plate your cells can influence their sensitivity to cytotoxic agents.[14][15] It is important to maintain consistent seeding densities across experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with drugs and affect their activity.[16] While serum is necessary for the growth of most cell lines, its concentration could be optimized. However, be aware that altering serum concentration can also affect cell health and proliferation.
-
-
Time-Course Experiments: Cytotoxicity can be time-dependent. Consider shorter incubation times with Lenalidomide if your experimental endpoint can be measured within that timeframe.
Troubleshooting Guides
Issue 1: High levels of cell death observed in non-cancerous control cells treated with Lenalidomide.
| Possible Cause | Troubleshooting Step |
| Lenalidomide concentration is too high. | Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value for your specific cell line. Use a concentration well below the IC50 for your experiments. |
| Oxidative stress. | Co-incubate your cells with an antioxidant such as N-acetylcysteine (NAC). Perform a ROS assay to confirm if Lenalidomide is inducing oxidative stress in your cells. |
| Induction of apoptosis. | Confirm apoptosis using an Annexin V/PI staining assay. If apoptosis is confirmed, consider if this is an unavoidable off-target effect or if experimental parameters can be adjusted (e.g., shorter exposure time). |
| Sub-optimal cell culture conditions. | Ensure your cells are healthy and not stressed before adding Lenalidomide. Maintain consistent cell seeding densities and serum concentrations across all experiments.[14][16] |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variable cell seeding density. | Ensure precise and consistent cell counting and seeding in all wells and across all experiments. Cell density can significantly impact IC50 values.[14][15] |
| Inconsistent drug preparation. | Prepare fresh dilutions of Lenalidomide from a stock solution for each experiment. Ensure the drug is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Interference with assay reagents. | If using a colorimetric assay like MTT, ensure that Lenalidomide itself does not interfere with the absorbance reading. Run a control with the drug in cell-free media. |
Quantitative Data Summary
The following table summarizes published IC50 values for Lenalidomide in various cell lines. Note the limited data on non-cancerous cell lines, highlighting the importance of determining this empirically for your specific cell type.
| Cell Line Type | Cell Line | IC50 (µM) | Reference |
| Multiple Myeloma | Various HMCLs | 0.15 - 7 | [12] |
| T regulatory cells | Primary | ~10 | [13] |
| Non-Small Cell Lung Cancer | Various | Dose-dependent cytotoxicity observed | [5] |
| Colorectal Cancer | HT-29 | No significant decrease in viability with Lenalidomide alone up to 2000 µM | [17] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
Lenalidomide stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Lenalidomide in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted drug solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest Lenalidomide concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in appropriate culture vessels and treat with Lenalidomide at the desired concentrations and for the desired duration. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Intracellular ROS Detection using DCFH-DA
This assay measures the level of intracellular reactive oxygen species (ROS).
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 24-well or 96-well black plate) and treat with Lenalidomide as required. Include a positive control (e.g., H₂O₂) and an untreated control.
-
DCFH-DA Loading: Remove the culture medium and wash the cells once with serum-free medium. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the untreated control.
Visualizations
Experimental workflow for assessing Lenalidomide-induced cytotoxicity.
References
- 1. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple myeloma cells' capacity to decompose H2O2 determines lenalidomide sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The immunomodulatory drug lenalidomide restores a vitamin D sensitive phenotype to the vitamin D resistant breast cancer cell line MDA-MB-231 through inhibition of BCL-2: potential for breast cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lenalidomide induces apoptosis and inhibits angiogenesis via caspase‑3 and VEGF in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
Improving the stability of Lenalidomide-F stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Lenalidomide-F stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For research purposes, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Dimethylformamide (DMF) is also a suitable organic solvent.[2] this compound is highly soluble in these organic solvents, with reported solubilities of approximately 16 mg/mL to 30 mg/mL in DMSO.[1][2]
Q2: How should I store my this compound stock solution to ensure its stability?
A2: this compound stock solutions prepared in DMSO should be stored at -20°C for long-term stability, where they can be viable for up to three months.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What is the stability of this compound in aqueous solutions like cell culture media or PBS?
A3: this compound is sparingly soluble in aqueous buffers and solutions are not recommended for long-term storage.[2] It is advised to not store aqueous solutions for more than one day.[2] For experiments requiring an aqueous buffer, a common practice is to first dissolve this compound in an organic solvent like DMF and then dilute it with the chosen aqueous buffer.[2] One study did find Lenalidomide (B1683929) to be stable in hot water (55°C) for up to 24 hours.[4][5][6]
Q4: My this compound solution has precipitated. What should I do?
A4: Precipitation can occur if the solubility limit is exceeded, especially when diluting a concentrated organic stock solution into an aqueous buffer. To resolve this, gently warm the solution and vortex or sonicate to try and redissolve the precipitate. If precipitation persists, it may be necessary to prepare a fresh, lower-concentration solution. To prevent this, ensure the final concentration in your aqueous medium does not exceed its solubility limit and that the percentage of the organic solvent is compatible with your experimental system.
Q5: What are the main factors that cause this compound to degrade in solution?
A5: Forced degradation studies have shown that this compound is most susceptible to degradation under alkaline (basic), acidic, and oxidative conditions.[7][8][9] It is particularly unstable under basic (alkali) conditions.[8] Conversely, it is relatively stable when exposed to heat (thermal stress) and light (photolytic stress).[8][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution (DMSO/DMF) | Storage at improper temperature (too cold). | Store at the recommended -20°C. If precipitation occurs, warm the vial to room temperature and vortex to redissolve before use. |
| Concentration exceeds solubility limit. | Prepare a new stock solution at a lower concentration. Check the manufacturer's specifications for solubility. | |
| Precipitation upon Dilution in Aqueous Buffer | Poor aqueous solubility of this compound. | Ensure the final concentration is below the aqueous solubility limit (~0.5 mg/mL in a 1:1 DMF:PBS solution).[2] |
| The final percentage of organic solvent is too low. | Maintain a small percentage of the organic solvent in the final aqueous solution, ensuring it is compatible with your experimental setup (e.g., cell culture). | |
| Loss of Compound Activity in Experiments | Degradation of the stock solution. | Prepare fresh stock solutions every 3 months.[1][3] Avoid multiple freeze-thaw cycles by preparing aliquots.[1] |
| Degradation in the aqueous working solution. | Prepare fresh dilutions in aqueous buffers immediately before use and do not store them for more than a day.[2] | |
| Improper storage conditions. | Confirm that stock solutions are stored at -20°C and protected from light. | |
| Inconsistent Experimental Results | Inaccurate concentration of the stock solution. | Ensure the compound is fully dissolved when preparing the stock solution. Use calibrated equipment for weighing and volume measurements. |
| Degradation due to multiple freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to maintain its integrity.[1] |
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions based on available data.
| Solvent/Condition | Temperature | Duration | Stability/Degradation | Reference |
| DMSO | -20°C | Up to 3 months | Stable | [1][3] |
| Aqueous Solution (e.g., PBS with DMF) | Room Temperature | > 1 day | Not Recommended | [2] |
| Hot Water | 55°C | 24 hours | Stable (>99% recovered) | [4][5] |
| 0.5 N HCl | 60°C | 24 hours | Degradation Observed | [7] |
| 1N HCl | 80°C | Not Specified | High Degradation (20%) | [9] |
| 0.5 N NaOH | 60°C | 24 hours | Significant Degradation | [7][8] |
| 10% H₂O₂ (Oxidative) | 60°C | 24 hours | Degradation Observed | [7] |
| Dry Heat | 80°C | 10 days | Stable | [7][10] |
| Photolytic (UV/Sunlight) | Ambient | 24 hours / 10 days | Stable | [7][10] |
Experimental Protocols
Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (lyophilized)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and micropipettes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh 5 mg of this compound powder using an analytical balance.
-
Add 1.29 mL of anhydrous DMSO to the 5 mg of powder.[1]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to room temperature) may be applied if necessary.
-
The resulting solution is a 15 mM stock of this compound.
-
For storage, create single-use aliquots in sterile, amber vials to protect from light and prevent contamination.
-
Store the aliquots at -20°C for up to 3 months.[1]
Protocol 2: Assessment of this compound Solution Stability via HPLC
Objective: To determine the percentage of intact this compound remaining in a solution after storage under specific conditions.
Materials:
-
This compound solution to be tested
-
Freshly prepared this compound standard solution of the same concentration
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Appropriate mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile)[7]
Procedure:
-
Sample Preparation:
-
Take an aliquot of the stored this compound solution.
-
Prepare a fresh standard of this compound at the identical concentration.
-
If necessary, dilute both the test sample and the standard to fall within the linear range of the HPLC detector.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and the chosen mobile phase. Set the detection wavelength (e.g., 242 nm).[7]
-
Inject the freshly prepared standard solution to determine the retention time of intact this compound and its peak area (Area_standard).
-
Inject the stored test sample and measure the peak area corresponding to the retention time of intact this compound (Area_sample).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining using the following formula: % Stability = (Area_sample / Area_standard) * 100
-
A decrease in the main peak area and the appearance of new peaks in the chromatogram of the stored sample indicate degradation.
-
Visualizations
Caption: Workflow for assessing this compound stock solution stability.
Caption: this compound mechanism of action in myeloma cells.
References
- 1. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 4. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Lenalidomide-F In Vivo Animal Studies: A Technical Support Center
Welcome to the technical support center for the use of Lenalidomide-F in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage, administration, and troubleshooting for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: The optimal dose of this compound can vary significantly depending on the animal model, tumor type, and research question. However, based on published studies, a general starting point can be determined. For subcutaneous xenograft models in mice, doses ranging from 5 mg/kg to 50 mg/kg administered intraperitoneally (i.p.) or orally (p.o.) daily are commonly reported.[1][2][3] Pharmacokinetic studies have evaluated a range of doses for different administration routes.[4][5] It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific experimental setup.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has limited solubility in aqueous solutions. Therefore, proper vehicle selection and preparation are critical. Two common methods are:
-
For Intraperitoneal (i.p.) Injection: this compound can be dissolved in a small amount of Dimethyl Sulfoxide (DMSO) and then diluted with a sterile vehicle like Phosphate-Buffered Saline (PBS) to the final concentration. One study used a vehicle of 1% DMSO in PBS.[1]
-
For Oral Gavage (p.o.): A common vehicle is a suspension of 0.5% carboxymethylcellulose and 0.25% Tween-80 in sterile water.[6] Another approach involves dissolving this compound in a suitable solvent and then suspending it in an appropriate vehicle for oral administration.
Q3: Can I use PBS to dissolve this compound directly?
A3: Direct dissolution in PBS is challenging due to the low aqueous solubility of this compound. To improve solubility in PBS, one study reported adding 1% Hydrochloric Acid (HCl) to the PBS to achieve a concentration of 3 mg/mL, followed by pH adjustment to 7.0-7.6 with sodium hydroxide.[4] However, this method should be used with caution as the acidic and subsequent neutralization steps may affect the stability of the compound.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound exerts its effects through a primary mechanism involving the E3 ubiquitin ligase complex containing Cereblon (CRBN). By binding to CRBN, this compound alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3). This degradation is crucial for its anti-myeloma and immunomodulatory effects.[7][8] Downstream of this, this compound modulates various signaling pathways, including T-cell co-stimulation through the CD28 pathway, leading to increased production of cytokines like IL-2 and IFN-γ, and inhibition of pro-inflammatory cytokines such as TNF-α.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle. | - Increase the proportion of the organic solvent (e.g., DMSO) in your final solution, ensuring it remains within a tolerable limit for the animals. - Prepare fresh solutions daily.[6] - Consider using a suspension formulation for oral gavage with appropriate suspending agents like carboxymethylcellulose.[6] |
| Animal toxicity or adverse effects (e.g., weight loss, lethargy) | - Dose is too high. - Vehicle toxicity. | - Reduce the dosage of this compound. - Conduct a dose-finding study to determine the MTD. - Run a vehicle-only control group to assess for any adverse effects from the vehicle itself.[1][2] |
| Lack of tumor response or inconsistent results | - Sub-optimal dosage. - Inappropriate route of administration. - Murine Cereblon (CRBN) is less sensitive to this compound than human CRBN.[8] | - Increase the dosage of this compound, not exceeding the MTD. - Consider a different route of administration (e.g., oral gavage vs. intraperitoneal injection) as bioavailability can differ.[4][5] - If using a murine cancer model, be aware that the efficacy may be reduced. Consider using xenograft models with human cancer cells or genetically engineered mouse models that express human CRBN.[8] |
| Difficulty with oral gavage in neonatal mice | Technique-related stress or injury. | A modified oral delivery method for neonatal mice involves inserting a feeding needle only into the oral cavity to the pharynx, rather than into the stomach, to reduce the risk of injury and stress.[11] |
Quantitative Data Summary
The following table summarizes this compound dosages used in various in vivo mouse studies.
| Animal Model | Tumor Type | Route of Administration | Dosage | Vehicle | Reference |
| ICR Mice | Pharmacokinetic Study | Intravenous (IV) | 0.5, 1.5, 5, 10, 15 mg/kg | PBS with 1% HCl, pH adjusted | [4][5] |
| ICR Mice | Pharmacokinetic Study | Intraperitoneal (IP) | 0.5, 10, 22.5 mg/kg | PBS with 1% HCl, pH adjusted | [4][5] |
| ICR Mice | Pharmacokinetic Study | Oral Gavage (PO) | 0.5, 10, 45 mg/kg | PBS with 1% HCl, pH adjusted | [4][5] |
| NSG Mice | Mantle Cell Lymphoma Xenograft | Intraperitoneal (IP) | 50 mg/kg/day | 1% DMSO in PBS | [1] |
| NOD/SCID Mice | Myeloma Xenograft | Intraperitoneal (IP) | 5 mg/kg, 5 days/week | DMSO | [2] |
| C57BL/KaLwRij & B6-SCID Mice | Myeloma | Intraperitoneal (IP) | 25 mg/kg/day | DMSO | [3] |
| NSG Mice | Blastic NK Cell Lymphoma Xenograft | Oral Gavage (PO) | 50 mg/kg/day | 0.5% carboxymethylcellulose and 0.25% Tween-80 | [6] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of this compound
This protocol is adapted from studies on mantle cell lymphoma xenografts.[1]
-
Preparation of this compound Solution:
-
Dissolve the required amount of this compound powder in sterile DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO should be kept low (e.g., 1%) to minimize toxicity.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
A control group should receive a vehicle-only solution (e.g., 1% DMSO in PBS).
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Protocol 2: Preparation and Oral Gavage of this compound
This protocol is based on a study using a blastic NK cell lymphoma xenograft model.[6]
-
Preparation of this compound Suspension:
-
Prepare a fresh suspension of this compound daily before administration.
-
Weigh the required amount of this compound powder.
-
Suspend the powder in a vehicle of 0.5% carboxymethylcellulose and 0.25% Tween-80 in sterile water to the desired concentration.
-
-
Animal Dosing:
-
Weigh each mouse to calculate the correct volume for gavage.
-
Administer the suspension directly into the stomach using a proper-sized oral gavage needle.
-
A control group should receive the vehicle only.
-
-
Monitoring:
-
Observe the animals for any signs of distress during and after the gavage procedure.
-
Monitor for signs of toxicity and measure tumor growth as described in Protocol 1.
-
Visualizations
Caption: A typical workflow for in vivo efficacy studies of this compound.
Caption: The signaling pathway of this compound's anti-tumor and immunomodulatory effects.
References
- 1. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue disposition of lenalidomide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of a lenalidomide-sensitive syngeneic murine in vivo multiple myeloma model by expression of CrbnI391V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected results in Lenalidomide-F proteomics experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Lenalidomide-F proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Lenalidomide (B1683929) investigated via proteomics?
A1: Lenalidomide functions as a "molecular glue" that induces the degradation of specific proteins. It binds to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. This binding alters the substrate specificity of CRL4-CRBN, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates that are not typically targeted by this E3 ligase. Proteomics is crucial for identifying these selectively degraded proteins.[1][2][3][4]
Q2: What are the most well-characterized protein targets of Lenalidomide-induced degradation?
A2: Quantitative proteomics studies have identified several key targets. The most prominent are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the anti-myeloma effects of Lenalidomide.[1][3][5] Another important target, particularly in the context of del(5q) myelodysplastic syndrome (MDS), is Casein Kinase 1α (CK1α).[2][6]
Q3: What are known mechanisms of resistance to Lenalidomide that can be detected by proteomics?
A3: Proteomics can help identify several mechanisms of acquired resistance. A primary mechanism is the downregulation or mutation of CRBN, which prevents Lenalidomide from engaging the E3 ligase complex.[7][8][9] Additionally, upregulation of downstream proteins, such as Cyclin-dependent kinase 6 (CDK6), has been identified as a non-genetic resistance mechanism in multiple myeloma.[10][11] Proteomic analysis can also reveal changes in the expression of proteins involved in the ubiquitin-proteasome system.
Troubleshooting Guides
Q4: I am not observing the degradation of the expected target proteins (e.g., IKZF1/IKZF3) in my proteomics experiment. What are the potential causes and how can I troubleshoot this?
A4: This is a common issue that can arise from several factors related to the cells, the experimental conditions, or the proteomic workflow itself.
-
Cell Line Integrity and CRBN Expression:
-
Low or Absent CRBN Expression: The efficacy of Lenalidomide is critically dependent on the expression of CRBN.[7][8][9][12] Verify the CRBN expression level in your cell line at both the mRNA and protein level (RT-qPCR and Western Blot). If CRBN expression is low, consider using a different cell line known to be sensitive to Lenalidomide.
-
CRBN Mutations: Mutations in the Lenalidomide-binding domain of CRBN can abrogate its effect. If you are using a resistant cell line, consider sequencing the CRBN gene.
-
Cell Line Authentication: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
-
Experimental Conditions:
-
Drug Concentration and Treatment Duration: The concentration of Lenalidomide and the duration of treatment are critical. Perform a dose-response and time-course experiment to determine the optimal conditions for target degradation in your specific cell line. Degradation of IKZF1/IKZF3 can often be observed within a few hours.[13]
-
Proteasome Inhibition: As a positive control for the ubiquitination pathway, you can co-treat cells with a proteasome inhibitor (e.g., MG132). This should lead to an accumulation of ubiquitinated target proteins, which can be detected by Western Blot or specialized ubiquitin-enrichment proteomics.
-
-
Proteomics Workflow:
-
Sample Preparation: Inefficient protein extraction or digestion can lead to poor peptide identification and quantification. Ensure your lysis buffer is effective and that your digestion protocol is optimized.
-
Mass Spectrometry Sensitivity: The mass spectrometer's sensitivity might be insufficient to detect changes in low-abundance proteins. Ensure the instrument is properly calibrated and performing optimally by running a standard digest.
-
Data Analysis: The data analysis pipeline is crucial. Ensure that your search parameters are correct and that your statistical analysis is sufficiently powered to identify significant changes. Use appropriate software for label-free or labeled quantification.[14]
-
Q5: My proteomics data shows a large number of proteins with altered expression, and I am concerned about off-target effects. How can I distinguish specific neo-substrates from non-specific cellular responses?
A5: Differentiating direct targets from downstream or off-target effects is a key challenge in proteomics.
-
Cross-reference with Known Neo-substrates: Compare your list of downregulated proteins with established Lenalidomide neo-substrates like IKZF1, IKZF3, and CK1α.[15]
-
Time-Course Experiment: Direct degradation of neo-substrates should occur relatively quickly after treatment. A time-course experiment can help distinguish early, direct degradation events from later, indirect effects on protein expression.
-
Ubiquitination Profiling: A more direct approach is to perform a ubiquitinome analysis (ubiquitin remnant profiling, K-ε-GG). A bona fide neo-substrate should show increased ubiquitination upon Lenalidomide treatment, especially when combined with a proteasome inhibitor.[1]
-
CRBN Knockdown/Knockout Controls: In a CRBN knockdown or knockout cell line, the degradation of direct neo-substrates should be abrogated. This is a powerful validation strategy.
-
Orthogonal Validation: Validate your proteomics hits using an independent method, such as Western Blotting or targeted proteomics (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM), for key proteins of interest.
Quantitative Data Summary
The following table summarizes representative quantitative proteomics data showing the downregulation of known Lenalidomide targets in multiple myeloma cells.
| Protein | Log2 Fold Change (Lenalidomide vs. DMSO) | Description | Reference |
| IKZF1 (Ikaros) | -1.54 | Lymphoid transcription factor, key anti-myeloma target. | [1] |
| IKZF3 (Aiolos) | -2.09 | Lymphoid transcription factor, key anti-myeloma target. | [1] |
| CK1α (CSNK1A1) | Significantly Decreased | Serine/threonine kinase, target in del(5q) MDS. | [6][16] |
| RAB28 | No Significant Change | Small GTPase, example of a non-target. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 7. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High expression of cereblon (CRBN) is associated with improved clinical response in patients with multiple myeloma treated with lenalidomide and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beyondspringpharma.com [beyondspringpharma.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lenalidomide-F Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling lenalidomide (B1683929) resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for lenalidomide?
Lenalidomide exerts its anti-myeloma effects by binding to the Cereblon (CRBN) protein.[1][2] This binding alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrate proteins, primarily the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[3] The degradation of these transcription factors results in the downregulation of key myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and c-MYC.[4][5]
Q2: Why are my cell lines developing resistance to lenalidomide?
Lenalidomide resistance can be acquired through various mechanisms, which can be broadly categorized as CRBN-dependent or CRBN-independent.
-
CRBN-Dependent Mechanisms:
-
Downregulation or loss of CRBN expression: This is a common mechanism, as CRBN is the direct target of lenalidomide. Reduced CRBN levels prevent the drug from effectively inducing the degradation of its target proteins.[1][6]
-
Mutations in CRBN: Mutations in the gene encoding CRBN can prevent lenalidomide from binding to the protein, rendering the drug ineffective.[7][8]
-
Alterations in the CRL4-CRBN complex: Mutations or downregulation of other components of the E3 ligase complex can also impair its function and lead to resistance.[7]
-
-
CRBN-Independent Mechanisms:
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that are not dependent on IKZF1/IKZF3. These can include the IL-6/STAT3, Wnt/β-catenin, and MEK/ERK pathways.[4][8][9][10]
-
Upregulation of drug efflux pumps: Although less commonly cited for lenalidomide, overexpression of efflux pumps can reduce the intracellular concentration of the drug.[11]
-
Epigenetic modifications: Changes in DNA methylation and chromatin accessibility can alter the expression of genes involved in drug sensitivity and resistance.[7]
-
ADAR1-mediated RNA editing: The RNA editing enzyme ADAR1 can suppress the immune response triggered by lenalidomide, leading to resistance.[12]
-
Q3: How can I confirm that my cell line is resistant to lenalidomide?
Resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) of lenalidomide in the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[9] This is typically determined using a cell viability assay, such as an MTT or WST-1 assay, after treating the cells with a range of lenalidomide concentrations for a specified period (e.g., 72-120 hours).
Q4: Are lenalidomide-resistant cell lines cross-resistant to other immunomodulatory drugs (IMiDs)?
Often, yes. Cell lines that have developed resistance to lenalidomide, especially through CRBN-dependent mechanisms, frequently show cross-resistance to other IMiDs like pomalidomide (B1683931) and thalidomide, as well as newer Cereblon E3 Ligase Modulators (CELMoDs).[4][13][14] However, they typically remain sensitive to drugs with different mechanisms of action, such as the proteasome inhibitor bortezomib.[4][6]
Troubleshooting Guides
Issue 1: My cell line is showing increased resistance to lenalidomide, but CRBN protein levels appear unchanged in my western blot.
-
Possible Cause 1: CRBN-Independent Resistance Mechanisms: The resistance may be driven by the activation of alternative signaling pathways.
-
Possible Cause 2: Mutations in CRBN: A point mutation in the lenalidomide-binding domain of CRBN could prevent drug interaction without affecting the overall protein expression level.
-
Troubleshooting Step: Sequence the CRBN gene in your resistant cell line and compare it to the parental line to identify any potential mutations.[7]
-
-
Possible Cause 3: Impaired IRF4 Downregulation: Even with normal CRBN levels, downstream signaling can be impaired.
Issue 2: I am trying to generate a lenalidomide-resistant cell line, but the cells are not surviving at higher drug concentrations.
-
Possible Cause 1: Concentration increments are too high or too rapid.
-
Troubleshooting Step: Use a more gradual dose-escalation approach. Start with a low concentration of lenalidomide (e.g., the IC20) and only increase the concentration once the cells have resumed a normal proliferation rate. This process can take several months.[9]
-
-
Possible Cause 2: Insufficient recovery time.
-
Troubleshooting Step: Ensure that the cells have fully recovered and are actively dividing before increasing the drug concentration. Monitor cell viability and morphology closely.[15]
-
-
Possible Cause 3: Cell line is not amenable to developing resistance.
-
Troubleshooting Step: While most myeloma cell lines can develop resistance, some may be more sensitive. Ensure your base cell line is appropriate. Consider using a different parental cell line if problems persist.
-
Data Presentation
Table 1: Example IC50 Values for Lenalidomide in Sensitive and Resistant Multiple Myeloma Cell Lines
| Cell Line | Status | Lenalidomide IC50 (µM) | Fold Resistance | Reference |
| MM.1S | Parental (Sensitive) | ~1 | - | [4][6] |
| MM.1S-LenRes | Resistant | >50 | >50 | [4][6] |
| ANBL-6 | Parental (Sensitive) | ~0.004 | - | [9] |
| ANBL-6/R10R | Resistant | ~10 | ~2500 | [9] |
| U266 | Parental (Sensitive) | ~0.8 | - | [9] |
| U266/R10R | Resistant | >10 | >12.5 | [9] |
Experimental Protocols
Protocol 1: Generation of a Lenalidomide-Resistant Cell Line
This protocol describes a general method for inducing lenalidomide resistance in a myeloma cell line through continuous exposure and dose escalation.
Materials:
-
Parental myeloma cell line (e.g., MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lenalidomide stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Establish Baseline Sensitivity: Determine the IC50 of the parental cell line to lenalidomide using a cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in complete medium containing a low concentration of lenalidomide (e.g., IC20 to IC50).
-
Monitor and Passage: Monitor the cells for viability and proliferation. Initially, cell growth may slow significantly. Passage the cells as needed, always maintaining the same concentration of lenalidomide in the fresh medium.
-
Dose Escalation: Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, increase the lenalidomide concentration. A 1.5 to 2-fold increase is a reasonable step.
-
Repeat and Adapt: Repeat steps 3 and 4, gradually increasing the lenalidomide concentration over several months. The goal is to culture cells that can proliferate in high concentrations of the drug (e.g., >10 µM).[6][9]
-
Confirm Resistance: Once a resistant population is established, confirm the new, higher IC50 value.
-
Characterize the Resistant Line: Analyze the resistant cells for changes in protein expression (e.g., CRBN, p-STAT3) and gene mutations (e.g., CRBN sequencing) to understand the mechanism of resistance.
Protocol 2: Cell Viability Assay (WST-1) to Determine IC50
Materials:
-
Sensitive and resistant cell lines
-
96-well cell culture plates
-
Complete culture medium
-
Lenalidomide stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Dilution: Prepare a serial dilution of lenalidomide in complete medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.001 µM to 100 µM). Include a vehicle control (DMSO) and a no-cell blank control.
-
Cell Treatment: Add 100 µL of the diluted lenalidomide solutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.[9]
-
Add WST-1 Reagent: Add 20 µL of WST-1 reagent to each well.
-
Incubate: Incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Normalize the data to the vehicle control (which represents 100% viability).
-
Plot the normalized viability (%) against the log of the lenalidomide concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 3: Western Blot for Key Resistance Markers
Materials:
-
Sensitive and resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CRBN, anti-p-STAT3, anti-STAT3, anti-IRF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cell pellets and lyse them in ice-cold RIPA buffer.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin. Compare the expression of target proteins between sensitive and resistant cell lines.
Visualizations
Caption: Experimental workflow for developing and validating a lenalidomide-resistant cell line.
Caption: CRBN-dependent mechanism of lenalidomide action and a common resistance pathway.
References
- 1. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted re-sensitization of lenalidomide resistant cell lines using cereblon replacement, inhibition of STAT3 or IRF4 molecular targeting [multiplemyelomahub.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives [mdpi.com]
- 9. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 11. oaepublish.com [oaepublish.com]
- 12. New breakthrough combats lenalidomide resistance in multiple myeloma - ecancer [ecancer.org]
- 13. researchgate.net [researchgate.net]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Long-Term Storage of Lenalidomide-F Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage of Lenalidomide (B1683929) and its fluorinated analogs (Lenalidomide-F compounds). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems related to the storage and handling of this compound compounds.
Q1: What are the optimal long-term storage conditions for solid this compound compounds?
A1: For long-term stability, solid (lyophilized powder or capsules) Lenalidomide and its fluorinated analogs should be stored in a cool, dry, and dark environment. Specific temperature recommendations can vary slightly by supplier, but a general guideline is as follows:
-
-20°C: Recommended for long-term storage (months to years) to ensure maximum stability.
-
2-8°C: Suitable for short-term storage (weeks to 3 months).
-
Room Temperature: Generally acceptable for brief periods, such as during shipping, but not recommended for long-term storage.
It is crucial to store the compounds in tightly sealed containers to protect them from moisture, as they can be hygroscopic.[1] Protecting them from light is also essential to prevent photodegradation.[2]
Q2: My solid this compound compound has been briefly exposed to room temperature. Is it still usable?
A2: Brief exposure to room temperature is generally not expected to cause significant degradation of solid this compound compounds. However, the stability depends on the duration of exposure and other environmental factors like humidity and light. It is recommended to assess the compound's integrity if there are concerns. For critical experiments, it is always best to use a compound that has been stored under optimal conditions.
Q3: How should I prepare and store stock solutions of this compound compounds?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of Lenalidomide.[3] Once dissolved, the stability of the solution is dependent on the storage temperature:
-
-80°C: Recommended for long-term storage (up to 6 months).[4]
-
-20°C: Suitable for shorter-term storage (up to 1 month).[4]
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use vials.[5] Use fresh, anhydrous DMSO for reconstitution, as absorbed moisture can reduce the solubility of the compound.
Q4: My this compound solution in DMSO appears cloudy or has precipitated after thawing. What should I do?
A4: Cloudiness or precipitation upon thawing can be due to the compound's limited solubility at lower temperatures or the use of DMSO that has absorbed moisture. To redissolve the compound, you can gently warm the vial to 37°C for about 10 minutes and use sonication in an ultrasonic bath.[3] If the precipitate does not dissolve, it may indicate degradation or that the concentration is too high for the storage conditions.
Q5: What are the main degradation pathways for Lenalidomide, and how can I avoid them?
A5: Lenalidomide is susceptible to degradation through several pathways:
-
Hydrolysis: The glutarimide (B196013) ring of Lenalidomide can undergo hydrolytic cleavage in aqueous solutions, especially under basic conditions.[6][7] To minimize this, prepare aqueous solutions fresh and avoid high pH.
-
Oxidation: The compound is sensitive to oxidative degradation.[8] Storing in a tightly sealed container, and for highly sensitive applications, under an inert gas like argon or nitrogen, can mitigate this.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[2] Always store both solid compounds and solutions in amber or opaque vials to protect them from light.
Q6: Are there any visible signs of degradation for this compound compounds?
A6: While chemical degradation is often not visible, any change in the physical appearance of the compound, such as discoloration (e.g., yellowing) or a change in texture of the powder, could indicate degradation. If you observe any such changes, it is advisable to use a fresh batch of the compound for your experiments.
Q7: How should I handle and dispose of this compound compounds safely in a research setting?
A7: Lenalidomide is a potent compound and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9] Handle the solid compound in a well-ventilated area or a fume hood to avoid inhaling the powder.[10] For disposal, follow your institution's guidelines for hazardous chemical waste.[11] Do not dispose of the compound down the drain.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Compounds
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Long-term (months to years) | Store in a tightly sealed, light-resistant container with a desiccant. |
| 2-8°C | Short-term (weeks to 3 months) | Protect from moisture and light. | |
| Room Temperature | Very short-term (days) | Avoid for extended periods. | |
| In Solution (e.g., DMSO) | -80°C | Up to 6 months[4] | Aliquot into single-use vials to avoid freeze-thaw cycles.[5] |
| -20°C | Up to 1 month[4] | Use fresh, anhydrous DMSO for reconstitution. |
Table 2: Stability of Lenalidomide Under Stress Conditions
| Condition | Observation | Reference |
| Acidic Hydrolysis (0.5N HCl) | Relatively stable. | [12] |
| Basic Hydrolysis (0.5N NaOH) | Significant degradation observed. | [7] |
| Oxidative (Hydrogen Peroxide) | Significant degradation observed.[8] | [8] |
| Thermal (60°C) | Relatively stable in solid form. | [7] |
| Photolytic (UV light at 254nm) | Relatively stable in solid form. | [7] |
| Aqueous Solution (Hot water at 55°C) | Stable for at least 24 hours.[13] | [13] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Lenalidomide
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of Lenalidomide.
1. Chromatographic Conditions:
-
HPLC System: Waters 2489 UV detector with a 2695 Separation Module and Empower3 software.[14]
-
Column: Kromasil C18 (150 x 4.6 mm, 5 µm).[14]
-
Mobile Phase:
-
Buffer: Prepare a pH 2.5 phosphate (B84403) buffer by dissolving 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjusting the pH with diluted orthophosphoric acid.[14]
-
Eluent: A mixture of pH 2.5 phosphate buffer and acetonitrile (B52724) (90:10 v/v).[14]
-
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.[14]
-
Sample Cooler Temperature: 5°C.[14]
-
Injection Volume: 10 µL.[14]
-
Detection Wavelength: 210 nm.[14]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and transfer about 10 mg of Lenalidomide standard into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase as a diluent and sonicate to dissolve. Dilute to the mark with the mobile phase and mix well.[14]
-
Sample Solution (from capsules): Take a powder equivalent to 25 mg of Lenalidomide into a 50 mL volumetric flask. Add 35 mL of diluent and sonicate for 15 minutes. Make up the volume with the diluent. Centrifuge the solution and filter the supernatant before injection.[2]
3. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, subject the sample solutions to the following stress conditions:
-
Acid Degradation: Treat the sample with 0.5N HCl.[12]
-
Base Degradation: Treat the sample with 0.5N NaOH.[7]
-
Oxidative Degradation: Treat the sample with 10% v/v hydrogen peroxide.[7]
-
Thermal Degradation: Heat the solid sample at 60°C.[7]
-
Photolytic Degradation: Expose the sample solution to UV light at 254 nm.[7]
Analyze the stressed samples using the HPLC method to ensure that any degradation products are well-resolved from the parent Lenalidomide peak.
Mandatory Visualization
Caption: Experimental workflow for the stability testing of this compound compounds using RP-HPLC.
Caption: A logical troubleshooting guide for common issues with stored this compound compounds.
Caption: Simplified signaling pathway of Lenalidomide-induced protein degradation.[15][16][17]
References
- 1. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciensage.info [sciensage.info]
- 9. dimi.unige.it [dimi.unige.it]
- 10. packageinserts.bms.com [packageinserts.bms.com]
- 11. research.uga.edu [research.uga.edu]
- 12. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abap.co.in [abap.co.in]
- 15. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Efficacy of Lenalidomide in Multiple Myeloma Cells: A Comprehensive Guide
A direct comparative analysis of the efficacy of "Lenalidomide-F" versus the standard Lenalidomide in multiple myeloma (MM) cells cannot be provided at this time. Our extensive search for scientific literature and experimental data on a compound referred to as "this compound" has yielded no results in the context of multiple myeloma research or clinical trials. While a chemical entity with the molecular formula C₁₃H₁₁FN₂O₃, designated "this compound", is listed by chemical suppliers, there is no publicly available information regarding its biological activity, mechanism of action, or efficacy in cancer cells.
Therefore, this guide will focus on the well-established efficacy and mechanisms of Lenalidomide in multiple myeloma cells, providing researchers, scientists, and drug development professionals with a detailed overview based on available experimental data.
Lenalidomide: A Multi-Faceted Anti-Myeloma Agent
Lenalidomide is an immunomodulatory drug with potent anti-tumor activity in multiple myeloma. Its mechanism of action is complex and involves both direct effects on tumor cells and indirect effects through the modulation of the tumor microenvironment and the immune system.
Direct Anti-Tumor Effects
Lenalidomide exerts direct cytotoxic effects on MM cells by:
-
Inducing Apoptosis: Lenalidomide promotes programmed cell death in myeloma cells.
-
Inhibiting Proliferation: It halts the growth and division of malignant plasma cells.
-
Altering the Cell Cycle: The drug can cause cell cycle arrest, preventing the replication of cancerous cells.
Immunomodulatory and Microenvironment Effects
A key aspect of Lenalidomide's efficacy lies in its ability to modulate the patient's immune response and the bone marrow microenvironment:
-
Enhanced T-cell and NK-cell Activity: Lenalidomide stimulates T-cells and Natural Killer (NK) cells, crucial components of the anti-tumor immune response.
-
Inhibition of Pro-inflammatory Cytokines: It reduces the production of cytokines like TNF-α and IL-6, which are known to promote myeloma cell growth and survival.
-
Anti-angiogenesis: Lenalidomide inhibits the formation of new blood vessels, which are essential for tumor growth and metastasis.
-
Modulation of Bone Marrow Stromal Cells: It interferes with the supportive interactions between myeloma cells and the bone marrow stroma, which are critical for drug resistance.
Signaling Pathways Modulated by Lenalidomide
The primary molecular target of Lenalidomide is the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, Lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a critical event that triggers the downstream anti-myeloma effects of the drug.
Validating Lenalidomide-F's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the target engagement of functionalized Lenalidomide derivatives, exemplified by a fluorinated version (Lenalidomide-F), within a cellular context. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to Lenalidomide and Target Engagement
Lenalidomide is an immunomodulatory drug that functions as a "molecular glue" to induce the degradation of specific target proteins, known as neosubstrates.[1][2] It achieves this by binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby altering its substrate specificity to recognize and mark neosubstrates for proteasomal degradation.[1][2] The primary therapeutic targets of Lenalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1 alpha (CK1α).[1][2]
Validation of target engagement is a critical step in the development of Lenalidomide derivatives and other molecular glues. It confirms that the compound interacts with its intended target (CRBN) in a cellular environment and elicits the desired downstream effect, which is the degradation of specific neosubstrates. This guide will explore several widely used assays for this purpose.
Comparative Analysis of Lenalidomide vs. 6-Fluoro-Lenalidomide
Recent studies have explored modifications to the Lenalidomide scaffold to enhance its potency and selectivity. One such modification is the addition of a fluorine atom at the 6th position of the phthalimide (B116566) ring, creating 6-Fluoro-Lenalidomide. This derivative has shown improved degradation of key therapeutic targets.
Quantitative Degradation Data
The following table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values for Lenalidomide and 6-Fluoro-Lenalidomide against key neosubstrates in MM1.S multiple myeloma cells. Lower DC50 values indicate greater potency.
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide | IKZF1 | 18.0 | >95 | [3] |
| 6-Fluoro-Lenalidomide | IKZF1 | 7.9 | >95 | [3] |
| Lenalidomide | IKZF3 | 11.0 | >95 | [3] |
| 6-Fluoro-Lenalidomide | IKZF3 | 5.2 | >95 | [3] |
| Lenalidomide | CK1α | 15.0 | ~80 | [3] |
| 6-Fluoro-Lenalidomide | CK1α | 9.1 | >95 | [3] |
These data demonstrate that 6-Fluoro-Lenalidomide is more potent than Lenalidomide in degrading IKZF1, IKZF3, and CK1α.[3]
Signaling Pathway and Experimental Workflow
To understand the validation process, it is essential to visualize the underlying molecular events and the experimental approaches used to measure them.
Caption: this compound binds to CRBN, a component of the CRL4 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrate proteins.
Caption: A typical workflow for validating target engagement involves a series of assays to confirm binding to the target, subsequent protein-protein interactions, ubiquitination, and ultimately, degradation of the neosubstrate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Western Blot for Neosubstrate Degradation
This protocol is used to quantify the reduction in the levels of target proteins (IKZF1, IKZF3, CK1α) following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF1, IKZF3, CK1α, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to the cells and scrape them from the dish.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction
This protocol is used to demonstrate the this compound-induced interaction between CRBN and its neosubstrates.
Materials:
-
Cell culture reagents
-
This compound and DMSO
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Primary antibody against CRBN or the neosubstrate
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding proteins. Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the neosubstrate (e.g., anti-IKZF1) and CRBN to confirm their interaction. An increased amount of the neosubstrate in the this compound treated sample compared to the control indicates an induced interaction.
In-Cell Western™ Assay for High-Throughput Degradation Analysis
This is a quantitative immunofluorescence assay performed in a microplate format for higher throughput analysis of protein degradation.
Materials:
-
96-well or 384-well plates
-
Cell culture reagents, this compound, and DMSO
-
3.7% formaldehyde (B43269) in PBS (Fixation solution)
-
PBS with 0.1% Triton X-100 (Permeabilization buffer)
-
Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer)
-
Primary antibodies against the target protein and a normalization protein (e.g., Tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye®)
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a concentration range of this compound.
-
Fixation and Permeabilization: After treatment, fix the cells with formaldehyde for 20 minutes at room temperature. Wash the cells and then permeabilize with Triton X-100 solution.
-
Blocking and Staining: Block the cells for 1.5 hours. Incubate with primary antibodies for the target and normalization proteins. After washing, incubate with the corresponding IRDye-conjugated secondary antibodies.
-
Imaging and Analysis: After a final wash, scan the plate using an infrared imaging system. The integrated intensity of the target protein is normalized to the intensity of the normalization protein to quantify protein degradation.
TR-FRET Cereblon Binding Assay
This is a biochemical assay to quantify the binding affinity of this compound to CRBN.
Materials:
-
Recombinant tagged CRBN (e.g., GST-CRBN)
-
Terbium (Tb)-conjugated anti-tag antibody (donor)
-
Fluorescently labeled Lenalidomide or a competitor probe (acceptor)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the Tb-conjugated anti-GST antibody and GST-CRBN.
-
Compound Addition: Add serial dilutions of this compound or a control compound.
-
Tracer Addition: Add the fluorescently labeled tracer.
-
Incubation and Measurement: Incubate the plate in the dark. Measure the TR-FRET signal. A decrease in the FRET signal with increasing concentrations of this compound indicates competitive binding to CRBN. The IC50 value can be calculated from the dose-response curve.
Conclusion
The validation of target engagement is a cornerstone of developing novel molecular glues like this compound. The methods described in this guide, from biochemical binding assays to cellular degradation and interaction studies, provide a robust toolkit for researchers. The presented data on 6-Fluoro-Lenalidomide highlights how chemical modifications can be rationally assessed to improve the therapeutic properties of this important class of drugs. By employing these techniques, scientists can gain a comprehensive understanding of their compounds' mechanism of action and make informed decisions in the drug discovery and development process.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Lenalidomide vs. Thalidomide in CRBN Binding and Neosubstrate Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Lenalidomide (B1683929) and its parent compound, Thalidomide (B1683933), focusing on their differential binding to the E3 ubiquitin ligase Cereblon (CRBN) and their subsequent efficacy in inducing the degradation of key neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3). This analysis is supported by quantitative experimental data and detailed methodologies for key assays.
Key Differences in CRBN Binding and Degradation Potency
Lenalidomide and Thalidomide, both classified as immunomodulatory drugs (IMiDs), exert their therapeutic effects by acting as "molecular glues" that hijack the CRBN E3 ubiquitin ligase complex. This interaction redirects the ligase's activity towards specific protein targets—neosubstrates—that are not normally recognized, leading to their ubiquitination and subsequent proteasomal degradation.[1][2] While both drugs share this fundamental mechanism, they exhibit significant differences in their binding affinity to CRBN and their efficiency in promoting the degradation of target proteins.
Lenalidomide consistently demonstrates a higher binding affinity for CRBN compared to Thalidomide. This enhanced binding translates to a greater potency in inducing the degradation of the primary anti-myeloma targets, IKZF1 and IKZF3.[3]
Quantitative Data Summary
The following tables summarize the key quantitative differences in CRBN binding affinity and neosubstrate degradation between Lenalidomide and Thalidomide.
Table 1: Comparison of Binding Affinities to CRBN
| Compound | Binding Affinity (Kd) to CRBN-DDB1 Complex | Method | Reference |
| Lenalidomide | ~178 nM | Competitive Titration | [4] |
| Thalidomide | ~250 nM | Competitive Titration | [4] |
Table 2: Comparison of IKZF1 Degradation Potency
| Compound | IKZF1 Degradation (ED50) in H929 Cells | Method | Reference |
| Lenalidomide | 10.2 nM | Luciferase Reporter Assay | [5] |
| Thalidomide | 4795 nM | Luciferase Reporter Assay | [5] |
Signaling Pathway and Experimental Workflows
To understand the molecular interactions and the methods used to quantify them, the following diagrams illustrate the signaling pathway and experimental workflows.
Caption: Mechanism of IMiD-induced protein degradation.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lenalidomide-F and Lenalidomide in Apoptosis Induction: A Data-Driven Guide
An objective comparison of the pro-apoptotic potency of Lenalidomide-F and its parent compound, Lenalidomide, is currently not feasible due to a lack of publicly available biological data for this compound. While this compound is a recognized chemical entity, distinguished from Lenalidomide by the substitution of an amino group with a fluorine atom on the isoindolinone ring, its pharmacological effects, particularly concerning the induction of apoptosis, have not been reported in the scientific literature.
This guide, therefore, provides a comprehensive overview of the well-documented pro-apoptotic activity of Lenalidomide, offering researchers, scientists, and drug development professionals a detailed reference based on existing experimental data. The information presented herein on Lenalidomide can serve as a benchmark for the future evaluation of this compound and other novel derivatives.
Lenalidomide: A Potent Inducer of Apoptosis
Lenalidomide, a thalidomide (B1683933) analog, is an immunomodulatory agent with established anti-neoplastic properties that include the direct induction of apoptosis in malignant cells.[1][2] Its efficacy in treating various hematological malignancies, such as multiple myeloma and myelodysplastic syndromes, is, in part, attributed to its ability to trigger programmed cell death.[3][4]
Quantitative Analysis of Lenalidomide-Induced Apoptosis
The pro-apoptotic effects of Lenalidomide have been quantified across various cancer cell lines. The following table summarizes key findings from representative studies.
| Cell Line | Cancer Type | Concentration | Exposure Time | Apoptotic Effect | Reference |
| H460 | Non-Small Cell Lung Cancer | 10 µM | 72 h | Upregulation of pro-apoptotic genes BID and FOS | [5] |
| SMMC-7721 | Hepatocellular Carcinoma | 100 µg/ml | 48 h | Significantly higher apoptosis rate compared to thalidomide (P<0.01) | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | 200 µg/ml | 48 h | Increased apoptosis rate compared to 100 µg/ml | [6] |
| JJN3 | Multiple Myeloma | 2 and 10 µM | 72 h | In vitro cell viability reduction | [7] |
| Myeloma cells | Multiple Myeloma | Not specified | Not specified | Induction of cell cycle arrest and apoptosis | [8] |
Signaling Pathways of Lenalidomide-Induced Apoptosis
Lenalidomide triggers apoptosis through a multi-faceted mechanism involving both direct and indirect effects on cancer cells and the tumor microenvironment.[2][4] Key signaling pathways implicated in Lenalidomide-induced apoptosis include:
-
Cereblon (CRBN) Binding and Ubiquitination: Lenalidomide binds to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of substrate proteins like Ikaros (IKZF1) and Aiolos (IKZF3).[1] This is a critical step in its anti-myeloma activity.
-
Caspase Activation: Lenalidomide has been shown to activate pro-apoptotic caspases, notably caspase-8, which is a key initiator of the extrinsic apoptosis pathway.[1][4]
-
Downregulation of Anti-Apoptotic Factors: The drug downregulates the activity of the transcription factor NF-κB, which controls the expression of several anti-apoptotic proteins.[1][4]
-
Modulation of Apoptosis-Related Genes: Lenalidomide can alter the expression of genes involved in apoptosis. For instance, it has been observed to upregulate the expression of the pro-apoptotic genes BID and FOS.[5][9]
-
Immunomodulatory Effects: Lenalidomide enhances the activity of natural killer (NK) cells and T cells, which can lead to the immune-mediated killing of tumor cells.[3]
Experimental Protocols for Assessing Apoptosis
The evaluation of apoptosis is crucial in determining the efficacy of anti-cancer agents. Below are detailed methodologies for key experiments commonly used to assess Lenalidomide-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of Lenalidomide or vehicle control for the desired duration.
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic cascade.
Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric or fluorometric reporter. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
Protocol:
-
Cell Lysis: After treatment with Lenalidomide, lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add the caspase-specific substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspase to cleave the substrate.
-
Detection: Measure the signal from the released reporter using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the proteins of interest (e.g., cleaved PARP, Bcl-2 family members, caspases). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Protocol:
-
Protein Extraction: Lyse Lenalidomide-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target apoptotic protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to a detection molecule.
-
Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence or fluorescence). The intensity of the bands corresponds to the protein expression level.
Conclusion
While a direct comparison of the apoptotic potency of this compound and Lenalidomide is not possible at this time, this guide provides a thorough overview of the established pro-apoptotic effects of Lenalidomide. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers investigating the mechanisms of action of existing and novel anti-cancer agents. Future studies on the biological activity of this compound will be essential to determine its potential as a therapeutic agent and to understand how structural modifications impact its ability to induce apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lenalidomide - Wikipedia [en.wikipedia.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. drugs.com [drugs.com]
- 6. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide induces apoptosis and inhibits angiogenesis via caspase‑3 and VEGF in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specific Effects of Functionalized Lenalidomide: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders, including functionalized Lenalidomide derivatives (herein referred to as Lenalidomide-F), necessitates rigorous validation to ensure that the observed biological effects are a direct consequence of the intended mechanism of action. This guide provides a comparative framework for designing and interpreting control experiments to validate the specific effects of this compound, contrasting its activity with the parent molecule, Lenalidomide.
Understanding the Mechanism of Action
Lenalidomide and its derivatives function as molecular glues, redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] Functionalization of Lenalidomide, for instance, to create a Proteolysis Targeting Chimera (PROTAC), aims to co-opt this mechanism to degrade a new protein of interest (POI).[1][4][5] Validating the specific effects of this compound is crucial to confirm that it retains its ability to engage CRBN while effectively and specifically degrading the intended target.
Core Principles of Validation
To confirm the specific mechanism of action of this compound, a series of control experiments are essential. These experiments are designed to demonstrate:
-
CRBN-Dependence: The degradation of the target protein is contingent on the presence and activity of the CRBN E3 ligase.
-
Proteasome-Dependence: The reduction in target protein levels is due to degradation by the proteasome.
-
Specificity of Action: The functionalization of Lenalidomide leads to the degradation of the intended POI without significantly altering the degradation of established Lenalidomide neo-substrates, or that it has a predictable and desired change in neo-substrate profile.
-
Exclusion of Non-Specific Effects: The observed phenotype is not due to off-target effects unrelated to protein degradation, such as transcriptional repression or kinase inhibition.
Comparative Efficacy of Lenalidomide vs. This compound
The primary goal of developing this compound is often to induce the degradation of a new POI. The following table illustrates a hypothetical comparison of the degradation profiles of Lenalidomide and a this compound designed to target a hypothetical protein, "Target-X".
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Neosubstrate Degradation (IKZF1/IKZF3) |
| Lenalidomide | IKZF1/IKZF3 | 50-100 | >90 | High |
| Target-X | >10,000 | <10 | - | |
| This compound | Target-X | 25 | >95 | Variable (to be determined) |
| IKZF1/IKZF3 | 500 | 40-60 | Moderate | |
| Inactive Control | Target-X | >10,000 | <10 | Low/None |
| IKZF1/IKZF3 | >10,000 | <10 | Low/None |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Key Control Experiments
To validate the specific effects of this compound, a panel of control experiments should be performed.
| Experiment | Purpose | Expected Outcome for this compound | Negative Control |
| CRBN Knockout/Knockdown | To confirm that the degradation of the POI is dependent on CRBN. | No degradation of the POI in CRBN-deficient cells. | Non-targeting shRNA/CRISPR control shows POI degradation. |
| Proteasome Inhibition | To verify that the reduction in POI levels is due to proteasomal degradation. | Pre-treatment with a proteasome inhibitor (e.g., MG132) rescues POI degradation. | Vehicle control shows POI degradation. |
| Inactive Analogue | To demonstrate that the degradation is dependent on the specific chemical structure of this compound. | An inactive enantiomer or a structurally similar but non-binding molecule does not induce POI degradation. | This compound shows POI degradation. |
| Quantitative Proteomics | To assess the global protein expression changes and identify off-target effects. | Selective degradation of the POI with minimal changes in other protein levels. | Vehicle control shows no significant changes in the proteome. |
| Co-Immunoprecipitation | To confirm the formation of the ternary complex (POI-Lenalidomide-F-CRBN). | Pull-down of CRBN co-precipitates the POI in the presence of this compound. | No co-precipitation of the POI in the absence of this compound or in CRBN-deficient cells. |
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the degradation of the POI and neosubstrates (IKZF1/IKZF3) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S, HEK293T) at an appropriate density. Treat with a dose-response of Lenalidomide, this compound, and an inactive control for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against the POI, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Densitometry: Quantify band intensities to determine the extent of protein degradation relative to the loading control.
CRBN Knockout via CRISPR-Cas9
Objective: To generate a CRBN-deficient cell line to validate the CRBN-dependence of this compound-mediated degradation.
Methodology:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting a conserved exon of the CRBN gene into a Cas9 expression vector (e.g., pX458).
-
Transfection: Transfect the sgRNA/Cas9 plasmid into the target cell line.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for CRBN knockout by Western blot and Sanger sequencing of the targeted genomic locus.
-
Validation: Confirm the loss of this compound-induced POI degradation in the validated CRBN knockout clones compared to wild-type cells.
Proteasome Inhibitor Rescue Assay
Objective: To confirm that the degradation of the POI is mediated by the proteasome.
Methodology:
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours prior to the addition of this compound.[2][4]
-
Co-treatment: Add this compound at a concentration known to induce significant degradation and incubate for the desired time.
-
Analysis: Harvest the cells and perform a Western blot for the POI as described above. The rescue of POI degradation in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.
Co-Immunoprecipitation of the Ternary Complex
Objective: To provide direct evidence of the this compound-induced formation of a POI-CRBN complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN (or the POI) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the POI and CRBN to detect the co-immunoprecipitated proteins.
Visualizing Workflows and Pathways
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Experimental Workflow for Validation
Caption: Experimental workflow for validating this compound.
By systematically applying these control experiments, researchers can confidently validate the specific on-target effects of novel functionalized Lenalidomide derivatives, ensuring the reliability and reproducibility of their findings in the rapidly advancing field of targeted protein degradation.
References
Comparative Analysis of Lenalidomide's Cross-Reactivity with Ubiquitin Ligases
A guide for researchers on the binding specificity and off-target interactions of Lenalidomide (B1683929), with considerations for fluorinated analogs.
This guide provides a comparative analysis of Lenalidomide's interactions with various E3 ubiquitin ligases. While primarily known for its high-affinity binding to Cereblon (CRBN), evidence suggests potential cross-reactivity with other ligases, a critical consideration in drug development and mechanistic studies. This document outlines the current understanding of Lenalidomide's specificity, presents available quantitative data, details relevant experimental protocols, and visualizes the key molecular interactions and experimental workflows. For the purpose of this guide, "Lenalidomide-F" is considered a hypothetical fluorinated derivative, and its potential properties are discussed based on existing literature on similar modifications.
Introduction
Lenalidomide is an immunomodulatory drug that exerts its therapeutic effects by acting as a "molecular glue" to modulate the function of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2] Upon binding to CRBN, the substrate receptor of the complex, Lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α).[3][4][5] This targeted protein degradation is central to its efficacy in treating multiple myeloma and other hematological malignancies.[3][4]
Understanding the cross-reactivity of Lenalidomide with other E3 ubiquitin ligases is crucial for a comprehensive assessment of its mechanism of action and potential off-target effects. While its interaction with CRBN is well-characterized, emerging evidence indicates that Lenalidomide can interact with other E3 ligases, such as RNF41, through different mechanisms.[6][7] Fluorination is a common strategy in medicinal chemistry to enhance drug properties, and while no specific data for a "this compound" is publicly available, studies on fluorinated thalidomide (B1683933) analogs suggest that such modifications can influence binding affinity and biological activity.[8]
Quantitative Comparison of Lenalidomide Interactions with E3 Ubiquitin Ligases
The following table summarizes the available quantitative and qualitative data on the interaction of Lenalidomide with CRBN and its known cross-reactivity with RNF41. Data for a hypothetical "this compound" is extrapolated based on findings for other fluorinated immunomodulatory drugs (IMiDs).
| E3 Ubiquitin Ligase | Ligand | Interaction Type | Quantitative Data | Method | Reference |
| CRL4^CRBN^ | Lenalidomide | Binds to CRBN, altering substrate specificity | IC50 ≈ 2 µM (in competition with thalidomide analog beads) | Affinity Chromatography/Immunoblotting | [9] |
| Stabilizes CRBN-neosubstrate interaction | ~30-fold stabilization of CK1α-CRBN complex | Computational Modeling/TR-FRET | [1][2] | ||
| RNF41 | Lenalidomide | Inhibits auto-ubiquitination | Concentration-dependent inhibition of RNF41 auto-ubiquitination | Immunoprecipitation/Immunoblotting | [6][10] |
| CRL4^CRBN^ | This compound (Hypothetical) | Binds to CRBN | Potentially altered binding affinity | N/A | [8] |
| Other E3 Ligases | Lenalidomide | No significant binding reported in broad screens | Not widely reported | N/A |
Experimental Protocols
Detailed methodologies are essential for reproducing and expanding upon the findings presented. Below are representative protocols for key experiments used to assess Lenalidomide's interaction with E3 ubiquitin ligases.
Competitive Binding Assay using Affinity Chromatography
This protocol is adapted from methods used to determine the binding of Lenalidomide to CRBN.[9]
Objective: To assess the ability of a test compound (e.g., this compound) to compete with a known ligand for binding to an E3 ligase.
Materials:
-
Cell lysate (e.g., from U266 myeloma cells)
-
Thalidomide analog-conjugated magnetic beads
-
Lenalidomide (as a competitor)
-
Test compound (this compound)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies: anti-CRBN, anti-DDB1, and appropriate secondary antibodies
-
Immunoblotting reagents and equipment
Procedure:
-
Pre-incubate cell lysates with varying concentrations of Lenalidomide or the test compound for 1 hour at 4°C. A DMSO control should be included.
-
Add the thalidomide analog-conjugated magnetic beads to the lysates and incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove non-specific binders.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblotting with primary antibodies against CRBN and DDB1, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities to determine the concentration-dependent inhibition of CRBN binding by the test compound and calculate the IC50 value.
In Vitro Ubiquitination Assay
This protocol is a generalized procedure based on standard in vitro ubiquitination assays.[11]
Objective: To determine if Lenalidomide or its analogs affect the ubiquitination of a substrate by a specific E3 ligase.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3, UBE2G1)[12]
-
Recombinant E3 ligase (e.g., RNF41 or CRL4^CRBN^ complex)
-
Recombinant substrate protein (if applicable)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Lenalidomide or test compound
-
SDS-PAGE sample buffer
-
Antibodies: anti-ubiquitin, anti-substrate, or anti-E3 ligase
-
Immunoblotting reagents and equipment
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, E3, ubiquitin, and substrate (for substrate ubiquitination) or no substrate (for auto-ubiquitination) in the reaction buffer.
-
Add Lenalidomide, the test compound, or DMSO (vehicle control) to the reaction mixtures at the desired concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and immunoblotting using antibodies against ubiquitin, the substrate, or the E3 ligase to detect polyubiquitin (B1169507) chains.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Lenalidomide-mediated degradation via CRL4^CRBN^.
Caption: Experimental workflows for cross-reactivity studies.
Discussion and Future Directions
The available data strongly indicate that Lenalidomide's primary mode of action is through its specific interaction with CRBN.[1][2][3] However, the discovery of its inhibitory effect on RNF41's auto-ubiquitination reveals a CRBN-independent mechanism and a clear instance of cross-reactivity.[6][10] This finding is significant as it suggests that the full spectrum of Lenalidomide's biological effects may not be solely attributable to its modulation of CRL4^CRBN^.
The concept of a fluorinated Lenalidomide analog, "this compound," raises important questions about how chemical modifications can fine-tune E3 ligase engagement. Studies on fluorinated thalidomide derivatives have shown that fluorination can impact anti-angiogenic properties, though not necessarily through neosubstrate degradation.[8] It is plausible that fluorination of Lenalidomide could alter its binding affinity for CRBN or its cross-reactivity profile with other E3 ligases. Such analogs would require rigorous testing to characterize their binding specificity and functional consequences.
Future research should focus on broader, systematic screening of Lenalidomide and its derivatives against a panel of E3 ubiquitin ligases to create a comprehensive cross-reactivity map. Advanced techniques such as proteolysis-targeting chimeras (PROTACs) that utilize Lenalidomide as a CRBN-recruiting moiety could also be employed to probe the specificity of this interaction.[13] A deeper understanding of the structural basis for Lenalidomide's interaction with both CRBN and other potential off-targets will be instrumental in the design of next-generation molecular glues with improved efficacy and reduced side effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide Stabilizes the Erythropoietin Receptor by Inhibiting the E3 Ubiquitin Ligase RNF41 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide Stabilizes the Erythropoietin Receptor by Inhibiting the E3 Ubiquitin Ligase RNF41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Pharmacokinetic Analysis of Lenalidomide Administration: Fasted vs. Fed States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Lenalidomide when administered under fasted and fed conditions. Understanding the impact of food on the absorption and bioavailability of this critical immunomodulatory agent is paramount for designing and interpreting clinical trials and optimizing therapeutic regimens. The following data and protocols are synthesized from publicly available clinical studies.
Data Summary: Lenalidomide Pharmacokinetics
The oral administration of Lenalidomide is significantly influenced by the presence of food. Co-administration with a high-fat meal has been shown to alter key pharmacokinetic (PK) parameters, leading to a delayed absorption and a reduction in the rate and extent of absorption.
| Pharmacokinetic Parameter | Lenalidomide (Fasted) | Lenalidomide (Fed) | Percentage Change |
| Tmax (median, hours) | ~1.0 | ~2.5 | 150% increase |
| Cmax (ng/mL) | Varies with dose | Reduced by ~50% | ~50% decrease |
| AUC (ng·h/mL) | Varies with dose | Reduced by ~20% | ~20% decrease |
Note: Cmax and AUC are dose-dependent. The percentage change reflects the relative difference between fasted and fed states.
Experimental Protocols
The data presented is a composite from various clinical pharmacology studies conducted in healthy adult volunteers. A typical experimental design to assess the effect of food on Lenalidomide pharmacokinetics is as follows:
Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study is a standard approach.
Subject Population: Healthy adult male and female volunteers, typically between the ages of 18 and 50, with a body mass index (BMI) within a normal range. Subjects are screened for normal health status through physical examination, electrocardiogram (ECG), and clinical laboratory tests.
Treatment Administration:
-
Fasted State: Subjects receive a single oral dose of Lenalidomide after an overnight fast of at least 10 hours.
-
Fed State: Following an overnight fast, subjects are given a standardized high-fat, high-calorie breakfast approximately 30 minutes before the administration of a single oral dose of Lenalidomide. A typical high-fat meal consists of approximately 800 to 1000 calories, with about 50% of calories from fat.
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose). Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method: Lenalidomide concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).
Visualizing the Impact of Food on Lenalidomide Absorption
The following diagram illustrates the workflow for a typical food-effect study on Lenalidomide pharmacokinetics.
Caption: Workflow of a food-effect study on Lenalidomide.
Signaling Pathway Implication
While food effect is a pharmacokinetic interaction, the downstream pharmacodynamic effects of Lenalidomide are mediated through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. The altered plasma concentrations due to food intake can potentially influence the engagement of this pathway.
Caption: Lenalidomide's mechanism of action via the CRBN pathway.
Side-by-side comparison of the immunomodulatory effects of Lenalidomide and Lenalidomide-F
An Objective Comparison of the Immunomodulatory Effects of Originator and Generic Lenalidomide (B1683929)
Introduction
Lenalidomide is a potent immunomodulatory drug (IMiD) with significant anti-neoplastic and anti-inflammatory properties, widely used in the treatment of multiple myeloma and other hematological malignancies.[1] It is a thalidomide (B1683933) analogue with a more favorable safety profile and enhanced immunomodulatory activity.[1] The primary mechanism of action involves binding to the cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors essential for the survival of malignant B-cells.
Following the patent expiry of the originator product, Revlimid®, several generic versions of lenalidomide have become available. This guide provides a side-by-side comparison of the immunomodulatory effects of originator and generic lenalidomide, based on available clinical data. The term "Lenalidomide-F" did not correspond to a distinct, publicly documented formulation in the scientific literature at the time of this review; therefore, this comparison focuses on the clinically relevant distinction between the original brand-name product and its generic counterparts.
Clinical Efficacy: A Surrogate for Immunomodulatory Effect
The clinical efficacy of lenalidomide is intrinsically linked to its immunomodulatory effects. A retrospective study comparing the efficacy of original and generic lenalidomide in patients with relapsed/refractory multiple myeloma (RRMM) provides valuable comparative data.
Table 1: Comparison of Clinical Response Rates in RRMM Patients Treated with Original vs. Generic Lenalidomide
| Response Metric | Original Lenalidomide (n=55) | Generic Lenalidomide (n=43) | p-value |
| Overall Response (OR) Rate | 67.2% | 60.4% | >0.5 |
| Complete Response (CR) Rate | 14.5% | 20.9% | >0.5 |
| Very Good Partial Response (VGPR) Rate | 45.4% | 18.6% | 0.006 |
| Partial Response (PR) Rate | - | - | 0.04 |
Data sourced from a retrospective analysis of patients with relapsed/refractory multiple myeloma.[1][2]
The study revealed similar overall response and complete response rates between the two groups, suggesting comparable overall efficacy.[1][2] However, a statistically significant higher rate of "very good partial response" was observed in the group receiving the original lenalidomide.[1]
Comparative Safety Profile: Reflecting Immunomodulatory and Hematologic Effects
The adverse event profiles of originator and generic lenalidomide were also evaluated in the same retrospective study. The incidence of both hematologic and non-hematologic side effects can reflect the drug's impact on the immune system and bone marrow.
Table 2: Incidence of Key Adverse Events in RRMM Patients
| Adverse Event | Original Lenalidomide (n=55) | Generic Lenalidomide (n=43) | Statistical Significance |
| Hematologic | |||
| Anemia | 67.3% | 76.7% | Not Significant |
| Neutropenia | 61.8% | 48.8% | Not Significant |
| Thrombocytopenia | 38.2% | 34.9% | Not Significant |
| Febrile Neutropenia | 40.0% | 51.2% | Not Significant |
| Non-Hematologic | |||
| Pyrexia (Grade 3-4) | Higher Incidence | Lower Incidence | Significant |
Data indicates that while most hematologic adverse events were comparable, some non-hematologic side effects were less frequent in the original lenalidomide group.[2][3]
Experimental Protocols
The data presented above is primarily derived from a retrospective, multicenter study involving patients with relapsed/refractory multiple myeloma.
Study Design:
-
Patient Population: 98 patients with RRMM who had previously undergone at least one line of therapy.
-
Treatment Arms:
-
Original Lenalidomide Group (n=55)
-
Generic Lenalidomide Group (n=43)
-
-
Data Collection: Retrospective evaluation of patient records to assess overall response (OR), complete response (CR), very good partial response (VGPR), partial response (PR), stable disease, and progressive disease rates. Hematologic and non-hematologic adverse events were also recorded.
-
Statistical Analysis: The Chi-squared and Fisher's exact tests were used to analyze the results, with a p-value of <0.05 considered statistically significant.[3]
Immunomodulatory Signaling Pathways of Lenalidomide
Lenalidomide exerts its effects through a complex interplay of direct anti-tumor activity and indirect immunomodulation. It enhances the function of T cells and Natural Killer (NK) cells, modulates cytokine production, and alters the tumor microenvironment.
Caption: Lenalidomide's dual mechanism of action.
Experimental Workflow: Clinical Trial Design
The following diagram illustrates a typical workflow for a clinical trial investigating lenalidomide-based therapies, which would be applicable for comparing original and generic formulations.
Caption: Workflow of a comparative clinical trial for lenalidomide.
Conclusion
Based on the available retrospective clinical data, generic lenalidomide demonstrates similar overall efficacy to the original brand-name product in the treatment of relapsed/refractory multiple myeloma.[1][2] The majority of adverse events also occur at comparable rates, suggesting a similar immunomodulatory and safety profile.[2] The observed difference in the "very good partial response" rate warrants further investigation in prospective, randomized controlled trials to definitively establish bioequivalence in terms of all clinical outcomes. For researchers and clinicians, the current evidence suggests that generic lenalidomide is a viable alternative to the originator drug, though subtle differences in response patterns may exist.
References
- 1. Original Versus Generic Lenalidomide in Patients with Relapsed/Refractory Multiple Myeloma: Comparison of Efficacy and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Original Versus Generic Lenalidomide in Patients with Relapsed/Refractory Multiple Myeloma: Comparison of Efficacy and Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Substrate Degradation by Lenalidomide and its Functional Analog, Lenalidomide-F: A Quantitative Proteomics Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate degradation profiles of Lenalidomide (B1683929) and a hypothetical functional analog, Lenalidomide-F. The data presented is based on established quantitative proteomics studies of Lenalidomide and extrapolates a plausible, distinct profile for this compound to illustrate the application of these techniques in comparative drug analysis.
Lenalidomide is an immunomodulatory drug (IMiD) known to induce the degradation of specific target proteins by redirecting the Cullin-RING E3 ubiquitin ligase CRL4CRBN.[1][2][3][4] This mechanism of action is central to its therapeutic effects in multiple myeloma and other hematologic malignancies.[2][3][5][6] Understanding the precise substrates of Lenalidomide and its analogs is crucial for predicting their efficacy and potential side effects. This guide utilizes quantitative proteomics data to compare the known substrates of Lenalidomide with those of a hypothetical analog, this compound, which is conceptualized to have a slightly altered substrate specificity.
Quantitative Substrate Comparison: Lenalidomide vs. This compound
The following tables summarize the quantitative proteomics data for key substrates of Lenalidomide and the projected data for this compound. The data for Lenalidomide is derived from published studies, while the data for this compound is hypothetical, illustrating a scenario where the analog exhibits a different degradation efficiency for certain substrates.
Table 1: Comparison of Substrate Degradation in Multiple Myeloma (MM.1S) Cells
| Substrate Protein | Gene Name | Lenalidomide (Log₂ Fold Change) | This compound (Log₂ Fold Change) - Hypothetical | Primary Function |
| IKZF1 (Ikaros) | IKZF1 | -1.54[2] | -1.80 | Lymphoid transcription factor[2][3][5] |
| IKZF3 (Aiolos) | IKZF3 | -2.09[2] | -2.25 | Lymphoid transcription factor[2][3][5] |
| Casein Kinase 1α (CK1α) | CSNK1A1 | -1.20[1] | -0.50 | Wnt signaling pathway regulator[1] |
| ZFP91 | ZFP91 | -0.85[7] | -1.10 | Putative ubiquitin ligase[7] |
| GSPT1 | GSPT1 | No significant change | -1.50 | Translation termination factor |
Table 2: Comparison of Substrate Degradation in del(5q) Myelodysplastic Syndrome (MDS) KG-1 Cells
| Substrate Protein | Gene Name | Lenalidomide (Log₂ Fold Change) | This compound (Log₂ Fold Change) - Hypothetical | Primary Function |
| Casein Kinase 1α (CK1α) | CSNK1A1 | -1.50[1][8] | -1.65 | Wnt signaling pathway regulator[1] |
| IKZF1 (Ikaros) | IKZF1 | -0.90 | -0.95 | Lymphoid transcription factor[2][3][5] |
| IKZF3 (Aiolos) | IKZF3 | -1.10 | -1.15 | Lymphoid transcription factor[2][3][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative proteomics studies of Lenalidomide, which would be applicable for a comparative study involving this compound.
Cell Culture and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Cell Lines: MM.1S (multiple myeloma) and KG-1 (del(5q) MDS) cells are commonly used.
-
SILAC Labeling: Cells are cultured for at least five passages in RPMI 1640 medium supplemented with 10% dialyzed fetal bovine serum, penicillin-streptomycin, and either "light" (L-arginine and L-lysine), "medium" (¹³C₆-L-arginine and ⁴H₂-L-lysine), or "heavy" (¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine) amino acids.
-
Treatment: Cells are treated with either DMSO (vehicle control), Lenalidomide (typically 1-10 µM), or this compound (at a comparable concentration) for a specified duration (e.g., 4-24 hours).
Protein Extraction, Digestion, and Peptide Fractionation
-
Lysis: Cells are harvested, washed with PBS, and lysed in a urea-based buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, 1 mM EDTA, protease and phosphatase inhibitors).
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide.
-
Digestion: Proteins are digested sequentially with Lys-C and trypsin.
-
Fractionation: The resulting peptides are fractionated by basic reversed-phase chromatography to reduce sample complexity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC System: An Easy-nLC 1000 or similar nano-flow HPLC system is used.
-
Mass Spectrometer: A Q Exactive or Orbitrap Fusion Lumos mass spectrometer (Thermo Fisher Scientific) is typically employed.
-
Data Acquisition: Data is acquired in a data-dependent manner, with the mass spectrometer performing a full scan followed by a series of MS/MS scans on the most abundant precursor ions.
Data Analysis and Quantification
-
Software: MaxQuant software is used for peptide and protein identification and quantification.
-
Database Search: MS/MS spectra are searched against a human UniProt database.
-
Quantification: The relative abundance of proteins between different SILAC labels is determined by comparing the intensities of the corresponding peptide peaks. Log₂ fold changes are calculated to identify proteins with altered abundance upon treatment.
Visualizations
Experimental Workflow
Caption: A generalized workflow for quantitative proteomics using SILAC to identify drug-dependent substrates.
Signaling Pathway: Lenalidomide-Induced Substrate Degradation
Caption: Mechanism of Lenalidomide-mediated protein degradation via the CRL4-CRBN E3 ubiquitin ligase complex.
Downstream Effects of Substrate Degradation
Caption: Key downstream cellular effects resulting from the degradation of specific Lenalidomide substrates.
References
- 1. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Lenalidomide-F for Cereblon-Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functionally-labeled Lenalidomide (B1683929), herein referred to as Lenalidomide-F (e.g., photo-affinity or fluorescently labeled), with its parent compound Lenalidomide and the alternative immunomodulatory drug (IMiD) Pomalidomide (B1683931). The focus is on validating the specificity of these compounds for Cereblon (CRBN)-mediated degradation of target proteins, a critical step in the development of targeted protein degraders.
Introduction to Cereblon-Mediated Degradation
Lenalidomide and its analogs are "molecular glue" degraders that function by redirecting the E3 ubiquitin ligase activity of the Cereblon (CRBN) complex.[1][2] In its natural state, the CRL4-CRBN complex ubiquitinates specific proteins, marking them for proteasomal degradation. Lenalidomide binds to a pocket in CRBN, altering its substrate specificity and inducing the recruitment of "neosubstrates" that are not typically targeted by this ligase.[1][3] This leads to the ubiquitination and subsequent degradation of these neosubstrates, which are often transcription factors critical for cancer cell survival, such as IKZF1 (Ikaros) and IKZF3 (Aiolos) in multiple myeloma.[1][3]
The development of chemically modified versions of Lenalidomide, such as photo-affinity labeled "photo-lenalidomide" (pLen), allows for the precise identification of direct binding partners and the elucidation of the drug's mechanism of action through chemical proteomics.[4][5] These tools are invaluable for validating on-target engagement and identifying potential off-target effects.
Comparative Analysis of Degrader Potency and Binding Affinity
The efficacy of a molecular glue degrader is determined by its ability to bind to CRBN and induce the degradation of specific neosubstrates. The following tables summarize key quantitative data comparing Lenalidomide, Pomalidomide, and functionally-labeled Lenalidomide.
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Lenalidomide | IKZF1 | ~59.2 (GI50) | - | MM.1S | [6] |
| IKZF3 | - | - | - | ||
| Pomalidomide | IKZF1 | Lower than Lenalidomide | More complete than Lenalidomide | MM1S | [7] |
| IKZF3 | Lower than Lenalidomide | More complete than Lenalidomide | MM1S | [7] | |
| photo-Lenalidomide (pLen) | IKZF1 | ~27.2 (GI50) | - | MM.1S | [6] |
| IKZF3 | Comparable to Lenalidomide | - | MM.1S | [4][8] | |
| Avadomide | IKZF1 | More potent than Pomalidomide | - | MM1S | [7] |
| IKZF3 | More potent than Pomalidomide | - | MM1S | [7] | |
| CC-885 | GSPT1 | Potent degrader | - | MM1S | [7] |
Table 1: Comparative Degradation Potency (DC50) and Maximal Degradation (Dmax) of IMiDs. DC50 represents the concentration required to achieve 50% of the maximal degradation, while Dmax is the maximum percentage of protein degradation observed. GI50 is the concentration that causes 50% growth inhibition.
| Compound | Binding Partner | IC50 (µM) | Reference |
| Lenalidomide | CRBN | ~2.3 | [9] |
| Pomalidomide | CRBN | ~2.1 | [9] |
| Thalidomide (B1683933) | CRBN | ~30 | [9] |
Table 2: Comparative Binding Affinity (IC50) to Cereblon. IC50 values were determined by competitive binding assays against a thalidomide analog probe.
Signaling Pathway and Experimental Workflow
To validate the specificity of a Lenalidomide-based degrader, a series of experiments are required to confirm each step of the proposed mechanism of action. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: Cereblon-Mediated Degradation Pathway.
Figure 2: Experimental Workflow for Validation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the workflow.
Western Blot for Target Degradation
Objective: To quantify the reduction in the levels of the target protein (e.g., IKZF1, IKZF3) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S) at a suitable density and treat with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) or with a fixed concentration for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against the target protein (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate.
-
Quantification: Perform densitometric analysis to quantify the band intensities relative to the loading control.
Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction
Objective: To demonstrate that this compound promotes the interaction between CRBN and the neosubstrate.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN (or the neosubstrate) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by Western blotting using antibodies against the neosubstrate (or CRBN) and CRBN. An increased amount of the co-immunoprecipitated protein in the this compound treated sample indicates a drug-dependent interaction.
In-vitro Ubiquitination Assay
Objective: To directly demonstrate the ubiquitination of the target protein by the CRL4-CRBN complex in the presence of this compound.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice: purified recombinant CRL4-CRBN complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and the purified target protein.
-
Compound Addition: Add this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be observed in the presence of this compound.
Quantitative Proteomics for Off-Target Analysis
Objective: To assess the specificity of this compound by identifying all proteins that are degraded upon treatment.
Methodology:
-
Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. Proteins that show a significant decrease in abundance only in the this compound treated sample are considered potential degradation targets.
Conclusion
Validating the specificity of this compound for Cereblon-mediated degradation is a multi-faceted process that requires a combination of cellular and biochemical assays. By following the experimental workflow and protocols outlined in this guide, researchers can rigorously assess the on-target potency and selectivity of their compounds. The comparative data presented here for Lenalidomide and Pomalidomide provides a benchmark for evaluating novel Lenalidomide-based degraders. The use of functionally-labeled probes like photo-lenalidomide is a powerful tool for target validation and for deepening our understanding of the molecular mechanisms of these important therapeutic agents.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Teratogenic Potential of Lenalidomide: A Comparative Analysis with Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Please Note: The following guide assesses the teratogenic potential of Lenalidomide (B1683929). The user's query mentioned "Lenalidomide-F"; as this is not a recognized pharmaceutical compound, this document will focus on the extensive research available for Lenalidomide in comparison to its structural analog, Thalidomide.
Executive Summary
This guide provides a comprehensive comparison of the teratogenic potential of Lenalidomide and its predecessor, Thalidomide. Both immunomodulatory drugs (IMiDs) are known to interact with the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This interaction is central to both their therapeutic efficacy and their teratogenic effects. While structurally similar, preclinical studies in relevant animal models indicate notable differences in the teratogenic profiles of Lenalidomide and Thalidomide. This guide synthesizes key experimental data, presents detailed methodologies from pivotal studies, and visualizes the underlying molecular mechanisms and experimental workflows to support informed research and development decisions.
Comparative Teratogenicity Data
The teratogenic potential of Lenalidomide has been evaluated in animal models known to be sensitive to Thalidomide-induced teratogenicity, primarily New Zealand White rabbits and cynomolgus monkeys. The data consistently demonstrates that while Lenalidomide is not devoid of developmental toxicity, its teratogenic profile differs from that of Thalidomide.
Developmental Toxicity in New Zealand White Rabbits
A key study directly compared the effects of orally administered Lenalidomide and Thalidomide in pregnant New Zealand White rabbits. The findings indicate that Lenalidomide induced developmental toxicity only at maternally toxic doses, and no fetal malformations were attributed to the drug. In contrast, Thalidomide was selectively toxic to fetal development, causing characteristic malformations at non-maternally toxic doses.[1][2]
| Parameter | Lenalidomide | Thalidomide | Vehicle Control |
| Dosage Levels | 3, 10, 20 mg/kg/day | 180 mg/kg/day | 0 mg/kg/day |
| Maternal Toxicity | Reduced body weight gain and feed consumption at 10 and 20 mg/kg/day. Weight loss and one abortion at 20 mg/kg/day. | Not specified as maternally toxic at the tested dose. | No adverse effects. |
| Developmental Toxicity | Reduced fetal body weights, increased postimplantation losses, and fetal variations at 10 and 20 mg/kg/day. | Reduced fetal body weight and increased postimplantation loss. | No adverse effects. |
| Fetal Malformations | No malformations attributable to Lenalidomide. | Characteristic limb and other dysmorphology. | No malformations. |
| Maternal NOAEL | 3 mg/kg/day | - | - |
| Developmental NOAEL | 3 mg/kg/day | - | - |
NOAEL: No-Observed-Adverse-Effect Level. Data synthesized from Christian et al., 2007.[1]
Developmental Toxicity in Cynomolgus Monkeys
Studies in cynomolgus monkeys, a highly relevant primate model, have shown that Lenalidomide can induce fetal malformations similar to those caused by Thalidomide. This highlights the species-specific differences in teratogenic responses and underscores the teratogenic risk of Lenalidomide in primates.[3]
| Parameter | Lenalidomide | Thalidomide | Vehicle Control |
| Dosage Levels | 0.5, 1, 2, 4 mg/kg/day | 15 mg/kg/day | 0 mg/kg/day |
| Intrauterine Loss | 20% at 2 and 4 mg/kg/day | 40% | 0% |
| Fetal Malformations | Malformations of upper and lower extremities observed in all dose groups. | Classic Thalidomide syndrome (malformed upper and lower extremities) in 2 of 3 fetuses. | No malformations. |
| Developmental NOAEL | Not identified. | - | - |
Data synthesized from a study on the teratogenic potential of Lenalidomide in cynomolgus monkeys.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the protocols for the key comparative studies cited.
Rabbit Developmental Toxicity Study Protocol
-
Animal Model: New Zealand White (NZW) rabbits, a species known for its sensitivity to Thalidomide-induced teratogenicity.[1]
-
Study Design: A full developmental toxicity study with 25 rabbits per group.[1]
-
Drug Administration:
-
Maternal Monitoring: Daily monitoring of clinical signs, body weights, and feed consumption from GD 7.[1]
-
Fetal Evaluation:
Cynomolgus Monkey Developmental Toxicity Study Protocol
-
Animal Model: Pregnant cynomolgus monkeys.[3]
-
Study Design: Five pregnant monkeys per group.[3]
-
Drug Administration:
-
Fetal Evaluation:
Molecular Mechanism and Experimental Workflow Visualizations
Signaling Pathway of Thalidomide and Lenalidomide Teratogenicity
The teratogenic effects of both Thalidomide and Lenalidomide are initiated by their binding to the Cereblon (CRBN) protein. This binding event alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of key developmental transcription factors, most notably SALL4. The degradation of SALL4 is a critical event that disrupts normal embryonic development, leading to the characteristic birth defects.
Caption: Molecular mechanism of Thalidomide and Lenalidomide-induced teratogenicity.
Experimental Workflow for Rabbit Teratogenicity Study
The following diagram illustrates the typical workflow for a developmental toxicity study in rabbits, as described in the provided protocols.
Caption: Workflow for a standard rabbit developmental toxicity study.
Conclusion
The available preclinical data indicates that while both Lenalidomide and Thalidomide pose a significant teratogenic risk, their profiles are not identical. In the rabbit model, Lenalidomide's developmental toxicity appears to be linked to maternal toxicity, and it did not produce the characteristic malformations seen with Thalidomide.[1][2] However, the study in cynomolgus monkeys demonstrates that Lenalidomide is a potent teratogen in primates, causing severe limb malformations at clinically relevant exposures.[3]
The shared mechanism of action through CRBN-mediated degradation of SALL4 provides a molecular basis for the teratogenicity of both compounds. The observed differences in teratogenic potential between the two drugs and across different species highlight the complexities of drug-induced developmental toxicity and the importance of using appropriate animal models in preclinical safety assessment. For drug development professionals, these findings underscore the necessity of rigorous preclinical evaluation of any novel IMiD for teratogenic potential, with a particular emphasis on primate models. Researchers and scientists should continue to investigate the subtle differences in the molecular interactions of these drugs with the CRL4-CRBN complex to better understand the structure-teratogenicity relationship and to guide the development of safer therapeutic alternatives.
References
- 1. Evaluation of the developmental toxicity of lenalidomide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Embryo-fetal exposure and developmental outcome of lenalidomide following oral administration to pregnant cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lenalidomide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Lenalidomide is critical for environmental protection and personnel safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage Lenalidomide waste effectively, adhering to stringent regulatory standards.
Core Principles of Lenalidomide Disposal
The primary principle governing the disposal of Lenalidomide is adherence to local, regional, national, and international regulations.[1][2][3] Due to its potency and potential environmental impact, Lenalidomide should not be disposed of in standard waste streams or flushed down drains.[1][4]
Recommended Disposal Procedures
For laboratory and drug development settings, the following step-by-step procedures are recommended for the disposal of expired or unwanted Lenalidomide:
-
Segregation and Containment:
-
Isolate all Lenalidomide waste, including expired capsules, contaminated labware (e.g., vials, pipettes), and personal protective equipment (PPE), from other laboratory waste.
-
Place all Lenalidomide waste into a designated, leak-proof, and clearly labeled hazardous waste container.[2][3] The container should be kept closed when not in use.
-
-
Personal Protective Equipment (PPE):
-
Spill Management:
-
In the event of a spill involving broken or crushed capsules, immediately take steps to prevent the generation of airborne dust.[4]
-
Cover the spill area with a damp cloth or towel to minimize dust.[4][6]
-
Use absorbent materials to collect the dissolved substance.[4]
-
Place all contaminated materials, including the damp cloth and absorbents, into a sealed plastic bag or a designated hazardous waste container.[6]
-
Thoroughly decontaminate the spill area with soap and water.[6]
-
-
Final Disposal:
-
Engage a licensed hazardous waste disposal company for the final disposal of Lenalidomide waste.[2][5]
-
Alternatively, the material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2][5]
-
Never mix Lenalidomide waste with other waste streams unless explicitly instructed to do so by the disposal company.[2]
-
Disposal of Unused Medication from Patients
For patients participating in clinical trials or other programs, a specific take-back program is in place. Unused Lenalidomide capsules should always be returned to the pharmacist or the designated program for safe disposal.[6][7] The Lenalidomide REMS (Risk Evaluation and Mitigation Strategy) program provides procedures for returning unused medication.[7]
Summary of Disposal Methods and Precautions
| Disposal Method | Key Considerations | Personal Protective Equipment (PPE) |
| Licensed Hazardous Waste Disposal | Preferred method for laboratory and bulk quantities. Ensures regulatory compliance. | Standard laboratory PPE (gloves, safety glasses, lab coat). |
| Chemical Incineration | Must be performed in a facility with an afterburner and scrubber to manage emissions. | Standard laboratory PPE. |
| Return to Pharmacist/REMS Program | Primary method for patient-returned, unused medication. | Not applicable for laboratory personnel. |
| Spill Cleanup | Avoid generating dust. Use wet methods for cleanup. | Gloves, safety glasses, lab coat, and a respirator if dust is present. |
Experimental Protocols
The information provided is based on safety data sheets and regulatory guidance, which do not cite specific experimental protocols for disposal. The procedures outlined are standard best practices for the handling and disposal of potent pharmaceutical compounds.
Logical Workflow for Lenalidomide Disposal
Caption: Workflow for the proper disposal of Lenalidomide waste in a laboratory setting.
References
Safeguarding Research: A Comprehensive Guide to Handling Lenalidomide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Lenalidomide (B1683929). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Essential Safety Precautions
Lenalidomide is a thalidomide (B1683933) analogue with known teratogenic effects and potential for hematologic toxicity.[1] Strict adherence to safety protocols is crucial to minimize exposure risk. The capsules should never be opened or crushed.[2] If the powder from a capsule comes into contact with the skin, it must be washed immediately and thoroughly with soap and water.[2] In case of contact with mucous membranes, flush the area thoroughly with water.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following should be worn at all times when handling Lenalidomide:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[3][4] | Protects eyes from dust and potential splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[3][5] Double gloving should be considered.[5] | Prevents skin contact with the compound. |
| Body Protection | A lab coat or impervious clothing.[3][6] | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[6] | Prevents inhalation of the compound. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of Lenalidomide is essential for laboratory safety.
Handling Protocol in a Research Laboratory
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. All necessary PPE should be donned correctly. An eyewash station and safety shower should be readily accessible.[3][6]
-
Containment : Whenever possible, handle Lenalidomide within a ventilated enclosure, such as a laboratory fume hood or a Class II biological safety cabinet, to minimize the risk of airborne exposure.[7]
-
Weighing and Aliquoting : If working with the pure compound, conduct all weighing and aliquoting procedures within a certified chemical fume hood to prevent the generation and dispersal of dust.
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling : After handling, wipe down the work surface with an appropriate cleaning agent. Remove and dispose of PPE in the designated hazardous waste stream. Always wash hands thoroughly with soap and water after removing gloves.[4][7]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate : Clear the immediate area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an absorbent material to contain the spill.[8]
-
Clean : Carefully collect the absorbed material and any contaminated debris. Place all materials into a sealed, labeled container for hazardous waste.[8]
-
Decontaminate : Clean the spill area twice with an appropriate solvent or detergent solution.[5]
Disposal Plan
All waste contaminated with Lenalidomide must be treated as hazardous waste.
-
Solid Waste : This includes contaminated gloves, bench paper, and other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste : Collect all liquid waste containing Lenalidomide in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any Lenalidomide-containing solutions down the drain.[3][6]
-
Unused Capsules : Unused or expired Lenalidomide capsules should be returned to the pharmacy or disposed of as hazardous pharmaceutical waste according to institutional and local regulations.[1][9]
Quantitative Safety Data
While a specific Occupational Exposure Limit (OEL) for Lenalidomide is not consistently established in safety data sheets, the following data highlights its potential hazards.
| Data Point | Finding | Source |
| Teratogenicity (Rabbit Study) | The maternal and developmental No-Observed-Adverse-Effect Level (NOAEL) for lenalidomide is 3 mg/kg/day.[10] | [10] |
| Teratogenicity (Monkey Study) | Fetal malformations were observed in all lenalidomide-treated groups, even at the lowest dosage of 0.5 mg/kg/day.[3] | [3] |
| Common Adverse Reactions (Human) | Grade 3 or 4 neutropenia and thrombocytopenia are common adverse reactions in patients.[11] | [11] |
| Second Primary Malignancies | There is an increased risk of second primary malignancies in patients treated with lenalidomide.[12] | [12] |
Visual Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of Lenalidomide.
References
- 1. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Embryo-fetal exposure and developmental outcome of lenalidomide following oral administration to pregnant cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. viatris.com [viatris.com]
- 5. ubpbio.com [ubpbio.com]
- 6. fishersci.com [fishersci.com]
- 7. usa.cipla.com [usa.cipla.com]
- 8. benchchem.com [benchchem.com]
- 9. "Real-world" data on the efficacy and safety of lenalidomide and dexamethasone in patients with relapsed/refractory multiple myeloma who were treated according to the standard clinical practice: a study of the Greek Myeloma Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the developmental toxicity of lenalidomide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. REVLIMID® (lenalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]
- 12. FDA Drug Safety Communication: Ongoing safety review of Revlimid (lenalidomide) and possible increased risk of developing new malignancies | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
